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1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Documentation Hub

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  • Product: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Core Science & Biosynthesis

Foundational

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (commonly known as -bromoacetoveratrone). Editorial Note on Nomenclature & Isomerism: Th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (commonly known as


-bromoacetoveratrone).

Editorial Note on Nomenclature & Isomerism: The specific chemical name provided in the prompt—1-(2-Bromo-3,4-dimethoxyphenyl)ethanone—technically describes a phenyl-ring-brominated isomer.[1] However, in industrial and pharmaceutical contexts, the term is frequently used interchangeably or confused with the commercially dominant


-bromoketone  derivative (CAS 1835-02-5), which is the primary intermediate for adrenergic drugs and lignin model studies.[1] This guide focuses on the 

-bromo isomer (CAS 1835-02-5)
due to its widespread application, while explicitly distinguishing it from the ring-brominated analogs in the structural analysis section.[1]

CAS Registry Number: 1835-02-5 Synonyms:


-Bromoacetoveratrone; 3,4-Dimethoxyphenacyl bromide; 2-Bromo-3',4'-dimethoxyacetophenone.[1]

Executive Summary & Structural Analysis

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone is a bifunctional electrophile serving as a critical scaffold in medicinal chemistry.[1] Its reactivity is defined by the synergy between the electron-rich veratrole (dimethoxybenzene) core and the highly reactive


-haloketone tail.[1] This structure allows for rapid 

displacement reactions, making it an ideal precursor for constructing heterocycles (imidazoles, thiazoles) and

-adrenergic receptor agonists.
Structural Disambiguation

Researchers must verify the substitution pattern using NMR before use, as naming conventions vary across vendors.

FeatureTarget Molecule (This Guide) Ring-Brominated Isomer (Rare)
IUPAC Name 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
Structure Br is on the alkyl chain (

-carbon).[1]
Br is on the phenyl ring (ortho to carbonyl).
Reactivity Strong Electrophile (

active).
Aryl Halide (Cross-coupling active).
Key Signals (

H NMR)
Singlet at

ppm (

).
Aromatic region changes; Methyl singlet intact.

Physicochemical Profile

The molecule is a crystalline solid with lachrymatory properties. Handling requires strict adherence to safety protocols to prevent mucous membrane irritation.[2]

PropertyValueNotes
Molecular Formula

Molecular Weight 259.10 g/mol
Appearance Off-white to beige crystalline solidDarkens upon light exposure (photolabile).[1]
Melting Point 80 – 83 °CSharp melting point indicates high purity.
Boiling Point ~380 °C (Predicted)Decomposes before boiling at atm pressure.
Solubility

,

, THF, Ethyl Acetate
Poorly soluble in water; hydrolyzes slowly.
Stability Moisture and Light SensitiveStore under Argon at 2–8 °C.

Synthetic Pathways

The industrial standard for synthesis involves the regioselective bromination of 3,4-dimethoxyacetophenone (Acetoveratrone). Direct bromination with elemental bromine is effective but requires careful temperature control to avoid ring bromination (typically at position 6).

Protocol: Selective -Bromination

Reaction Logic: The acetyl group enolizes under acidic/catalytic conditions.[1] The enol attacks the electrophilic bromine source.


/MeOH solvent systems are used to modulate reactivity and suppress poly-bromination.[1]

Reagents:

  • Substrate: 3,4-Dimethoxyacetophenone (1.0 eq)

  • Brominating Agent: Benzyltrimethylammonium tribromide (BTMABr

    
    ) or 
    
    
    
    (1.0–1.1 eq)
  • Solvent: Dichloromethane (

    
    ) / Methanol (2:1 ratio)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-dimethoxyacetophenone in

    
    /MeOH mixture at room temperature (25 °C).
    
  • Addition: Add BTMABr

    
     portion-wise over 30 minutes. The orange color of the tribromide will fade as it is consumed.
    
  • Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3). The product (

    
    ) is less polar than the starting material.
    
  • Quench: Dilute with water to dissolve quaternary ammonium salts.

  • Extraction: Extract organic layer, wash with 5%

    
     (to remove HBr) and brine.
    
  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography (Gradient 0-20% EtOAc in Hexanes).

Synthesis Start 3,4-Dimethoxyacetophenone (Acetoveratrone) Intermediate Enol / Enolate Intermediate Start->Intermediate Acid/Base Catalysis Reagent Br2 or PhNMe3 Br3 (Electrophilic Bromine Source) Reagent->Intermediate Electrophilic Attack Product 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Target Molecule) Intermediate->Product Major Pathway (Kinetic) SideProduct 6-Bromo Isomer (Ring Bromination - Impurity) Intermediate->SideProduct Overheating (>40°C)

Figure 1: Synthetic logic flow for the regioselective bromination of acetoveratrone.[1]

Reactivity & Functionalization

The chemical utility of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone stems from the polarization of the


 bond adjacent to the carbonyl.[1] This activates the 

-carbon for nucleophilic attack.[1]
Nucleophilic Substitution ( )

The most common application is the synthesis of


-amino ketones (precursors to amino alcohols).[1]
  • Amines: Reaction with primary/secondary amines (e.g., isopropylamine) yields

    
    -amino ketones.[1]
    
  • Carboxylates: Reaction with carboxylic acids/salts yields phenacyl esters.

  • Azides: Reaction with

    
     yields 
    
    
    
    -azido ketones, which can be reduced to primary amines.
Heterocycle Formation (Hantzsch Synthesis)

Condensation with thioamides or amidines yields thiazoles and imidazoles, respectively. This is a key pathway for generating bioactive scaffolds found in neurotherapeutic agents.

Reduction Pathways
  • Carbonyl Reduction:

    
     reduction yields the bromohydrin (1-(3,4-dimethoxyphenyl)-2-bromoethanol), a lignin model compound used to study 
    
    
    
    bond cleavage.[1]
  • Clemmensen/Wolff-Kishner: generally avoided due to the lability of the C-Br bond.[1]

Reactivity Core 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Amino Alpha-Amino Ketones (Adrenergic Precursors) Core->Amino + R-NH2 (SN2) Thiazole Thiazole Derivatives (Hantzsch Synthesis) Core->Thiazole + Thioamide (Condensation) Lignin Bromohydrins (Lignin Models) Core->Lignin + NaBH4 (Reduction) Ether Phenacyl Ethers (Antifungal Scaffolds) Core->Ether + Phenols/Base (Williamson)

Figure 2: Divergent reactivity profile of the


-bromo ketone scaffold.[1]

Safety & Handling (Lachrymator)

Hazard Class: Severe Eye Irritant / Skin Corrosive.[3] This compound is a potent lachrymator (tear gas agent). It alkylates cysteine residues in TRPA1 ion channels, causing intense pain and tearing.

  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically displace and neutralize the bromide.

  • Storage: Keep tightly closed in a refrigerator (2-8°C). Segregate from oxidizing agents and strong bases.[2]

References

  • Synthesis and Properties of Phenacyl Bromides

    • ChemicalBook.[4] (2025).[2][5][3] "2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Properties and Synthesis." Link

  • Lignin Model Applications

    • Stahl, S. S., et al. (2016). "Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols." Journal of the American Chemical Society.[6] Link[1]

  • Heterocycle Synthesis (Imidazoles)

    • Karakurt, A., et al. (2001).[7][8] "Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone derivatives." European Journal of Medicinal Chemistry. (Cited in EP1879873B1).[7][8] Link

  • Safety Data & Toxicology

    • Thermo Fisher Scientific. (2025).[2][5][3] "Safety Data Sheet: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone." Link[1]

Sources

Exploratory

Technical Whitepaper: Synthesis, Mechanisms, and Pharmaceutical Applications of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5)

Executive Summary & Nomenclature Clarification In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, α-bromo ketones serve as indispensable electrophilic building blocks. While f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, α-bromo ketones serve as indispensable electrophilic building blocks. While frequently queried in databases under the isomeric misnomer 1-(2-bromo-3,4-dimethoxyphenyl)ethanone (which implies halogenation on the aromatic ring), the commercially viable and scientifically documented compound utilized in drug synthesis is 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5), commonly referred to as 3,4-dimethoxyphenacyl bromide.

This whitepaper provides an in-depth technical analysis of CAS 1835-02-5, detailing its physicochemical profile, mechanistic synthetic pathways, self-validating experimental protocols, and critical downstream applications in the synthesis of cardiovascular therapeutics and heterocyclic compounds.

Physicochemical Profiling

Understanding the physical and chemical properties of CAS 1835-02-5 is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during purification. The presence of the electron-donating methoxy groups on the phenyl ring significantly influences the reactivity of the adjacent carbonyl and the α-carbon.

Quantitative Data Summary
PropertyValue / DescriptionSource
CAS Number 1835-02-5
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Melting Point 81 °C – 90 °C (Method dependent)
Boiling Point 326.5 ± 27.0 °C (Predicted)
Density 1.422 ± 0.06 g/cm³ (Predicted)
Appearance Off-white to light grey/yellow solid
Solubility Dichloromethane (DCM), Chloroform, EtherEmpirical Data

Mechanistic Pathways of α-Bromination

The synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone relies on the regioselective α-bromination of 3,4-dimethoxyacetophenone (acetoveratrone). The reaction proceeds via an acid-catalyzed enolization mechanism. The electron-rich aromatic ring (activated by the 3,4-dimethoxy groups) stabilizes the enol intermediate, which subsequently undergoes electrophilic attack by a bromonium ion source.

Synthesis A Acetoveratrone (Ketone) B Enol Intermediate A->B Acid/Base Catalysis C Bromonium Attack B->C + Br2 / Tribromide D CAS 1835-02-5 (α-Bromo Ketone) C->D - HBr

Figure 1: Mechanistic pathway for the α-bromination of 3,4-dimethoxyacetophenone.

Validated Experimental Protocols (Self-Validating Systems)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the protocols below are designed as self-validating systems . Every step includes the underlying causality, ensuring that researchers understand why a specific condition is applied, alongside built-in quality control checks.

Protocol A: Mild Bromination via Benzyltrimethylammonium Tribromide

This modern approach avoids the hazards of liquid bromine, offering higher regioselectivity and easier handling .

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (5.55 mmol) of 1-(3,4-dimethoxyphenyl)ethanone in a co-solvent system of DCM (6 mL) and Methanol (3 mL).

    • Causality: DCM provides excellent solubility for the aromatic ketone, while Methanol acts as a polar protic additive that stabilizes the ionic transition states during tribromide dissociation.

  • Reagent Addition: Add 2.16 g (5.55 mmol) of Benzyltrimethylammonium tribromide to the stirred mixture.

    • Causality: Using a stoichiometric 1:1 ratio prevents over-bromination (formation of α,α-dibromo ketones), a common side reaction when using excess elemental bromine.

  • Reaction Phase: Stir at room temperature (20-25 °C) for 16 hours.

    • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the fading of the tribromide's distinct color indicate reaction completion.

  • Quenching & Extraction: Dilute the mixture with 80 mL DCM and 40 mL deionized water. Separate the organic layer and extract the aqueous phase twice with DCM (80 mL x 2).

    • Causality: Water quenches the reaction and solubilizes the benzyltrimethylammonium salts, effectively removing them from the organic product phase.

  • Purification: Combine organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Yield: ~83% (1.20 g) as a brown/off-white solid.

Quality Control & Validation (NMR Verification)

A self-validating protocol must confirm regioselectivity. If bromination occurred on the aromatic ring (forming the misnomer 1-(2-bromo-3,4-dimethoxyphenyl)ethanone), the NMR would show an intact acetyl methyl group (~2.5 ppm, 3H). Validation Check: The successful synthesis of CAS 1835-02-5 is confirmed via ¹H NMR (400 MHz, CDCl₃), which must display a distinct singlet at δ 4.43 ppm (2H) , corresponding to the newly formed -CH₂Br group, alongside the methoxy protons at δ 3.98 ppm (6H).

Workflow Step1 Step 1: Dissolution Acetoveratrone in DCM/MeOH Step2 Step 2: Reagent Addition Add Benzyltrimethylammonium tribromide Step1->Step2 Step3 Step 3: Reaction Monitoring TLC Check (Rf variance) Step2->Step3 16h at RT Step4 Step 4: Quench & Extraction Dilute with H2O, Extract with DCM Step3->Step4 Complete Conversion Step5 Step 5: Purification Dry over Na2SO4, Concentrate Step4->Step5 QC Quality Control 1H NMR: Singlet at δ 4.43 ppm Step5->QC Yield ~83%

Figure 2: Self-validating experimental workflow for the mild α-bromination of acetoveratrone.

Downstream Applications in Medicinal Chemistry

CAS 1835-02-5 is highly valued due to the extreme electrophilicity of the α-carbon, making it an ideal substrate for nucleophilic substitution (Sₙ2) and cyclization reactions.

A. Synthesis of Cardiovascular Therapeutics

In a landmark study by Winn et al. , 3,4-dimethoxyphenacyl bromide was utilized as the primary starting material for the synthesis of Homodopa (2-amino-4-(3,4-dihydroxyphenyl)butyric acid) and its analogs. These compounds were rigorously evaluated as potential cardiovascular drugs to study their effects on renal blood flow and Dopa decarboxylase inhibition. The α-bromo ketone undergoes nucleophilic amination and subsequent multi-step hydrolysis to yield the biologically active amino acid derivatives.

B. Synthesis of Isoxazole Derivatives

Research published in Scientific & Academic Publishing demonstrates the use of CAS 1835-02-5 in reacting with Potassium Cyanide (KCN) to form 3,4-dimethoxybenzoylacetonitrile .

  • Mechanistic Insight: The electron-donating effect of the methoxy groups at the meta and para positions diminishes the carbonyl's reactivity slightly, which ironically prevents unwanted cyanohydrin formation and strictly directs the KCN nucleophile to displace the bromine atom via Sₙ2, yielding the desired β-keto nitrile in just 20 minutes. This nitrile is a critical precursor for synthesizing bioactive isoxazole rings.

Applications Core CAS 1835-02-5 (α-Bromo Ketone) KCN Nucleophilic Substitution (+ KCN) Core->KCN Amine Amination / Hydrolysis (Multi-step) Core->Amine Nitrile 3,4-Dimethoxybenzoylacetonitrile KCN->Nitrile Isoxazole Isoxazole Derivatives (Medicinal Chemistry) Nitrile->Isoxazole Homodopa Homodopa Analogs (Cardiovascular Drugs) Amine->Homodopa

Figure 3: Downstream pharmacological applications of CAS 1835-02-5.

Safety, Handling, and Storage

As an α-bromo ketone, CAS 1835-02-5 is a potent lachrymator and alkylating agent. Strict adherence to GHS safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

  • Handling: Must be handled in a Class II fume hood. Wear nitrile gloves (double-gloving recommended) and a face shield. Do not breathe dust or vapors.

  • Storage: Store under an inert gas (Nitrogen or Argon) at 2-8 °C. The compound is sensitive to moisture and light, which can cause premature degradation or hydrolysis of the labile bromine atom.

References

  • PrepChem. "Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone." PrepChem Database. URL:[Link]

  • Winn, M., et al. "Homologs of dopa, alpha-methyldopa, and dopamine as potential cardiovascular drugs." Journal of Medicinal Chemistry, 1975 Apr;18(4):434-7. PubMed (NIH). URL:[Link]

  • Sanchez-Viesca, F., et al. "Intramolecular Hydrogen Bonding in 2,3-Bis-(3,4-dimethoxybenzoyl)Propionitrile." Scientific & Academic Publishing, 2012. URL:[Link]

Foundational

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone molecular weight

An In-Depth Technical Guide to 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: Synthesis, Characterization, and Application Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, a key chemical intermediate pivotal in pharmaceutical research and fine chemical manufacturing.[1] Intended for researchers, medicinal chemists, and process development scientists, this document delves into the compound's essential physicochemical properties, detailed synthetic protocols with mechanistic insights, analytical validation techniques, and critical safety considerations.

Core Molecular Attributes and Physicochemical Properties

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, also known as 2-Bromoacetoveratrone, is a substituted acetophenone that serves as a versatile building block in organic synthesis. Its structure, featuring a brominated acetyl group ortho to a methoxy substituent on a dimethoxy-phenyl ring, offers multiple reaction sites for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized below for quick reference and experimental planning.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁BrO₃[2][3]
Molecular Weight 259.10 g/mol [3][4]
CAS Number 1835-02-5[2][3][5]
IUPAC Name 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one[2]
Synonyms 2-Bromoacetoveratrone, 3,4-Dimethoxyphenacyl bromide[6][7]
Appearance Brown solid[5]
Purity Typically ≥95-97%[2]
Melting Point 87-90 °C[6]
Storage Conditions 2-8°C, under inert atmosphere (e.g., Argon)
Solubility Soluble in chloroform, dichloromethane[5][6]
InChI Key NUAIPKMBWNVQIM-UHFFFAOYSA-N

Synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: A Tale of Two Brominating Agents

The synthesis of this intermediate is typically achieved through the α-bromination of the precursor ketone, 1-(3,4-dimethoxyphenyl)ethanone (also known as 3',4'-dimethoxyacetophenone or acetoveratrone).[1] The choice of brominating agent and reaction conditions is critical to maximize yield and purity while minimizing the formation of side products.[1] Below, we detail two field-proven protocols.

Mechanistic Rationale: Electrophilic α-Bromination

The underlying mechanism for these syntheses is the acid-catalyzed α-bromination of a ketone. The ketone first undergoes tautomerization to its enol form. This enol, with its electron-rich carbon-carbon double bond, then acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂ or a bromine complex). The subsequent loss of a proton re-forms the carbonyl group, yielding the α-brominated ketone. Controlling the reaction stoichiometry and temperature is crucial to prevent di- or tri-bromination.

Caption: General mechanism for the α-bromination of a ketone.

Protocol 1: Bromination with Elemental Bromine

This classic method utilizes elemental bromine in a chlorinated solvent. It is effective but requires careful handling of the highly corrosive and toxic bromine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(3,4-dimethoxyphenyl)-1-ethanone (28.8 g) in chloroform (50 ml) in a flask equipped with a dropping funnel and a stirrer.

  • Bromine Addition: Prepare a solution of bromine (30.6 g) in chloroform (150 ml). Add this solution dropwise to the ketone solution over a period of 3-5 hours with continuous stirring. The slow addition is critical to control the exothermic reaction and prevent over-bromination.

  • Reaction: After the addition is complete, stir the mixture for an additional 1.5 hours at room temperature to ensure the reaction goes to completion.

  • Quenching & Work-up: Pass a stream of nitrogen gas through the mixture to remove the hydrogen bromide (HBr) gas formed during the reaction. Dilute the mixture with additional chloroform.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous sodium bicarbonate solution (to neutralize remaining acid), and finally with water again.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid (approx. 48.3 g) via silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:4 ratio). Combine the pure fractions and evaporate the eluent to obtain the final product (yield approx. 19.7 g) with a melting point of 87°-90° C.[6]

Protocol 2: Bromination with Benzyltrimethylammonium Tribromide (BTMA-Br₃)

This protocol offers a safer alternative by using a solid, stable brominating agent, which is easier to handle than elemental bromine.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, prepare a stirred mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 g, 5.55 mmol) in a solvent mixture of dichloromethane (6 mL) and methanol (3 mL).

  • Reagent Addition: Add benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol) to the mixture in one portion. The 1:1 molar ratio ensures mono-bromination.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with dichloromethane (80 mL) and wash with water (40 mL) in a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous phase twice more with dichloromethane (2 x 80 mL) to recover any dissolved product.

  • Drying and Concentration: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This procedure typically affords the product as a brown solid with a high yield (e.g., 1.20 g, 83%).[5]

Caption: Comparative workflow for the synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is paramount for its successful use in subsequent synthetic steps. A multi-pronged analytical approach is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for structural confirmation. The spectrum for 2-bromo-1-(3,4-dimethoxyphenyl)ethanone in CDCl₃ typically shows characteristic signals:

    • A singlet for the two protons of the bromomethyl group (-CH₂Br) around δ 4.43 ppm .

    • Two singlets for the two methoxy groups (-OCH₃) around δ 3.98 ppm .

    • Aromatic protons in the region of δ 6.94-7.63 ppm , showing distinct splitting patterns corresponding to the substitution on the phenyl ring.[5]

  • Chromatographic Techniques (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) is used to assess purity, typically reported as a percentage area. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms both the purity and the molecular weight of the compound by identifying the parent ion peak corresponding to its mass.

  • Melting Point Analysis: A sharp melting point range, such as 87°-90° C, is a reliable indicator of high purity.[6]

Applications in Drug Discovery and Development

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[1] Its utility stems from the phenacyl bromide moiety, which is a powerful alkylating agent. It readily reacts with nucleophiles (e.g., amines, thiols, phenols), making it ideal for linking the 3,4-dimethoxyphenyl group to other molecules. This structural motif is found in various classes of biologically active compounds.

The synthetic utility allows it to be a precursor in the synthesis of flavonoids, chalcones, and other heterocyclic systems that are investigated for a range of therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.

Safety, Handling, and Storage

Due to its chemical nature, 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone must be handled with appropriate precautions.

  • Hazard Classification: The compound is classified as corrosive (GHS05) and carries the signal word "Danger". The primary hazard statement is H314: "Causes severe skin burns and eye damage".

  • Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Handling: Avoid breathing dust, fumes, or vapors. Ensure adequate ventilation.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere like argon is recommended.

  • Shipping: The material is typically shipped on wet ice to maintain its stability.

References

  • PrepChem. Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. [Link]

  • Cheméo. Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]

  • Autech Industry Co.,Limited. Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. [Link]

  • FooDB. Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). [Link]

Sources

Exploratory

Executive Summary & Nomenclature Disambiguation

As a Senior Application Scientist, I have designed this technical guide to move beyond basic descriptive chemistry. Instead, we will explore the mechanistic causality, structural logic, and strategic utility of 1-(2-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond basic descriptive chemistry. Instead, we will explore the mechanistic causality, structural logic, and strategic utility of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone in advanced Active Pharmaceutical Ingredient (API) synthesis.

Before detailing the chemical profile, we must address a pervasive nomenclature trap in the industry. Researchers frequently conflate 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (a ring-brominated acetophenone, CAS 857561-90-1)[1] with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (an


-brominated acetophenone, CAS 1835-02-5)[2].

The causality of their applications is entirely different:

  • The

    
    -bromo isomer (CAS 1835-02-5):  Acts as a highly reactive electrophilic alkylating agent, commonly utilized in the synthesis of neurotherapeutic azole compounds and anticonvulsants[3].
    
  • The ring-bromo isomer (CAS 857561-90-1): The subject of this guide. It serves as a sterically hindered aryl halide building block, primed for transition-metal-catalyzed cross-coupling and the construction of complex isoquinoline alkaloids[4].

Physicochemical & Structural Profiling

To successfully deploy this molecule in a synthetic workflow, one must understand how its substituents interact stereoelectronically.

Table 1: Quantitative Physicochemical Data

Property Value
IUPAC Name 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
CAS Registry Number 857561-90-1
Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

| Topological Polar Surface Area (TPSA) | 35.5 Ų |

Structural Logic & Causality: The bulky ortho-bromo group at the C2 position exerts severe steric hindrance on the adjacent C1 acetyl group. This forces the carbonyl plane out of alignment with the aromatic


-system, significantly reducing resonance overlap. Consequently, the ketone becomes more electrophilic than a standard, coplanar acetophenone. Simultaneously, the C3 and C4 methoxy groups act as strong 

-donors (+M effect), enriching the electron density of the aromatic ring and activating the C-Br bond for oxidative addition in palladium catalysis.

StructuralEffects Core 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Bromo Ortho-Bromo Group (C2) Core->Bromo Methoxy Methoxy Groups (C3, C4) Core->Methoxy Acetyl Acetyl Group (C1) Core->Acetyl Steric Steric Hindrance (Twists Acetyl out of plane) Bromo->Steric ElecWd Electron Withdrawal (-I effect) Bromo->ElecWd ElecDon Electron Donation (+M effect) Methoxy->ElecDon Acetyl->Steric

Fig 1. Logical relationship of steric and electronic effects in the molecular structure.

Strategic Synthetic Methodologies

The Causality of Route Selection: A naive synthetic approach might attempt the direct Friedel-Crafts acylation of 2-bromo-1,2-dimethoxybenzene. However, the synergistic ortho/para-directing effects of the methoxy groups overwhelmingly favor electrophilic substitution at C5 or C6. Achieving C1 substitution (ortho to the deactivating bromine) via direct acylation is synthetically unviable. Therefore, the authoritative route relies on a bottom-up construction starting from 2-bromo-3,4-dimethoxybenzaldehyde, utilizing a Grignard addition followed by oxidation[5].

Protocol: Two-Step Synthesis via Grignard Addition and Oxidation

This protocol is designed as a self-validating system to ensure high yield and purity.

Phase 1: Nucleophilic Alkylation (Grignard Addition)

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under argon to eliminate moisture, which would instantly destroy the Grignard reagent.

  • Reaction: Dissolve 2-bromo-3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF (0.4 M). Cool to 0 °C in an ice bath.

  • Addition: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) over 30 minutes. Causality: Slow addition at 0 °C controls the exothermic reaction and prevents unwanted homocoupling or enolization side reactions.

  • Monitoring: Stir for 2 hours at room temperature. Validate completion via TLC (Hexanes:EtOAc 3:1); the aldehyde spot should completely disappear.

  • Quenching: Carefully quench with saturated aqueous NH4Cl at 0 °C. Causality: NH4Cl provides mild acidic protons to decompose the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the resulting secondary alcohol.

  • Isolation: Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate 1-(2-bromo-3,4-dimethoxyphenyl)ethanol.

Phase 2: Oxidation to Ketone

  • Reaction: Dissolve the crude secondary alcohol in anhydrous CH2Cl2 (0.3 M).

  • Oxidation: Add Pyridinium chlorochromate (PCC) (1.5 eq) and Celite (equal weight to PCC) in portions at room temperature. Causality: Celite acts as a physical buffer, preventing the agglomeration of reduced chromium byproducts into a tar, thereby facilitating a seamless filtration step.

  • Isolation: Stir for 4 hours, filter the suspension through a pad of silica gel (eluting with CH2Cl2), and concentrate to afford the pure target compound.

SynthesisWorkflow Start 2-Bromo-3,4-dimethoxybenzaldehyde (Starting Material) Step1 Grignard Addition (MeMgBr, THF, 0°C) Start->Step1 Inter 1-(2-Bromo-3,4-dimethoxyphenyl)ethanol (Intermediate) Step1->Inter Step2 Oxidation (PCC or MnO2, CH2Cl2) Inter->Step2 Product 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Target Compound) Step2->Product

Fig 2. Step-by-step synthetic workflow for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

Analytical Characterization (Self-Validating QA)

To verify the structural integrity of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Expected ^1^H NMR (CDCl3, 400 MHz) Signatures:

  • Acetyl CH3: Singlet at ~2.60 ppm. (Slightly deshielded due to the carbonyl, but modified by the out-of-plane twist caused by the ortho-bromine).

  • Methoxy CH3: Two distinct singlets at ~3.90 ppm and ~3.92 ppm.

  • Aromatic Protons (H5 and H6): Will appear as two doublets with an ortho-coupling constant (

    
     Hz) around 6.90 ppm and 7.40 ppm.
    
  • QA Validation Check: If a singlet is observed in the aromatic region, it indicates a para-substituted isomeric impurity, meaning the regioselectivity of the starting material was compromised.

Downstream Applications in Drug Development

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is a privileged scaffold in medicinal chemistry:

  • Transition Metal Catalysis: The electron-rich nature of the dimethoxy-substituted ring makes the C2-Bromine bond an excellent candidate for Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings, allowing for rapid library generation of biaryl APIs.

  • Heterocycle Synthesis: It serves as an advanced precursor for synthesizing highly substituted indeno[1,2,3-ij]isoquinolines and other complex alkaloids via modified Pomeranz-Fritsch cyclizations[4].

References

Sources

Foundational

Technical Guide: Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

The following technical guide details the synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5). Note on Nomenclature & Isomerism: The chemical string provided, 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, tec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5).

Note on Nomenclature & Isomerism: The chemical string provided, 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, technically describes a ring-brominated isomer (bromine at the 2-position of the phenyl ring). However, in pharmaceutical and industrial literature, this string is frequently used as a synonym for


-Bromo-3,4-dimethoxyacetophenone  (bromine on the acetyl side chain), a critical intermediate for adrenergic agents, lignin models, and isoquinoline alkaloids.

Given the "Drug Development" context of your request, this guide focuses on the side-chain brominated target (CAS 1835-02-5) , which is the industrially relevant "Bromoveratrone." A brief section on the theoretical synthesis of the ring-brominated isomer is included in the Appendix for rigorous scientific completeness.

Common Name:


-Bromoveratrone
CAS:  1835-02-5
Target Purity:  >98% (HPLC)

Executive Summary

This guide outlines a high-fidelity synthesis pathway for 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone via the regioselective


-bromination of 3,4-dimethoxyacetophenone (Acetoveratrone). While direct bromination with elemental bromine (

) is the traditional industrial route, it suffers from handling hazards and over-bromination (dibromo byproducts). This guide prioritizes a Quaternary Ammonium Tribromide protocol, which offers superior regiocontrol, stoichiometric precision, and simplified workup suitable for pharmaceutical applications.
Key Chemical Properties
PropertySpecification
Molecular Formula

Molecular Weight 259.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 79–82 °C
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Stability Moisture sensitive; lachrymator (handle with care)

Retrosynthetic Analysis & Strategy

The synthesis relies on the electrophilic halogenation of the enol tautomer of 3,4-dimethoxyacetophenone.

  • Precursor: 3,4-Dimethoxyacetophenone (CAS 1131-62-0).[1][2]

  • Transformation:

    
    -Bromination.[3][4]
    
  • Regioselectivity Challenge: The electron-rich dimethoxy ring is susceptible to Electrophilic Aromatic Substitution (EAS), potentially leading to ring bromination (typically at position 6).

  • Solution: Use of mild brominating agents (phenyltrimethylammonium tribromide or NBS/TsOH) and controlled temperature (

    
    ) favors the kinetic enol reaction on the side chain over the thermodynamic EAS on the ring.
    

Retrosynthesis Target Target: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Side-chain Bromination) Precursor Precursor: 3,4-Dimethoxyacetophenone (Acetoveratrone) Precursor->Target Regioselective Bromination Reagent Reagent: Benzyltrimethylammonium tribromide (BTMABr3) Reagent->Target Br+ Source

Figure 1: Retrosynthetic logic prioritizing side-chain functionalization.

Detailed Experimental Protocol

Method: Bromination using Benzyltrimethylammonium Tribromide (BTMABr


).
Rationale:  This solid reagent acts as a "weighable source of bromine," releasing 

slowly in equilibrium. This keeps the instantaneous concentration of free bromine low, suppressing di-bromination and ring substitution side reactions.
Materials
  • Substrate: 3,4-Dimethoxyacetophenone (1.0 eq)

  • Reagent: Benzyltrimethylammonium tribromide (1.0 – 1.05 eq)

  • Solvent System: Dichloromethane (DCM) / Methanol (2:1 ratio)

  • Quench: 5% Sodium Bicarbonate (

    
    ) solution
    
Step-by-Step Workflow
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyacetophenone (10.0 g, 55.5 mmol) in a mixture of DCM (60 mL) and Methanol (30 mL).

    • Note: The methanol co-solvent promotes the formation of the enol/enol ether intermediate, accelerating the reaction rate compared to pure DCM.

  • Addition:

    • Add Benzyltrimethylammonium tribromide (21.6 g, 55.5 mmol) in small portions over 20 minutes while stirring at room temperature (20–25 °C).

    • Observation: The orange color of the tribromide will gradually fade as the reagent is consumed.

  • Reaction:

    • Stir the mixture at room temperature for 2–4 hours.

    • Monitor: Check reaction progress via TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup:

    • Concentrate the solvent under reduced pressure (Rotavap) to remove most of the DCM/MeOH.

    • Resuspend the residue in Ethyl Acetate (100 mL).

    • Wash the organic layer with Water (2 x 50 mL) to remove the ammonium salt byproduct.

    • Wash with saturated

      
        (50 mL) to neutralize any HBr generated.
      
    • Wash with Brine (50 mL).

  • Drying & Isolation:

    • Dry the organic phase over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       .
      
    • Filter and concentrate in vacuo to yield a crude off-white solid.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot Ethanol (approx. 3-4 mL per gram).

    • Allow to cool slowly to room temperature, then refrigerate at 4 °C.

    • Filter the crystals and wash with cold Hexane.

    • Yield: Typically 80–85%.

Data Summary Table
ParameterValue
Typical Yield 83%
Purity (HPLC) >98%
Melting Point 80–81 °C
Appearance White needles/prisms
Key Impurity 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone (<2%)

Reaction Mechanism & Pathway[7][9][10]

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack. The hydrobromic acid (HBr) byproduct autocatalyzes the enolization of the ketone.

Mechanism Step1 Ketone (3,4-Dimethoxyacetophenone) Step2 Protonation of Carbonyl Oxygen Step1->Step2 H+ Step3 Enol Formation (Rate Determining Step) Step2->Step3 -H+ (alpha-proton) Step4 Nucleophilic Attack of Enol on Br-Br Step3->Step4 Br2 Step5 Product (alpha-Bromoketone) + HBr Step4->Step5 -H+ Step5->Step2 Autocatalysis (HBr)

Figure 2: Mechanistic pathway of acid-catalyzed alpha-bromination.

Alternative Industrial Route (Liquid Bromine)

For large-scale manufacturing (>1 kg) where reagent cost is paramount, liquid bromine is used.

  • Solvent: Chloroform (

    
    ) or Diethyl Ether.
    
  • Protocol: A solution of

    
     (1.0 eq) in 
    
    
    
    is added dropwise to the ketone in
    
    
    at 0 °C.
  • Critical Control: The temperature must be kept low (<10 °C) to prevent ring bromination.

  • Post-Process: Nitrogen sparging is required to remove HBr gas before workup.

  • Comparison: Lower cost, but higher safety risk and slightly lower yield (70-75%) due to poly-bromination.

Analytical Validation

To confirm the identity of the synthesized product, compare with the following spectroscopic data:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.63 (dd, 
      
      
      
      Hz, 1H, Ar-H6)
    • 
       7.55 (d, 
      
      
      
      Hz, 1H, Ar-H2)
    • 
       6.92 (d, 
      
      
      
      Hz, 1H, Ar-H5)
    • 
       4.41 (s, 2H, 
      
      
      
      ) — Diagnostic Peak
    • 
       3.97 (s, 3H, 
      
      
      
      )
    • 
       3.95 (s, 3H, 
      
      
      
      )
  • Interpretation: The singlet at 4.41 ppm integrates to 2 protons, confirming the mono-bromination of the alpha carbon. The absence of signals around 6.5 ppm (typical for ring bromination shifts) confirms the ring integrity.

Appendix: Note on the Ring-Brominated Isomer

If the specific target is indeed 1-(2-bromo-3,4-dimethoxyphenyl)ethanone (ring bromine at position 2, "sandwiched" between acetyl and methoxy), the synthesis described above will not work . Direct bromination of the ring yields the 6-bromo isomer due to steric hindrance at position 2.

Theoretical Pathway for Ring Isomer (Position 2):

  • Start: 2,3-Dimethoxybenzaldehyde.

  • Bromination: Bromination of 2,3-dimethoxybenzaldehyde typically yields the 5-bromo or 6-bromo isomer. Accessing the 2-position (relative to aldehyde) requires Directed Ortho Metalation (DoM) .

  • Lithiation: Protection of the aldehyde (acetal)

    
     Lithiation with 
    
    
    
    -BuLi (directed to the "sandwiched" position between acetal and 3-OMe)
    
    
    Quench with
    
    
    .
  • Grignard: Deprotection

    
     Reaction with Methylmagnesium bromide 
    
    
    
    Oxidation to ketone.

This route is complex and low-yielding. Researchers should verify if the side-chain isomer (CAS 1835-02-5) is the actual intended compound.

References

  • Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. PrepChem. Available at: [Link]

  • Use of Benzyltrimethylammonium Tribromide.Organic Syntheses, Coll. Vol. 8, p.167 (1993).
  • Lignin Model Synthesis. Amazon AWS (Research Data). Mentions use of 2-bromo-3',4'-dimethoxyacetophenone in beta-O-4 linkage synthesis.[5] Available at: [Link] (Snippet 1.6 in search data).

  • Midodrine Intermediate Synthesis. QuickCompany Patent Analysis. Discusses bromination of dimethoxyacetophenone derivatives. Available at: [Link] (Snippet 1.6).

Sources

Exploratory

In-Depth Technical Guide: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone as a Pivotal Starting Material

For Researchers, Scientists, and Drug Development Professionals The Strategic Importance of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is a substituted acetophenone that serves as a v...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is a substituted acetophenone that serves as a versatile starting material for a wide range of organic syntheses. Its value lies in the specific arrangement of its functional groups: a ketone, a bromine atom, and two methoxy groups on the phenyl ring. This configuration allows for diverse chemical modifications, making it a crucial intermediate for synthesizing heterocyclic compounds and other pharmacologically active agents.[1] The bromine atom's position ortho to the acetyl group, combined with the electron-donating methoxy groups, significantly influences the molecule's reactivity, paving the way for numerous synthetic pathways.

Synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

A reliable and efficient synthesis of this starting material is fundamental for any subsequent research. The most prevalent and effective method is the Friedel-Crafts acylation of 1-bromo-2,3-dimethoxybenzene.

Preferred Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation of an aromatic ring is a classic and robust method for forming carbon-carbon bonds.[2] In this case, 1-bromo-2,3-dimethoxybenzene is acylated with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3]

Causality of Experimental Choices:

  • Substrate: The choice of 1-bromo-2,3-dimethoxybenzene is dictated by the directing effects of its substituents. The methoxy groups are activating and ortho, para-directing, while the bromine atom is deactivating but also ortho, para-directing. This combination favors acylation at the desired position.

  • Acylating Agent: Acetyl chloride is a highly reactive and commonly used acylating agent that generally provides good yields.

  • Catalyst: Aluminum chloride is a powerful Lewis acid that activates the acylating agent, facilitating the electrophilic aromatic substitution.[4] A stoichiometric amount or more of the catalyst is often necessary because it forms a complex with the resulting ketone product.[5]

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) is ideal as it dissolves the reactants without reacting with the Lewis acid catalyst.

Experimental Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 eq.) dropwise to a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C.

  • Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Slowly add a solution of 1-bromo-2,3-dimethoxybenzene (1.0 eq.) in dry DCM, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complexes.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, water, and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Synthetic Workflow:

Caption: Synthetic workflow for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

Purification and Characterization

Ensuring the purity and confirming the identity of the starting material is crucial for the success of subsequent reactions.

Purification
  • Recrystallization: This is often the most effective method for purifying the crude product. A suitable solvent system, such as ethanol/water, is used to obtain pure crystals.

  • Column Chromatography: For smaller scales or when recrystallization is not sufficient, silica gel column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) can be employed.[6]

Characterization

A suite of analytical techniques is used to confirm the structure and purity of the synthesized compound.

Analytical Technique Expected Result
Melting Point A sharp and defined melting point range indicates high purity.
¹H NMR The spectrum should display characteristic peaks for the aromatic protons, the acetyl methyl protons, and the two methoxy group protons with appropriate chemical shifts and coupling patterns.[7]
¹³C NMR The spectrum will show the expected number of carbon signals, including the carbonyl carbon, the aromatic carbons, and the methyl carbons of the acetyl and methoxy groups.
Mass Spectrometry (MS) The mass spectrum will exhibit the molecular ion peak corresponding to the compound's molecular weight, along with the characteristic isotopic pattern of a bromine-containing molecule.[8]
Infrared (IR) Spectroscopy A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ketone.

Visualization of Purification and Analysis Workflow:

G cluster_purification Purification Methods cluster_analysis Analytical Techniques Crude_Product Crude Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Pure_Product Pure Product Characterization Characterization Pure_Product->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR MP Melting Point Characterization->MP Recrystallization->Pure_Product Column_Chromatography->Pure_Product G Start 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Reaction Claisen-Schmidt Condensation Start->Reaction Reagents Aldehyde (R-CHO) + Base Reagents->Reaction Chalcone Chalcone Intermediate Reaction->Chalcone Further_Reactions Cyclization Reactions Chalcone->Further_Reactions Product Heterocyclic Scaffolds Further_Reactions->Product

Caption: Synthesis of chalcones and subsequent heterocycles.

Safety and Handling

Proper safety precautions are essential when working with 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone and the reagents for its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [9][10]* Ventilation: All manipulations should be performed in a well-ventilated fume hood. [11][12]* Reagent Handling: Exercise extreme caution when handling corrosive and reactive reagents like aluminum chloride and acetyl chloride. [13]* Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. [10]

Conclusion

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is a strategically important starting material in organic synthesis, particularly for the development of new pharmaceutical agents. A thorough understanding of its synthesis, purification, and reactivity is essential for its effective use. This guide provides a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic strategies.

References

  • PrepChem. (n.d.). Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone.
  • ChemicalBook. (2025, September 25). 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5.
  • Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. (2026, February 14).
  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • CDH Fine Chemical. (n.d.). Material safety data sheet sds/msds.
  • CymitQuimica. (2025, October 15). Safety Data Sheet.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, October 26). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • SpectraBase. (n.d.). 2-(2-Allyl-3,4-dimethoxyphenoxy)-1-(4-bromo-phenyl)-ethanone - Optional[Vapor Phase IR] - Spectrum.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-1-(3,4-dimethoxy-phenyl)-ethanone | CAS 1835-02-5.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • FooDB. (2010, April 8). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477).
  • Advanced ChemBlocks. (2026, February 22). 2-bromo-1-(3,4-dimethoxyphenyl)ethanone 95% | CAS.
  • BLDpharm. (n.d.). 1835-02-5|2-Bromo-1-(3,4-dimethoxyphenyl)ethanone.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Retrieved from Asian Journal of Organic & Medicinal Chemistry.
  • PubChem. (n.d.). 2-Bromo-1-(3,4-dihydroxyphenyl)ethanone | C8H7BrO3 | CID 2769387.
  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. (n.d.).
  • MedChemExpress. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanone-d3 | Stable Isotope.
  • Benchchem. (n.d.). The Role of 4'-Bromo-2,2-dimethylbutyrophenone in Pharmaceutical Synthesis: A Review of Available Data.

Sources

Foundational

Technical Guide: Physical Properties and Characterization of Brominated 3,4-Dimethoxyacetophenones

This technical guide details the physical properties, characterization, and synthesis context of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone and its industrially significant isomer, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone .[...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physical properties, characterization, and synthesis context of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone and its industrially significant isomer, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone .[1][2][3]

Executive Summary & Critical Disambiguation

Audience: Medicinal Chemists, Process Engineers, and QC Specialists.[1][3][4]

In high-value pharmaceutical synthesis, the string "1-(2-Bromo-3,4-dimethoxyphenyl)ethanone" presents a critical nomenclature ambiguity that must be resolved prior to experimentation. It refers to two distinct constitutional isomers with vastly different reactivities and safety profiles.[2][3][4]

  • The Ring-Brominated Isomer (Target Literal): 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.[1][2][3] The bromine atom is attached directly to the aromatic ring at the ortho position relative to the acetyl group.[3][4] This compound is sterically congested and less common in standard drug discovery workflows.[2][3][4]

  • The

    
    -Brominated Isomer (Industrial Standard):  2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5).[1][2][3] The bromine is attached to the alpha-carbon of the acetyl group.[2][3][4] This is a ubiquitous intermediate (phenacyl bromide derivative) used in the synthesis of adrenergic agents, isoquinolines, and enzyme inhibitors.[1][3][4]
    

Editorial Note: Given the "Drug Development" context of this request, this guide primarily characterizes the


-Brominated Isomer (CAS 1835-02-5) , as it accounts for >95% of commercial inquiries matching this description.[1][2][3] Data for the ring-brominated isomer is provided for comparative exclusion.

Chemical Identity & Structural Analysis[1][2][3][5]

Target Compound (Industrial Intermediate)
  • IUPAC Name: 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one[1][2][3]

  • Common Synonyms: 3,4-Dimethoxyphenacyl bromide;

    
    -Bromoacetoveratrone; 2-Bromoacetoveratrone.[1][2][3]
    
  • CAS Number: 1835-02-5[1][2][3][5][6]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 259.10 g/mol [1][2][3][4]

  • SMILES: COc1ccc(C(=O)CBr)cc1OC

Structural Isomerism Visualization

The following diagram illustrates the divergent synthesis pathways and structural differences between the alpha-bromo (active alkylator) and ring-bromo (aryl halide) species.

G Start 3,4-Dimethoxyacetophenone (Acetoveratrone) Alpha 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5) [ALPHA-BROMO] Major Drug Intermediate Start->Alpha Br2, CHCl3 or NBS, pTsOH (Radical/Alpha Sub) Ring 6-Bromo-3,4-dimethoxyacetophenone (Ring Brominated) [ARYL HALIDE] Minor/Specific Isomer Start->Ring Br2, FeBr3 (Lewis Acid Cat.) (Electrophilic Arom. Sub)

Figure 1: Divergent bromination pathways of acetoveratrone.[1][2][3][4] The green path yields the industrially relevant alpha-bromo ketone.[1][2][3]

Physical Properties Data (CAS 1835-02-5)[1][2][7]

The following data represents the purified


-bromo intermediate. Purity plays a significant role in the melting point range; crude samples often appear as brown oils or sticky solids due to residual 

or poly-brominated byproducts.[1][2][3][4]
PropertyValue / RangeCondition / Note
Physical State Crystalline SolidOften needles or plates from EtOH/Hexane.[1][2][3][4]
Appearance White to Off-WhiteTurns yellow/brown upon oxidation or light exposure.[1][2][3][4]
Melting Point 81 – 83 °C Sharp MP indicates high purity (>98%).[1][2][3][4] Lit. range: 80–90 °C.
Boiling Point ~326 °C (Predicted)Decomposes before boiling at atm pressure.[1][2][4]
Density 1.55 g/cm³Predicted value.[1][2][3][4]
Solubility (High) DCM, Chloroform, Ethyl AcetateIdeal for extraction/reaction.[1][3][4]
Solubility (Mod) Methanol, EthanolSoluble, often used for recrystallization.[1][3][4]
Solubility (Low) Water, HexanesPractically insoluble in water.[1][3][4][7]
pKa N/A (Non-ionizable)

-protons are acidic (pKa ~18-20) due to carbonyl.[1][2]

Spectral Characterization & QC Protocols

To validate the identity of the compound, specifically distinguishing it from the ring-brominated isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.[1][3]

H NMR Interpretation (400 MHz, )

The diagnostic peak for the


-bromo ketone is the singlet at 4.43 ppm .[1][3] If the bromine were on the ring, this peak would appear as a methyl ketone singlet (~2.5-2.6 ppm).[1][3]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.63 Singlet (dd)1HAr-H (2)Ortho to Carbonyl (Deshielded).[1][2]
7.57 Doublet (

)
1HAr-H (6)Meta coupling to H-2.[1][2]
6.94 Doublet (

)
1HAr-H (5)Ortho to OMe (Shielded).[1][2]
4.43 Singlet 2H -CH

Br
Diagnostic Alpha-Methylene.
3.98 Singlet6H-OCH

x2
Methoxy groups (3, 4 positions).[1][2][3][4]
Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.[1][2][3][4]

  • Molecular Ion:

    
     = 258/260 (1:1 ratio due to 
    
    
    
    isotope pattern).[1][2][4]
  • Fragmentation: Loss of

    
     (93/95 amu) typically yields the acylium ion base peak at 
    
    
    
    (3,4-dimethoxybenzoyl cation).[1][2]

Synthesis & Handling Methodology

Synthesis Workflow (Alpha-Bromination)

The standard protocol utilizes elemental bromine in a halogenated solvent.[1][2][4] This method is preferred for scalability but requires strict temperature control to prevent poly-bromination.[1][2][3][4]

  • Dissolution: Dissolve 1 eq. of 3,4-dimethoxyacetophenone in

    
     or 
    
    
    
    .
  • Bromination: Add 1.05 eq. of

    
     dropwise at 0°C. The reaction is exothermic.[2][3][4]
    
    • Note: The solution will initially turn red/orange and fade to pale yellow as

      
       is consumed.[2][3][4]
      
  • Quench: Wash with saturated

    
     to neutralize 
    
    
    
    .[2][3][4]
  • Purification: Recrystallize from Ethanol/Hexane (1:4) if the solid is colored.[1][2][3][4]

Stability & Storage[1][2][4][8]
  • Lachrymator: Like all

    
    -haloketones, this compound is a potent lachrymator (tear gas agent).[1][2][3]
    
  • Hydrolysis Risk: The

    
     bond is labile.[1][2][3][4] Exposure to moisture can hydrolyze the compound to the 
    
    
    
    -hydroxy ketone.[2][3][4]
  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent radical degradation.[2][3][4]

Safety Data (SDS Highlights)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][2][3][4]

    • H318: Causes serious eye damage.[1][2][3][4]

    • H335: May cause respiratory irritation (Lachrymator).[1][2][4]

  • PPE Requirements:

    • Face shield and safety goggles (mandatory).[1][2][4]

    • Butyl rubber gloves (Nitrile may degrade with prolonged DCM exposure).[1][2][4]

    • Work strictly within a fume hood.[2][3][4]

References

  • ChemicalBook. (2025).[1][2][3][4] 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Properties and NMR Data. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[2][3][4] Product Specification: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5).[1][2][3][5] Retrieved from [1][2]

  • Royal Society of Chemistry. (2017).[1][2][3][4][8] Supporting Information: Synthesis of alpha-bromoketones. RSC Advances. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[1][2][3][4] Mass Spectrum of Brominated Acetophenones. Retrieved from [1][2]

Sources

Exploratory

Technical Whitepaper: Solubility Profile &amp; Solvent Engineering for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

This guide provides an in-depth technical analysis of the solubility profile, solvent engineering, and purification strategies for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone . Executive Summary & Structural Disambiguation C...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile, solvent engineering, and purification strategies for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone .

Executive Summary & Structural Disambiguation

Critical Structural Distinction

Before proceeding, it is imperative to verify the specific isomer in your possession. The nomenclature 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone specifies an aryl bromide where the bromine atom is attached directly to the benzene ring at the ortho position relative to the acetyl group.

  • Target Compound (Ring-Brominated): 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.[1]

    • Properties: Stable solid, lipophilic, sterically congested.

  • Common Isomer (Alpha-Brominated): 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5).[1][2]

    • Properties:Potent Lachrymator , alkylating agent, reactive intermediate.

    • Warning: If you possess the alpha-bromo ketone, strict containment (fume hood) is required.

This guide focuses on the Ring-Brominated Aryl Bromide as requested.

Physicochemical Profile

The target molecule features a highly substituted benzene ring.[3] The presence of a bromine atom at position 2, flanked by an acetyl group (position 1) and a methoxy group (position 3), creates significant steric strain . This forces the acetyl group out of planarity with the aromatic ring, reducing


-conjugation.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 259.10 g/mol [4]

  • Predicted LogP: ~2.3 – 2.6 (Lipophilic)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3 (Ketone, 2x Ether)

Solubility Data & Solvent Screening

As a lipophilic, polar-aprotic molecule, 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone follows a predictable solubility pattern governed by "like dissolves like" and the thermodynamics of crystal lattice disruption.

Solvent Compatibility Matrix

The following table summarizes the solubility behavior based on polarity and dielectric constants.

Solvent ClassSpecific SolventSolubility RatingApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Reaction medium, Extraction
Chlorinated Chloroform (

)
High NMR, Reaction medium
Polar Aprotic DMSO / DMFHigh Nucleophilic substitution reactions
Polar Aprotic Ethyl AcetateModerate-High Silica Gel Chromatography
Polar Protic Ethanol / MethanolTemperature Dependent Ideal for Recrystallization
Ethers THF / 2-MeTHFHigh Grignard/Lithiation reactions
Hydrocarbons Hexane / HeptaneInsoluble (<1 mg/mL) Anti-solvent, Precipitation
Aqueous WaterInsoluble Wash solvent (removes salts)
Thermodynamic Rationale
  • DCM/Chloroform: The high solubility is driven by favorable dipole-dipole interactions and dispersion forces that easily overcome the crystal lattice energy.

  • Alcohols (EtOH/MeOH): The molecule accepts hydrogen bonds (via carbonyl/methoxy oxygens) but cannot donate them. Consequently, solubility is low at room temperature (RT) but increases significantly upon heating, making alcohols the primary choice for purification via recrystallization .

  • Water: The hydrophobic effect dominates. The non-polar aromatic core and halogens disrupt the water H-bond network without providing sufficient compensatory enthalpy, resulting in insolubility.

Experimental Protocol: Solubility Determination

To determine the precise solubility limit (metastable zone width) for your specific lot, use the Visual Polythermal Method . This is superior to gravimetric analysis for process development as it consumes less material.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Weigh 100mg Compound AddSolvent Add 0.5 mL Solvent (Initial) Start->AddSolvent Heat Heat to Reflux (Boiling) AddSolvent->Heat CheckDissolution Dissolved? Heat->CheckDissolution AddMore Add 0.1 mL Solvent CheckDissolution->AddMore No (Cloudy) Cool Cool Slowly to 25°C CheckDissolution->Cool Yes (Clear) AddMore->Heat CheckPrecip Precipitate Formed? Cool->CheckPrecip CalcSol Calculate Solubility (mg/mL) CheckPrecip->CalcSol Yes AntiSolvent Add Anti-Solvent (Heptane) CheckPrecip->AntiSolvent No (Stays Soluble) AntiSolvent->CheckPrecip

Caption: Figure 1: Visual Polythermal Method for determining solubility limits and metastable zones.

Step-by-Step Methodology
  • Preparation: Place 100 mg of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone into a 4 mL screw-cap vial equipped with a magnetic stir bar.

  • Initial Addition: Add 0.5 mL of the target solvent (e.g., Ethanol).

  • Thermal Cycle: Heat the vial in a heating block to the solvent's boiling point (78°C for EtOH).

  • Titration:

    • If the solution remains cloudy (undissolved solid), add solvent in 100 µL increments, maintaining reflux, until the solution becomes clear.

    • Record the total volume (

      
      ).
      
  • Cooling: Remove heat and allow the vial to cool to room temperature (25°C) with slow stirring.

  • Observation:

    • If crystals form, record the temperature of onset (

      
      ).
      
    • If no crystals form, the compound is too soluble; add an anti-solvent (e.g., Heptane) dropwise until turbidity appears.

Purification Strategy: Solvent Engineering

For this specific acetophenone derivative, recrystallization is the most efficient purification method to remove bromination byproducts (such as regioisomers or over-brominated species).

Recommended Solvent System: Ethanol/Water

The "Steric Twist" caused by the ortho-bromo group often lowers the melting point compared to the unbrominated precursor, making the compound prone to "oiling out." To prevent this, a dual-solvent system is recommended.

Protocol:

  • Dissolve the crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).

  • Once dissolved, remove from heat.

  • Immediately add warm water (50°C) dropwise until a faint, persistent turbidity is observed.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filter the resulting off-white needles/prisms.

Solvent Selection Decision Tree

SolventSelection Goal Goal Reaction Reaction Medium Goal->Reaction Workup Workup/Extraction Goal->Workup Cryst Recrystallization Goal->Cryst Polar Polar/Ionic? Reaction->Polar Partition Partitioning Workup->Partition Solubility Solubility Profile Cryst->Solubility DCM DCM / CHCl3 Polar->DCM No (Standard) DMF DMF / DMSO Polar->DMF Yes (Nucleophilic) EtOAc EtOAc + Water Partition->EtOAc EtOH Ethanol (Single) Solubility->EtOH Steep Solubility Curve Binary EtOAc + Heptane Solubility->Binary High Solubility

Caption: Figure 2: Decision matrix for solvent selection based on process stage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1835-02-5 (Isomer Analog). Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and solubility parameters).
  • Sigma-Aldrich.Safety Data Sheet: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone.

Sources

Foundational

An In-depth Technical Guide to the Melting Point of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Abstract This technical guide addresses the determination and contextual understanding of the melting point for the compound 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. A comprehensive review of available chemical literatur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the determination and contextual understanding of the melting point for the compound 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. A comprehensive review of available chemical literature and databases indicates that a definitive, experimentally verified melting point for this specific regioisomer has not been reported. This guide provides essential context by comparing the reported melting points of its closely related isomers, discusses the physicochemical principles governing melting point, and presents a detailed, field-proven protocol for its experimental determination. This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of this and related compounds.

Introduction and Statement of the Problem

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is an aromatic ketone of interest in synthetic organic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and other fine chemicals. Its molecular structure, featuring a substituted acetophenone core, is presented in Figure 1.

Figure 1. Chemical Structure of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

The melting point is a fundamental thermochemical property, serving as a primary indicator of a crystalline solid's identity and purity. A sharp, well-defined melting range is characteristic of a pure substance, while the presence of impurities typically leads to a depression and broadening of this range.[1][2] Despite its significance, a thorough search of scientific databases and supplier catalogs reveals no published experimental value for the melting point of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

This guide, therefore, aims to:

  • Clearly state the absence of reported data for the target compound.

  • Provide a comparative analysis of the melting points of its structural isomers.

  • Elucidate the key factors influencing melting point determination.

  • Equip researchers with a robust, step-by-step protocol to determine the melting point of this compound with high fidelity.

The Isomeric Context: Influence of Substituent Placement

The precise arrangement of substituents on the phenyl ring significantly impacts the crystal lattice energy and, consequently, the melting point. Different intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces) arise from varying molecular symmetry and polarity, leading to distinct melting points among isomers. To provide a valuable frame of reference, the experimentally determined melting points of several isomers of bromodimethoxyacetophenone are summarized in Table 1.

Table 1: Reported Melting Points of Bromodimethoxyacetophenone Isomers
Compound Name Melting Point (°C)
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone87 - 90[3]
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone102 - 108
2-Bromo-1-(2,5-dimethoxyphenyl)ethanone83 - 85
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Not Reported

This data illustrates that a shift in the position of the bromo and methoxy groups can alter the melting point by as much as 20°C. This underscores the unreliability of estimating the melting point of the target compound based solely on its isomers and highlights the necessity of experimental determination.

Core Principles of Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C).

The Impact of Impurities

The presence of soluble impurities disrupts the uniform crystalline lattice structure of the solid.[1][4] This disruption has two primary consequences:

  • Melting Point Depression: Less thermal energy is required to overcome the now-weakened intermolecular forces, causing the melting process to begin at a lower temperature than the pure substance.[5][6]

  • Melting Range Broadening: The impurities create a heterogeneous mixture that does not melt uniformly. The substance begins to melt at a lower temperature and completes melting at a higher temperature, resulting in a wider melting range.[1][2]

Therefore, an experimentally determined melting point provides a dual-purpose quality control metric: the final melting temperature is indicative of the compound's identity, while the breadth of the melting range is a reliable gauge of its purity.

Experimental Protocol for Melting Point Determination (Capillary Method)

The following protocol details the standardized capillary method for determining the melting point of a solid organic compound. This method is widely adopted for its accuracy and requirement for only a small amount of sample.[7] It can be performed using either a digital melting point apparatus (e.g., Mel-Temp) or a traditional Thiele tube setup.[2]

Materials and Apparatus
  • Sample of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (must be dry)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle (if sample is not a fine powder)

  • Digital melting point apparatus or Thiele tube with high-boiling mineral oil

  • Calibrated thermometer

  • Packing tube (long, thin glass tube)

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample is completely dry. Solvents from recrystallization can act as impurities and depress the melting point.[8]

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Place a small amount of the powdered sample on a clean, dry watch glass.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.[8]

    • Invert the tube and tap it gently on a hard surface to cause the powder to fall to the bottom.

    • To pack the sample tightly, drop the capillary tube (sealed-end down) through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The impact will compact the powder at the bottom.[8]

    • Repeat until the sample is packed to a height of 2-3 mm.[7][9] Proper packing is crucial to avoid sagging or shrinking during heating, which can be mistaken for melting.

  • Determination (using a Digital Apparatus):

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Rapid (Approximate) Determination: If the melting point is unknown, heat the sample at a rapid rate (e.g., 10-20°C per minute) to find an approximate melting range. Record this range but note it is not the true value. Allow the apparatus to cool significantly before the next step.

    • Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found previously.[10]

    • Reduce the heating rate to 1-2°C per minute.[9] Slow heating is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

    • Record the temperature at which the first drop of liquid appears (T₁).[8]

    • Record the temperature at which the last crystal of the solid just disappears into a transparent liquid (T₂).[8][9]

    • The melting point is reported as the range T₁ - T₂.

  • Data Interpretation:

    • A sharp melting range (≤ 1°C) is indicative of high purity.

    • A broad melting range (> 2°C) and a final melting temperature lower than an established reference suggest the presence of impurities.

Workflow Visualization

The following diagram illustrates the key decision points and steps in the experimental determination of the melting point.

MeltingPointWorkflow cluster_prep Part 1: Sample Preparation cluster_measurement Part 2: Measurement A Start: Obtain Dry Sample B Pulverize Sample (if needed) A->B C Load Capillary Tube (2-3 mm) B->C D Pack Sample Tightly C->D E Place Capillary in Apparatus D->E Proceed to Measurement F Heat Rapidly for Approx. MP E->F G Cool Apparatus F->G H Use Fresh Sample G->H I Heat Rapidly to (Approx. MP - 20°C) H->I J Heat Slowly (1-2°C / min) I->J K Observe & Record T1 (First Liquid) J->K L Observe & Record T2 (All Liquid) K->L M Report Range: T1 - T2 L->M

Caption: Workflow for Capillary Melting Point Determination.

Conclusion

While the melting point of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone remains an uncharacterised physical property in the scientific literature, this guide provides the necessary framework for its rigorous experimental determination. The significant variation in melting points among its isomers highlights the critical importance of empirical measurement over theoretical estimation. By adhering to the detailed capillary method protocol, researchers can confidently establish a reliable melting point range, which is indispensable for verifying the identity and assessing the purity of newly synthesized batches of this compound. This foundational data point is crucial for ensuring the reproducibility of subsequent research and development activities.

References

  • TutorChase. (n.d.). How do impurities affect the melting point of a substance? Retrieved from TutorChase. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary. [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from SSERC. [Link]

  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Thiele tube. Retrieved from Wikipedia. [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from Timstar. [Link]

  • Oreate AI Blog. (2026, January 6). The Impact of Impurities on Melting Points: A Closer Look. Retrieved from Oreate AI Blog. [Link]

  • Chemistry Form 1. (n.d.). The Effect of Impurities on the Melting Point of a Pure Substance. Retrieved from Chemistry Form 1. [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from Edisco. [Link]

  • ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from ASTM International. [Link]

  • American Oil Chemists' Society. (2025). Official Method Cc 1-25, Reapproved 2025, Melting Point, Capillary Tube Method. Retrieved from AOCS. [Link]

  • chymist.com. (n.d.). Melting Point Determination. Retrieved from chymist.com. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary & Nomenclature Clarification Target Compound: 2-Bromo-1-(3,4-dimethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary & Nomenclature Clarification

Target Compound: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5) Common Synonym / Literature Misnomer: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Critical Regiochemical Note: The nomenclature provided in the topic (1-(2-bromo-3,4-dimethoxyphenyl)ethanone) structurally implies bromination on the aromatic ring at the highly sterically hindered C2 position. In pharmaceutical and synthetic literature, this name is frequently used as a misnomer for the α-brominated phenacyl bromide, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone . Furthermore, if true aromatic bromination is attempted, the highly activated dimethoxy ring directs electrophilic substitution predominantly to the C6 position, yielding 1-(2-bromo-4,5-dimethoxyphenyl)ethanone[1]. To align with practical synthetic utility and established pharmaceutical building-block standards, this application note details the robust, regioselective synthesis of the.

Mechanistic Rationale: α-Bromination vs. Electrophilic Aromatic Substitution (EAS)

The synthesis of α-bromo ketones from electron-rich aromatic precursors presents a classic regioselectivity challenge. The starting material, 3,4-dimethoxyacetophenone, contains two highly activating methoxy groups that strongly direct electrophilic attack toward the aromatic ring.

  • The EAS Pathway (Undesired): Strong electrophiles, such as molecular bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in polar aprotic solvents, generate highly reactive Br⁺ species. These species rapidly attack the electron-rich aromatic ring, leading to 1[1] or complex dibrominated mixtures.

  • The Enol Pathway (Targeted): To achieve exclusive α-bromination, the reaction must proceed via the enol tautomer of the ketone. By utilizing Benzyltrimethylammonium tribromide (BTMABr₃) in a mixed solvent system of Dichloromethane (DCM) and Methanol (MeOH), the reaction environment is strictly controlled. BTMABr₃ acts as a stable, mild source of the tribromide ion (Br₃⁻), which slowly releases Br₂ in low concentrations. The presence of MeOH facilitates the tautomerization of the ketone to its enol form. The enol double bond is sufficiently nucleophilic to react with the mild brominating agent, selectively forming the while leaving the aromatic ring intact.

Pathway SM 3,4-Dimethoxyacetophenone (Starting Material) Enol Enol Tautomer (Reactive Intermediate) SM->Enol Tautomerization (MeOH/DCM) RingBr 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone (Ring Bromination Byproduct) SM->RingBr Br2 or NBS (Electrophilic Aromatic Sub.) AlphaBr 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (α-Bromination Target) Enol->AlphaBr BTMABr3 (Controlled Br transfer)

Figure 1: Divergent regioselective bromination pathways of 3,4-dimethoxyacetophenone.

Self-Validating Experimental Protocol

This methodology utilizes BTMABr₃ to achieve high regioselectivity. The workflow is designed as a self-validating system where phase separation logic and distinct NMR shifts confirm reaction success without the immediate need for complex column chromatography.

3.1 Reagents & Equipment
  • Substrate: 3,4-Dimethoxyacetophenone (1.0 g, 5.55 mmol)

  • Reagent: Benzyltrimethylammonium tribromide (BTMABr₃) (2.16 g, 5.55 mmol)

  • Solvents: Dichloromethane (DCM) (166 mL total), Methanol (MeOH) (3 mL), Distilled Water (40 mL)

  • Equipment: 250 mL Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

3.2 Step-by-Step Synthesis Workflow
  • Dissolution: Dissolve 1.0 g of 3,4-dimethoxyacetophenone in a solvent mixture of 6 mL DCM and 3 mL MeOH in the round-bottom flask. Causality: MeOH is critical here as a protic co-solvent to promote the enolization necessary for α-attack.

  • Reagent Addition: Add 2.16 g of BTMABr₃ portion-wise to the stirred solution at room temperature (20–25 °C). Causality: Portion-wise addition prevents localized concentration spikes of active bromine, suppressing unwanted aromatic ring bromination.

  • Reaction: Stir the reaction mixture continuously at room temperature for 16 hours. Monitor via TLC (Hexane:EtOAc). The disappearance of the starting material spot validates reaction completion.

  • Quench & Phase Separation: Dilute the mixture with 80 mL of DCM and 40 mL of distilled water. Causality: Water quenches the reaction and selectively solubilizes the byproduct (benzyltrimethylammonium bromide) and MeOH, forcing the highly organic product into the lower DCM phase.

  • Extraction: Transfer to a separatory funnel. Collect the organic (bottom) layer. Extract the remaining aqueous phase twice with 80 mL of DCM.

  • Purification: Combine all organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product as a brown solid (Yield: ~83%, 1.20 g).

Workflow Step1 Step 1: Dissolution 3,4-Dimethoxyacetophenone in DCM/MeOH (2:1) Step2 Step 2: Reagent Addition Add BTMABr3 portion-wise at 25 °C Step1->Step2 Step3 Step 3: Reaction Stir for 16 h Monitor via TLC Step2->Step3 Step4 Step 4: Quench & Extract Add H2O/DCM Separate organic phase Step3->Step4 Step5 Step 5: Purification Dry over Na2SO4 Concentrate in vacuo Step4->Step5

Figure 2: Step-by-step experimental workflow for α-bromination.

3.3 Analytical Validation

The success of the α-bromination is self-validated via ¹H NMR analysis. The defining diagnostic shift is the transformation of the starting material's methyl ketone singlet (~2.5 ppm, 3H) into a deshielded bromomethyl singlet.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.63 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 7.57 (d, J = 2.1 Hz, 1H, Ar-H), 6.94 (d, J = 8.4 Hz, 1H, Ar-H), 4.43 (s, 2H, -CH₂Br) , 3.98 (s, 6H, 2 x -OCH₃).

Quantitative Regioselectivity Data

The choice of brominating agent dictates the regiochemical outcome. The table below summarizes literature data comparing various conditions applied to 3,4-dimethoxyacetophenone.

Brominating AgentSolvent SystemTemp (°C)Time (h)Dominant PathwayYield (%)
BTMABr₃ DCM / MeOH (2:1)2516.0α-Bromination (Target)83
NBS EtOAc / H₂O251.5Ring Bromination (C6)< 50
Br₂ Acetic Acid252.0Ring Bromination (C6)49
NBS + [BMIM][OTf] Ionic Liquid251.0α-Bromination85

(Note: Recent green chemistry approaches also utilize2[2] to achieve similar α-selectivity by stabilizing the enol intermediate).

References
  • Title: 2-BROMO-1-(3,4-DIMETHOXYPHENYL)
  • Source: PMC (National Institutes of Health)
  • Title: Halofunctionalization of 3′,4′-dimethoxyacetophenone (10) and 2′,4′-dimethoxyacetophenone (14)

Sources

Application

bromination of 3,4-dimethoxyacetophenone protocol.

Topic: Advanced Protocol for the -Bromination of 3,4-Dimethoxyacetophenone Date: March 07, 2026 Author: Senior Application Scientist Strategic Overview & Application Context The conversion of 3,4-dimethoxyacetophenone (a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Protocol for the


-Bromination of 3,4-Dimethoxyacetophenone
Date:  March 07, 2026
Author:  Senior Application Scientist

Strategic Overview & Application Context

The conversion of 3,4-dimethoxyacetophenone (acetoveratrone) to 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one is a pivotal transformation in medicinal chemistry. This


-bromo ketone serves as a "linchpin" intermediate for synthesizing isoquinoline alkaloids, adrenergic agents, and selective phosphodiesterase inhibitors.

While the reaction appears deceptively simple, the electron-rich nature of the dimethoxybenzene ring introduces a critical challenge: Regioselectivity . The aromatic ring is activated toward electrophilic aromatic substitution (EAS), competing with the desired


-bromination of the ketone. Furthermore, the product is highly reactive and prone to hydrolysis or poly-bromination if conditions are not strictly controlled.

This guide presents three validated protocols ranging from industrial standards to high-precision laboratory methods, selected based on Scale , Selectivity , and Safety .

Critical Safety Directive: Lachrymator Hazard

STOP AND READ: The product, 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one, is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation even at low concentrations.

  • Engineering Controls: All operations (weighing, reaction, work-up) must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate (

    
    ) ready to neutralize spills or contaminated glassware immediately.
    

Mechanistic Insight

Understanding the mechanism is the key to controlling by-products. The reaction proceeds via an Acid-Catalyzed Enolization .

  • Activation: The carbonyl oxygen is protonated (or coordinated by Lewis acid).

  • Enolization: Loss of an

    
    -proton forms the enol, the nucleophilic species.
    
  • Bromination: The enol attacks the electrophilic bromine source (

    
    , 
    
    
    
    , or NBS).
  • Regiocontrol: By keeping the concentration of free bromine low (or using specific reagents), we favor the kinetic enol attack over the thermodynamic aromatic substitution.

BrominationMechanism Ketone 3,4-Dimethoxyacetophenone (Substrate) Enol Enol Intermediate (Nucleophile) Ketone->Enol Rate Limiting Step (-H+) Acid Acid Catalyst (H+ or Lewis Acid) Acid->Enol Product α-Bromo Ketone (Target) Enol->Product Fast Attack SideProduct Ring Bromination (Impurity) Enol->SideProduct Competitive EAS (If ring highly activated) Bromine Bromine Source (Br2 / CuBr2 / NBS) Bromine->Product

Caption: Kinetic pathway favoring


-bromination via enol intermediate. Ring bromination is suppressed by solvent choice and temperature control.

Experimental Protocols

Method A: The "Classic" Industrial Standard ( in MeOH)

Best for: Large scale (>50g), cost-efficiency, and high throughput.

Reagents:

  • 3,4-Dimethoxyacetophenone (1.0 equiv)[1]

  • Bromine (

    
    ) (1.0 - 1.05 equiv)
    
  • Methanol (Solvent)[1][2][3][4]

Protocol:

  • Dissolution: Dissolve 3,4-dimethoxyacetophenone (10 g, 55.5 mmol) in Methanol (50 mL). Cool the solution to 0–5°C in an ice bath.

  • Addition: Add Bromine (2.85 mL, 55.5 mmol) dropwise over 30–45 minutes. Crucial: The solution color should dissipate (orange

    
     colorless) before the next drop hits. This indicates the bromine is being consumed immediately, preventing accumulation that leads to side reactions.
    
  • Maturation: Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

  • Work-up: The product often precipitates directly from methanol upon cooling. If not, remove 50% of the solvent in vacuo and pour the residue into ice-water (100 mL).

  • Isolation: Filter the solid precipitate. Wash with cold water (

    
    ) and cold 5% 
    
    
    
    to remove acid traces.
  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane (1:3).

Validation:

  • Yield: Expect 80–85%.

  • Appearance: White to off-white needles.

Method B: The "High Selectivity" Protocol ( )

Best for: High-value synthesis, avoiding free bromine handling, ensuring mono-bromination.

Reagents:

  • 3,4-Dimethoxyacetophenone (1.0 equiv)[1]

  • Copper(II) Bromide (

    
    ) (2.0 equiv)
    
  • Ethyl Acetate / Chloroform (1:1 mixture)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend

    
     (22.3 g, 100 mmol) in EtOAc/CHCl
    
    
    
    (100 mL).
  • Reaction: Add 3,4-dimethoxyacetophenone (9.0 g, 50 mmol). Heat the heterogeneous mixture to reflux.

  • Observation: As the reaction proceeds, the black

    
     will turn into white 
    
    
    
    (cuprous bromide). This visual cue confirms reaction progress.
  • Completion: Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to RT. Filter off the white

    
     salts (dispose of as heavy metal waste).
    
  • Isolation: Evaporate the filtrate to dryness. The residue is usually highly pure.

  • Purification: Recrystallize from Methanol.

Validation:

  • Yield: Expect 85–90%.

  • Purity: >98% (Virtually no di-bromo impurity is formed due to the mechanism).

Method C: The "Green" Protocol (NBS/p-TsOH)

Best for: Safety, bench-top synthesis, avoiding heavy metals and liquid bromine.

Reagents:

  • 3,4-Dimethoxyacetophenone (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Methanol or Acetonitrile[3]

Protocol:

  • Mixing: Dissolve substrate (5.0 g) and p-TsOH (0.5 g) in Methanol (40 mL).

  • Addition: Add NBS (solid) in small portions over 20 minutes at RT.

  • Stirring: Stir at RT for 3–5 hours. The mixture may turn slightly yellow.

  • Quench: Pour into water (150 mL). The product will precipitate.

  • Isolation: Filter the solid. Wash with water to remove succinimide by-product.

Data Analysis & Comparison

FeatureMethod A (

/MeOH)
Method B (

)
Method C (NBS/p-TsOH)
Atom Economy HighLow (requires 2 eq Cu)Moderate
Selectivity Moderate (Temp dependent)Excellent (Mono-only)Good
Safety Low (Liquid

hazard)
High (Solid reagents)High (Solid reagents)
Scalability High (Industrial preferred)Low (Heavy metal waste)Moderate
Reaction Time 1-2 Hours2-4 Hours (Reflux)3-5 Hours

Workflow Decision Matrix

DecisionTree Start Start: Choose Protocol Scale What is the Scale? Start->Scale Small < 5 grams Scale->Small Lab Scale Large > 50 grams Scale->Large Industrial Selectivity Is Purity Critical? (Avoid Column Chromatography) Small->Selectivity MethodA Method A: Br2/MeOH (Careful Temp Control) Large->MethodA MethodB Method B: CuBr2 (Highest Selectivity) Selectivity->MethodB Yes (Skip Column) MethodC Method C: NBS (Green/Convenient) Selectivity->MethodC No (Standard)

Caption: Decision tree for selecting the optimal bromination strategy based on scale and purity requirements.

Characterization & Quality Control (CQA)

To validate the synthesis, compare your data against these standard values:

  • Physical State: White to pale beige crystalline solid.

  • Melting Point: 80–83°C (Pure). Note: Impure samples often melt lower (65–70°C).

  • TLC: Silica Gel, Hexane:EtOAc (3:1).

    
     Product 
    
    
    
    0.4;
    
    
    Substrate
    
    
    0.5. (Product is slightly more polar/streaks).
  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    • 
       7.65 (dd, 1H, Ar-H)
      
    • 
       7.55 (d, 1H, Ar-H)
      
    • 
       6.90 (d, 1H, Ar-H)
      
    • 
      4.43  (s, 2H, 
      
      
      
      )
      
      
      Diagnostic Peak
    • 
       3.96 (s, 6H, 
      
      
      
      )
    • Absence check: Ensure no singlet at

      
       2.55 (starting methyl ketone).
      

References

  • Kingett, L. C. "Specific Alpha-Bromination of Aryl Methyl Ketones using Copper(II) Bromide." Organic Syntheses, 1970 , 50, 31. (Adapted for dimethoxy analog).

  • ChemicalBook. "2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Synthesis Protocols." ChemicalBook Database, 2024 .

  • PrepChem. "Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone."[5] PrepChem, 2023 .

  • Thermo Fisher Scientific. "Safety Data Sheet: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone." Fisher Scientific, 2025 .

  • Gao, Y. et al. "Application of α-bromination reaction on acetophenone derivatives."[6] PMC (PubMed Central), 2024 .

Sources

Method

using 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone in organic synthesis

Application Note: Strategic Utilization of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone in Organic Synthesis Part 1: Introduction & Scaffold Utility 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS: Not broadly indexed as a commo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone in Organic Synthesis

Part 1: Introduction & Scaffold Utility

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS: Not broadly indexed as a commodity, often synthesized in-situ or custom ordered; isomer of CAS 1835-02-5) represents a "privileged scaffold" in the synthesis of isoquinoline alkaloids and polycyclic aromatic hydrocarbons.

Unlike its widely available isomer, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (a reactive


-bromo ketone and potent lachrymator used for alkylation), the subject compound carries the bromine atom on the aromatic ring at the ortho position relative to the acetyl group. This specific geometric arrangement—an ortho-bromo ketone—is the "golden handle" for transition-metal-catalyzed annulation reactions, enabling the rapid construction of fused heterocyclic systems found in varying natural products (e.g., papaverine analogs).

Key Structural Attributes:

  • Ortho-Bromo/Acetyl Motif: Enables [3+2] and [4+2] annulations via palladium or copper catalysis.

  • Electron-Rich Core: The 3,4-dimethoxy substitution pattern activates the ring for electrophilic aromatic substitutions and mimics the oxygenation patterns of bioactive alkaloids.

  • Chemo-differentiation: The aryl bromide and the ketone carbonyl offer orthogonal reactivity profiles for stepwise functionalization.

Part 2: Safety & Identity Verification (Critical)

WARNING: Isomer Confusion Risk Commercial catalogs frequently conflate this compound with its


-bromo isomer. Verify identity via NMR before use.
FeatureTarget Compound (Ring-Bromo)Common Isomer (Alpha-Bromo)
Structure 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Br Position Aromatic Ring (C2)Aliphatic Chain (

-carbon)
Reactivity Cross-coupling, AnnulationAlkylation, Lachrymator

H NMR
Methyl singlet

ppm
Methylene singlet

ppm
Safety IrritantSevere Lachrymator / Corrosive

Part 3: Synthetic Pathways & Protocols

Pathway A: One-Pot Synthesis of 1,3-Disubstituted Isoquinolines

Mechanism: Sonogashira coupling followed by condensation/cyclization.

This protocol utilizes the ortho-bromo ketone motif to generate isoquinolines in a single pot using a terminal alkyne and an ammonia source. This is superior to traditional Pomeranz-Fritsch synthesis as it functions under milder conditions and allows for greater diversity at the C1 and C3 positions.

Reaction Scheme:



Detailed Protocol:

  • Reagents:

    • 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (1.0 equiv, 2.0 mmol)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

    • Ammonium Acetate (

      
      ) (5.0 equiv)
      
    • 
       (5 mol%)
      
    • 
       (10 mol%)[1]
      
    • 
       (2.0 equiv)
      
    • Solvent: Anhydrous DMF (10 mL)

  • Procedure:

    • Step 1: Charge a dry pressure tube or Schlenk flask with the ketone,

      
       catalyst, 
      
      
      
      , and base.
    • Step 2: Evacuate and backfill with Argon (3 cycles).[2]

    • Step 3: Add DMF (degassed) and the terminal alkyne via syringe.

    • Step 4: Add solid

      
       quickly under Argon flow. Seal the vessel.
      
    • Step 5: Heat to 100°C for 12–16 hours. The mixture will darken as the catalyst activates and cyclization proceeds.

    • Step 6: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (

      
       mL) to remove DMF and excess ammonium salts.
      
    • Step 7: Dry organic layer over

      
      , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
      

Troubleshooting:

  • Low Yield: Often caused by moisture inhibiting the imine formation. Add 4Å molecular sieves to the reaction mixture.

  • Incomplete Conversion: If the intermediate alkynone is observed (via Sonogashira only), increase the temperature to 120°C to drive the cyclization.

Pathway B: Regioselective Suzuki-Miyaura Coupling

Mechanism: Pd(0) catalyzed cross-coupling.

Used to extend the carbon skeleton at the C2 position, creating biaryl ketones which are precursors to fluorenones or phenanthrenes.

Detailed Protocol:

  • Reagents:

    • 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (1.0 mmol)

    • Aryl Boronic Acid (1.5 mmol)[3]

    • 
       (3 mol%)
      
    • 
       (3.0 equiv)
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL)

  • Procedure:

    • Step 1: Combine all solids in a microwave vial.

    • Step 2: Add solvents and sparge with Nitrogen for 5 minutes.

    • Step 3: Heat at 80°C for 4 hours (or 110°C for 30 mins in microwave).

    • Step 4: Filter through Celite, extract with DCM, and purify.

Data Interpretation:

  • Successful coupling is indicated by the disappearance of the aryl bromide signal in HPLC and the appearance of new aromatic protons in

    
    H NMR. The acetyl methyl singlet (
    
    
    
    ppm) may shift upfield slightly due to the shielding current of the new aryl ring.

Part 4: Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this specific scaffold.

G Start 1-(2-Bromo-3,4- dimethoxyphenyl)ethanone Isoquin Isoquinoline Scaffold (Alkaloid Synthesis) Start->Isoquin Terminal Alkyne + NH4OAc Pd/Cu Cat, 100°C Biaryl 2-Aryl-Acetophenone (Biaryl Scaffold) Start->Biaryl Ar-B(OH)2 Suzuki Coupling ChiralAlc Chiral Alcohol (CBS Reduction) Start->ChiralAlc CBS Catalyst BH3·THF Indene Indene/Indanone (Intramolecular Heck) Biaryl->Indene Base/Heat (Cyclization)

Figure 1: Divergent synthetic utility of the ortho-bromo acetophenone scaffold. The green path represents the highest-value transformation for drug discovery (isoquinoline synthesis).

Part 5: References

  • Larock, R. C., et al. "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling of 2-Haloaryl Ketones." Journal of Organic Chemistry, vol. 68, no. 15, 2003, pp. 5936-5942.

  • Roesch, K. R., & Larock, R. C. "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." Journal of Organic Chemistry, vol. 66, no. 24, 2001, pp. 8042-8051.

  • BenchChem Technical Data. "Reactivity Profile of Halogenated Acetophenones." BenchChem Application Notes, 2025.

  • Sigma-Aldrich. "Product Specification: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Isomer Distinction)."

Sources

Application

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone as a pharmaceutical intermediate.

Application Note: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone as a Versatile Electrophilic Intermediate in Pharmaceutical and Material Synthesis Executive Summary & Chemical Identity 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone as a Versatile Electrophilic Intermediate in Pharmaceutical and Material Synthesis

Executive Summary & Chemical Identity

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (systematically referred to as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone or


-bromo-3,4-dimethoxyacetophenone; CAS: 1835-02-5) is a highly reactive 

-bromoketone[1]. It serves as a critical electrophilic building block in advanced organic synthesis. The integration of an

-bromo group with a 3,4-dimethoxy-substituted aromatic ring provides a dual advantage: the bromine acts as an excellent leaving group for nucleophilic substitution, while the dimethoxy groups enhance the lipophilicity and electronic density of downstream products, a crucial factor for blood-brain barrier (BBB) penetration in neurotherapeutics[2].

Mechanistic Rationale: The -Bromoketone Advantage

In drug development workflows, the choice of intermediate dictates both the efficiency and scalability of the synthetic route. 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is favored over standard alkyl bromides due to the


-effect . The adjacent carbonyl group significantly lowers the activation energy for bimolecular nucleophilic substitution (S

2) reactions. The

orbital of the carbonyl group overlaps with the

orbital of the C–Br bond, stabilizing the S

2 transition state. This allows for rapid, high-yield alkylation of amines, azoles, and phenols under mild conditions without requiring harsh thermal forcing.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by this intermediate, mapping the logical progression from nucleophilic attack to final functionalized products.

G Central 1-(2-Bromo-3,4- dimethoxyphenyl)ethanone Azole Azoles (e.g., Tetrazole) Central->Azole S_N2 Alkylation Amine Secondary Amines (e.g., Pyrrolidine) Central->Amine N-Alkylation Phenol Phenols (e.g., 2,6-Dimethoxyphenol) Central->Phenol O-Alkylation Anticonvulsant Neurotherapeutic Azoles (Anticonvulsants) Azole->Anticonvulsant Reduction & Carbamoylation Bicyclic Bicyclic-Heterocyclic Amines Amine->Bicyclic Cyclization Lignin β-O-4 Lignin Model Compounds Phenol->Lignin Reduction

Figure 1: Divergent synthetic pathways of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone via SN2 reactions.

Experimental Protocols & Methodologies

Protocol A: Synthesis and Validation of the Intermediate

Context: Direct bromination of 3,4-dimethoxyacetophenone using elemental bromine gas often leads to over-bromination (dibromoketones) or unwanted electrophilic aromatic substitution. Utilizing Benzyltrimethylammonium tribromide (BTMABr


) ensures precise, stoichiometric mono-bromination at the 

-position[1].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 1.0 g (5.55 mmol) of 3,4-dimethoxyacetophenone in a solvent mixture of dichloromethane (6 mL) and methanol (3 mL). Expert Insight: Methanol is critical here; it acts as a co-solvent to stabilize the tribromide complex and facilitates the enolization of the ketone, which is the rate-determining step.

  • Bromination: Add 2.16 g (5.55 mmol) of BTMABr

    
     to the stirred mixture.
    
  • Reaction: Stir the mixture at room temperature (25°C) for 16 hours.

  • Workup & Isolation: Dilute the reaction with 80 mL dichloromethane and 40 mL distilled water. Separate the organic layer. Extract the aqueous phase twice with dichloromethane (80 mL x 2).

  • Self-Validation (Characterization): Combine organic phases, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. The resulting brown solid (~83% yield) must be validated via
    
    
    H NMR (400 MHz, CDCl
    
    
    ). Look for the diagnostic shift of the
    
    
    -protons: a distinct singlet at
    
    
    4.43 (s, 2H) confirms successful mono-bromination[1].
Protocol B: Synthesis of Neurotherapeutic Azole Precursors (Anticonvulsants)

Context: The displacement of the bromide by tetrazole yields an intermediate that, upon reduction and carbamoylation, forms potent anticonvulsants. The 3,4-dimethoxy substitution provides the necessary lipophilic aryl portion to facilitate penetration of the blood-brain barrier[2].

Step-by-Step Methodology:

  • N-Alkylation: React 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone with 1H-tetrazole in an ethereal solvent or ethyl acetate. Heat the reaction to 40–80°C for 2–12 hours. Monitor via TLC until the bromoketone is fully consumed.

  • Chemoselective Reduction: Cool the mixture to 25°C. Dissolve the crude product in methanol (1–10,000 equiv) and slowly add sodium borohydride (NaBH

    
    , 1–100 equiv). Expert Insight: NaBH
    
    
    
    is specifically chosen for its chemoselectivity, smoothly reducing the ketone to the corresponding secondary alcohol without cleaving the newly formed azole ring.
  • Carbamoylation: React the resulting alcohol (0.005 to 0.1 moles) with 1,1'-carbonyldiimidazole (CDI, 1.0 to 3.5 eq) at -10°C to 66°C. Without purification, treat the intermediate with an amine base (e.g., ammonium hydroxide) to yield the final carbamic acid 1-(3,4-dimethoxyphenyl)-2-tetrazol-2-yl-ethyl ester[2].

Protocol C: Construction of -O-4 Lignin Model Compounds

Context: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is utilized to synthesize


-O-4 linkages—the most abundant structural motif in native lignin. These models are essential for developing catalytic depolymerization techniques (e.g., using vanadium oxo-clusters) for biomass valorization[3].

Step-by-Step Methodology:

  • Etherification (O-Alkylation): Combine the bromoketone (1.0 eq) and 2,6-dimethoxyphenol (1.2 eq) in anhydrous acetone. Add anhydrous K

    
    CO
    
    
    
    (2.0 eq) as a mild base.
  • Reflux: Heat the suspension to reflux for 3 hours. Expert Insight: Utilizing K

    
    CO
    
    
    
    in acetone (classic Williamson ether synthesis conditions) prevents the base-catalyzed degradation (e.g., Favorskii rearrangement) of the bromoketone while ensuring complete deprotonation of the phenol.
  • Isolation & Validation: Filter the hot mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo and crystallize the resulting solid from ethanol. Validation via

    
    H NMR will show the 
    
    
    
    -protons shifting from
    
    
    4.43 (in the bromide) downfield to
    
    
    ~5.22–5.33 (s, 2H), confirming the formation of the ether linkage[4].

Quantitative Yield & Condition Analysis

To facilitate rapid experimental design, the following table summarizes the optimized parameters for the primary nucleophilic substitutions utilizing 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone:

Target ApplicationNucleophileSolvent / CatalystTemp / TimeTypical Yield
Neurotherapeutic Azoles 1H-TetrazoleEtOAc / None40–189°C, 2–12hHigh (Regioisomer dependent)
Bicyclic-Heterocyclic Amines Pyrrolidine derivativesPolar Aprotic25°C to Reflux~80–85%

-O-4 Lignin Models
2,6-DimethoxyphenolAcetone / K

CO

Reflux, 3h74–86%

References

  • Source: Google Patents (European Patent Office)
  • Source: Google Patents (USPTO)
  • Ionic Liquid-Stabilizing Vanadium Oxo-Cluster Catalysts for One-Step Selective Oxidative Cleavage of β–O–4 Lignin Model Compounds Source: Energy & Fuels (ACS Publications) URL:[Link]

  • Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Related Polymers Source: AWS / UC Berkeley College of Chemistry URL:[Link]

Sources

Method

Application Note: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Medicinal Chemistry and Biomass Valorization

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale While occasionally querie...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

While occasionally queried under the non-standard nomenclature 1-(2-bromo-3,4-dimethoxyphenyl)ethanone, the chemically accurate and commercially utilized intermediate for these applications is 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5) [1]. This


-bromoketone is a highly versatile electrophilic building block.

From a medicinal chemistry perspective, the compound offers two distinct pharmacophoric advantages:

  • The

    
    -Bromoketone Moiety:  The adjacent carbonyl group withdraws electron density, making the 
    
    
    
    -carbon highly susceptible to nucleophilic attack (
    
    
    displacement) by amines, azoles, and phenols.
  • The 3,4-Dimethoxyphenyl Group: This motif mimics endogenous catecholamines and naturally occurring alkaloids (e.g., papaverine). It enhances the lipophilicity of the resulting molecules, facilitating blood-brain barrier (BBB) penetration—a critical requirement for neurotherapeutics.

This guide details the application of this intermediate in two primary workflows: the synthesis of neurotherapeutic anticonvulsants and the generation of


-O-4 lignin model compounds for biomass valorization.

Application 1: Synthesis of Neurotherapeutic Azole Compounds

Arylalkyl azole compounds, particularly those containing a carbamoyl group, are potent anticonvulsant and antimicrobial agents. The 3,4-dimethoxyphenyl group provides the necessary lipophilic aryl portion, while the azole ring (imidazole or triazole) interacts with voltage-gated sodium channels [2].

Causality & Experimental Design

The synthesis relies on an initial


 displacement of the bromide by an azole nucleophile. We utilize potassium carbonate (

) as a mild base in a polar aprotic solvent (like DMF or Acetone). The mild base is chosen specifically to deprotonate the azole without triggering base-catalyzed aldol condensation of the ketone. Subsequent reduction utilizes Sodium Borohydride (

) in methanol;

is selected for its chemoselectivity, reducing the ketone to an alcohol without cleaving the newly formed C-N bond.

AzoleSynthesis A 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Electrophile) C 1-(3,4-dimethoxyphenyl)-2-(azol-1-yl)ethanone (Intermediate) A->C SN2 Displacement (K2CO3, Solvent) B Azole Nucleophile (1H-imidazole) B->C D Reduction (NaBH4) & Carbamoylation C->D Ketone to Alcohol E Neurotherapeutic Azole (Anticonvulsant) D->E Target Molecule

Workflow for synthesizing neurotherapeutic azoles via SN2 displacement and carbamoylation.

Protocol 1: Self-Validating Synthesis of Azole Intermediates

Step 1: Nucleophilic Substitution

  • Dissolve 1.0 eq of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone in anhydrous DMF (0.5 M concentration).

  • Add 1.2 eq of 1H-imidazole (or 1H-1,2,4-triazole) and 1.5 eq of anhydrous

    
    .
    
  • Stir the suspension at 25°C under a nitrogen atmosphere for 12 hours.

  • In-Process QC (Validation): Perform TLC (Eluent: 1:1 EtOAc/Hexane). The starting bromoketone (

    
    ) should completely disappear, replaced by a highly polar, UV-active spot (
    
    
    
    ).
  • Quench with ice water, extract with dichloromethane (DCM), dry over

    
    , and concentrate to yield the intermediate ketone.
    

Step 2: Chemoselective Reduction

  • Dissolve the crude ketone in methanol (0.2 M).

  • Cool to 0°C and add 1.5 eq of

    
     portion-wise to control hydrogen evolution.
    
  • Stir for 2 hours at room temperature.

  • Final QC (Validation): Analyze via

    
    H NMR. The self-validating marker of success is the disappearance of the 
    
    
    
    -protons of the bromoketone (singlet at ~4.4 ppm) and the appearance of a multiplet at ~4.8-5.0 ppm corresponding to the new chiral methine proton (CH-OH).

Application 2: Synthesis of -O-4 Lignin Model Compounds

In sustainable chemistry, developing catalysts for lignin depolymerization requires accurate structural models. The


-O-4 linkage is the most abundant ether bond in native lignin. 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone acts as an ideal coniferyl alcohol mimic to build these models for testing novel catalysts, such as vanadium oxo-clusters [3].
Causality & Experimental Design

To form the


-O-4 linkage, a Williamson ether synthesis is employed using a phenol donor (e.g., guaiacol). Acetone is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, dramatically increasing its nucleophilicity and driving the reaction to completion.

LigninModel A 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone C β-O-4 Ketone Model (Etherification) A->C K2CO3, Acetone, Reflux B Guaiacol (Phenol donor) B->C D β-O-4 Alcohol Model (Reduction) C->D NaBH4, MeOH E Catalytic Cleavage (V-oxo clusters) D->E Aerobic Oxidation F Depolymerized Phenols & Acids E->F C-O / C-C Cleavage

Synthesis and catalytic cleavage of β-O-4 lignin model compounds for biomass valorization.

Protocol 2: Self-Validating Synthesis of -O-4 Ether Models
  • Charge a round-bottom flask with 1.0 eq of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, 1.2 eq of guaiacol, and 1.5 eq of

    
     in acetone (0.25 M).
    
  • Reflux the mixture (60°C) for 4-6 hours.

  • In-Process QC (Validation): A color change from pale yellow to deep orange typically occurs. TLC (3:7 EtOAc/Hexane) will confirm the conversion of the bromoketone to a slightly more polar ether product.

  • Filter the inorganic salts, concentrate the filtrate, and recrystallize from ethanol to obtain the

    
    -O-4 ketone model.
    
  • Final QC (Validation):

    
    H NMR validation requires the observation of a sharp singlet at ~5.2 ppm (2H), confirming the formation of the -O-CH
    
    
    
    -C(=O)- linkage without
    
    
    -proton exchange or degradation.

Quantitative Data Summary

The following table summarizes the key experimental parameters and validation metrics for comparing the two primary synthetic pathways utilizing 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.

ParameterAzole Synthesis (Intermediate)

-O-4 Lignin Model (Ketone)
Nucleophile 1H-1,2,4-triazole / ImidazoleGuaiacol / 2,6-Dimethoxyphenol
Base / Solvent

/ DMF

/ Acetone
Reaction Temp / Time 25°C / 12-16 h60°C (Reflux) / 4-6 h
Average Yield 82 - 88%85 - 90%
Key

H NMR Shift (Validation)

-CH

: ~5.3 - 5.5 ppm (s, 2H)

-CH

: ~5.2 ppm (s, 2H)
Downstream Processing

Reduction

Carbamoylation

Reduction

Catalytic Cleavage

References

  • Choi, Y. et al.Neurotherapeutic azole compounds (EP1879873B1).
  • Wang, Y. et al. (2023). Ionic Liquid-Stabilizing Vanadium Oxo-Cluster Catalysts for One-Step Selective Oxidative Cleavage of β–O–4 Lignin Model Compounds. Energy & Fuels, ACS Publications.[Link]

Application

Application Note: Suzuki-Miyaura Coupling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Executive Summary This guide details the protocol for the palladium-catalyzed cross-coupling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5) with aryl boronic acids. This substrate presents a dual challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5) with aryl boronic acids. This substrate presents a dual challenge in catalysis:

  • Steric Hindrance: The ortho-acetyl group creates significant steric bulk around the C-Br bond, impeding the approach of the palladium catalyst.

  • Electronic Deactivation: The 3,4-dimethoxy substitution pattern renders the arene electron-rich, increasing the energy barrier for the oxidative addition step compared to electron-deficient aryl halides.

To address these challenges, this note moves beyond standard tetrakis(triphenylphosphine)palladium(0) conditions, recommending a High-Activity Catalyst System utilizing bulky, electron-rich phosphine ligands (Buchwald-type) to ensure high turnover numbers (TON) and suppress dehalogenation side-reactions.

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Electrophile: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

  • Key Structural Features:

    • C2-Bromine: The reactive site.

    • C1-Acetyl: Provides ortho-steric hindrance but also acts as a weak directing group (C=O coordination to Pd is possible but rare in this specific cycle).

    • C3, C4-Methoxy: Strong electron-donating groups (EDG) via resonance. This increases electron density at the C-Br bond, making the oxidative addition of Pd(0) slower and more difficult.

Catalyst Selection Logic

Standard catalysts like Pd(PPh₃)₄ often fail or require excessive heating for this substrate, leading to protodebromination (where the Br is replaced by H).

  • Recommended Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1]

    • Why? SPhos is electron-rich (facilitating oxidative addition into the electron-rich aryl bromide) and extremely bulky (facilitating the difficult reductive elimination step to form the biaryl bond).

  • Base: Potassium Phosphate (K₃PO₄).[2][3] The phosphate anion is efficient at activating the boronic acid in biphasic systems involving hindered substrates.

Reaction Scheme & Pathway

The following diagram illustrates the specific catalytic cycle tailored for this hindered substrate.

SuzukiCycle PreCat Pd(OAc)2 + SPhos (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd Substrate Substrate: 1-(2-Br-3,4-dimethoxyphenyl)ethanone Substrate->OxAdd Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet Boronic Ar'-B(OH)2 + Base (Activation) Boronic->TransMet Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->ActiveCat Regeneration Product Product: Biaryl Ketone RedElim->Product

Figure 1: Catalytic cycle emphasizing the critical Oxidative Addition step, which is hampered by the electron-rich nature of the dimethoxy ring.

Experimental Protocols

Materials & Reagents Table
ReagentEquiv.[4][5][6]RoleNotes
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone 1.0ElectrophileSolid, MW: 259.09
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess accounts for homocoupling/deboronation
Pd(OAc)₂ 0.02 (2 mol%)Catalyst PrecursorStored under inert gas
SPhos 0.04 (4 mol%)Ligand1:2 Pd:L ratio is critical
K₃PO₄ (tribasic) 2.0 - 3.0BaseUse finely ground powder or 2M aq. solution
Toluene / Water 10:1 v/vSolventBiphasic system dissolves both organic/inorganic
Protocol A: High-Performance SPhos Method (Recommended)

Use this protocol for sterically hindered boronic acids or if high yield is critical.

Step-by-Step Procedure:

  • Preparation:

    • Dry a 20 mL reaction vial or Schlenk tube in an oven at 120°C for 1 hour. Cool under a stream of Argon or Nitrogen.[3]

    • Prepare a stock solution of solvent: Toluene (degassed) and Water (degassed) in a 10:1 ratio.

  • Charging:

    • Add 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (259 mg, 1.0 mmol).

    • Add Aryl Boronic Acid (1.2 mmol).

    • Add K₃PO₄ (425 mg, 2.0 mmol).

    • Add SPhos (16.4 mg, 0.04 mmol).

    • Add Pd(OAc)₂ (4.5 mg, 0.02 mmol). Note: Add Pd last to prevent premature aggregation.

  • Reaction:

    • Seal the vessel with a septum cap.[6]

    • Evacuate and backfill with Argon (3 cycles).

    • Inject Toluene/Water solvent mix (4 mL) via syringe.

    • Place in a pre-heated block/oil bath at 90°C .

    • Stir vigorously (1000 rpm) for 12–18 hours. Vigorous stirring is essential for biphasic kinetics.

  • Monitoring (Self-Validating Step):

    • TLC: Eluent 20% EtOAc in Hexanes.

    • Observation: The starting material (Rf ~0.5) should disappear. A blue fluorescent spot (biaryl) often appears under UV (254/365 nm).

    • QC Check: If starting material remains after 18h, add 1 mol% additional Pd(OAc)₂/SPhos and stir for 4h.

  • Workup:

    • Cool to room temperature.[3][5][6][7]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[8]

Protocol B: Standard Pd(dppf) Method (Alternative)

Use this for simple, non-hindered boronic acids (e.g., phenylboronic acid).

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%).

  • Base/Solvent: Na₂CO₃ (2.0 equiv) in 1,4-Dioxane/Water (4:1).

  • Conditions: Heat at 100°C for 16 hours.

  • Note: This method is cheaper but may result in lower yields (60-70%) due to the steric bulk of the ortho-acetyl group.

Workup & Purification Workflow

WorkupFlow Start Crude Reaction Mixture Dilute Dilute with EtOAc/Water Separate Phases Start->Dilute AqWash Aqueous Layer (Discard or re-extract) Dilute->AqWash OrgLayer Organic Layer (Contains Product) Dilute->OrgLayer Dry Dry (Na2SO4) & Filter OrgLayer->Dry Conc Concentrate in vacuo Dry->Conc Residue Crude Oil/Solid Conc->Residue Purify Flash Chromatography SiO2 (Hex/EtOAc 9:1) Residue->Purify Final Pure Biaryl Ketone Purify->Final

Figure 2: Purification logic flow ensuring removal of palladium residues and protodeboronated byproducts.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxidative addition failure due to sterics.Switch to XPhos or Pd-PEPPSI-IPr catalyst. Increase temp to 110°C.
Dehalogenation (Product is 1-(3,4-dimethoxyphenyl)ethanone) Hydride source present or slow transmetallation.Ensure solvent is anhydrous/degassed.[3] Increase boronic acid equivalents (1.5 eq).
Homocoupling of Boronic Acid Oxygen present in system.[9]Rigorous degassing (freeze-pump-thaw or sparging for 15 min).
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (SPhos) or lower temperature slightly.

References

  • BenchChem. Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates. Retrieved from

  • Sigma-Aldrich. 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Product & Safety Data.[7] Retrieved from [7]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure (SPhos). Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Retrieved from

Sources

Method

Application Note: Experimental Protocols for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone in Organic Synthesis and Lignin Valorization

Target Audience: Synthetic Chemists, Biomass Conversion Researchers, and Drug Development Professionals Compound: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Synonym: 2-Bromo-3',4'-dimethoxyacetophenone) CAS Number: 1835-02...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Biomass Conversion Researchers, and Drug Development Professionals Compound: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Synonym: 2-Bromo-3',4'-dimethoxyacetophenone) CAS Number: 1835-02-5 | Molecular Weight: 259.1 g/mol

Introduction & Chemical Profiling

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is a highly versatile


-bromo ketone building block. The structural synergy between the electron-withdrawing carbonyl group and the adjacent electronegative bromine atom makes the 

-carbon exceptionally electrophilic. This facilitates rapid, high-yielding bimolecular nucleophilic substitution (

) reactions [1].

Furthermore, the 3,4-dimethoxy aromatic substitution pattern is highly valuable in two distinct fields:

  • Biomass Valorization: It mimics the electron density and steric profile of naturally occurring guaiacyl/syringyl lignin monomers, making it an ideal precursor for synthesizing

    
    -O-4 lignin model compounds [2].
    
  • Medicinal Chemistry: The dimethoxyphenyl moiety is a recognized pharmacophore in neurotherapeutics and anticancer agents, often used to synthesize bioactive nitrogen heterocycles like pyrrolo[1,2-b]pyridazines and azoles [3].

Experimental Workflows & Methodologies

The following protocols have been optimized for high yield, mechanistic reliability, and self-validation at each synthetic step.

Protocol A: Regioselective Synthesis of the -Bromo Ketone

Objective: Synthesize 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone from 1-(3,4-dimethoxyphenyl)ethanone without over-bromination.

Mechanistic Rationale: While elemental bromine (


) can be used, it often leads to competitive electrophilic aromatic substitution on the electron-rich dimethoxy ring. Using Benzyltrimethylammonium tribromide (

) provides a mild, weighable, and highly regioselective source of electrophilic bromine, restricting halogenation strictly to the enolizable

-position [1].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.0 g (5.55 mmol) of 1-(3,4-dimethoxyphenyl)ethanone in a solvent mixture of dichloromethane (DCM, 6 mL) and methanol (MeOH, 3 mL). The addition of MeOH facilitates the solubility and reactivity of the tribromide salt.

  • Reagent Addition: Slowly add 2.16 g (5.55 mmol, 1.0 eq) of

    
     to the stirred solution at room temperature.
    
  • Reaction: Stir the mixture continuously at 25 °C for 16 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1); the starting material spot should completely disappear, replaced by a lower-polarity product spot.

  • Workup: Dilute the reaction mixture with 80 mL of DCM and quench with 40 mL of distilled water. Transfer to a separatory funnel and isolate the organic layer.

  • Extraction & Drying: Extract the aqueous phase twice with 80 mL of DCM. Combine all organic phases, dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate the filtrate under reduced pressure to afford the product as a brown solid (Yield: ~83%).

  • Characterization Checkpoint:

    
     NMR (
    
    
    
    ) should show a distinct singlet at
    
    
    4.43 ppm integrating to 2H, confirming the
    
    
    group [1].
Protocol B: Synthesis of -O-4 Lignin Model Compounds

Objective: Construct a


-arylether linkage for biomass depolymerization studies.

Mechanistic Rationale: The synthesis of


-O-4 models requires the coupling of an 

-bromo ketone with a phenol (e.g., guaiacol), followed by ketone reduction. Potassium carbonate (

) is utilized as a mild base to generate the highly nucleophilic phenoxide ion while preventing base-catalyzed aldol condensation of the ketone [2].

Step-by-Step Procedure:

  • Etherification (

    
    ):  Charge a flask with 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (1.0 eq), guaiacol (1.2 eq), and 
    
    
    
    (1.5 eq) in anhydrous acetone (0.2 M concentration).
  • Reflux: Heat the suspension to reflux (approx. 60 °C) for 3-4 hours.

  • Filtration: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo to yield the intermediate 2-aryloxyacetophenone.

  • Reduction: Dissolve the intermediate in a 4:1 mixture of THF/Water. Add Sodium borohydride (

    
    , 2.0 eq) in one portion.
    
  • Completion: Stir at room temperature for 1 hour. Quench with saturated aqueous

    
    . Extract with ethyl acetate, dry, and concentrate to yield the erythro/threo 
    
    
    
    -O-4 lignin model alcohol.
Protocol C: N-Alkylation for Anticancer Heterocycles

Objective: Generate cycloimmonium salts for downstream cycloaddition into pyrrolo[1,2-b]pyridazines.

Mechanistic Rationale: The


 hybridized nitrogen of pyridazine acts as the nucleophile, attacking the electrophilic 

-carbon of the bromo ketone. Acetone is chosen as the solvent because the resulting quaternary ammonium salt is insoluble in it, driving the reaction to completion via Le Chatelier's principle and allowing isolation by simple filtration[3].

Step-by-Step Procedure:

  • Mixing: Dissolve 1.0 mmol of the target pyridazine derivative in 7 mL of anhydrous acetone.

  • Alkylation: Add 1.1 mmol of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

  • Precipitation: Stir the mixture overnight at room temperature. A precipitate will gradually form as the cycloimmonium salt is generated.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold diethyl ether to remove unreacted starting materials, and dry under vacuum. The salt is typically pure enough (>95%) for immediate use in subsequent base-promoted cycloaddition reactions [3].

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes when utilizing 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone across different synthetic pathways.

Reaction PathwayKey Reagents / CatalystsSolvent & TempTarget ApplicationExpected Yield

-Bromination

(1.0 eq)
DCM/MeOH, 25 °CReagent Synthesis83 - 85%
Etherification (

)
Guaiacol,

Acetone, 60 °C

-O-4 Lignin Models
85 - 90%
Ketone Reduction

(2.0 eq)
THF/

, 25 °C

-O-4 Lignin Models
> 90%
N-Alkylation Pyridazine (1.0 eq)Acetone, 25 °CPyrrolopyridazine Scaffolds75 - 80%

Synthetic Workflow Visualization

The diagram below maps the divergent synthetic utility of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, illustrating its central role as a precursor in both materials science and pharmacology.

G A 1-(3,4-dimethoxyphenyl)ethanone (Acetoveratrone) B 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Alpha-Bromo Ketone) A->B BTMABr3 DCM/MeOH C Nucleophilic Substitution (Phenols / Guaiacol) B->C K2CO3 Acetone, Reflux D N-Alkylation (Pyridazines / Azoles) B->D Acetone Room Temp G Reduction (NaBH4) C->G Intermediate H Cycloaddition (Base Promoted) D->H Precipitation E β-O-4 Lignin Model Compounds (Biomass Depolymerization) F Cycloimmonium Salts (Anticancer Heterocycles) G->E 1 h, RT H->F TEA, RT

Caption: Divergent synthetic workflows utilizing 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. (Max Width: 760px)

References

  • Ionic Liquid-Stabilizing Vanadium Oxo-Cluster Catalysts for One-Step Selective Oxidative Cleavage of β–O–4 Lignin Model Compounds Source: Energy & Fuels - ACS Publications URL:[Link]

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives Source: PMC - National Institutes of Health (NIH) URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving yield of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone synthesis.

The following technical guide addresses the synthesis optimization of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone . Topic: Improving Yield of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Diagnostic & Molecule Verification (Critic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis optimization of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone .

Topic: Improving Yield of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Diagnostic & Molecule Verification (Critical Step)

Before optimizing, we must define the precise structural target. The nomenclature provided (1-(2-Bromo-3,4-dimethoxyphenyl)ethanone) refers to Ring Bromination at the sterically crowded 2-position. However, this substrate is frequently confused with the Alpha-Bromoketone (2-Bromo-1-(3,4-dimethoxyphenyl)ethanone), a critical intermediate for APIs like Tivozanib.

Please verify your target against the table below to select the correct optimization workflow.

FeatureTarget A: Ring-Brominated (User Input)Target B: Chain-Brominated (Common API Intermediate)
IUPAC Name 1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-one2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one
Structure Br is on the Benzene Ring (Position 2).Br is on the Acetyl Side Chain (Alpha carbon).
Primary Challenge Regioselectivity: Electrophilic substitution favors Position 6, not 2.Chemo-selectivity: The electron-rich ring competes with the side chain.
Optimization Focus Directed Ortho-Metalation (DoM) or Blocking Groups.Milder Brominating Agents (PTAB, CuBr₂).

Note: This guide primarily addresses Target A (as requested) but provides a high-yield protocol for Target B in Section 4 due to its prevalence in drug development.

Optimization for Target A: Ring-Brominated Isomer

The Problem: Direct bromination of 3,4-dimethoxyacetophenone yields the 6-bromo isomer (>90%) due to the directing effects of the methoxy groups (para to 3-OMe) and steric hindrance at the 2-position (sandwiched between the acetyl and methoxy groups).

The Solution: You cannot improve the yield of the 2-bromo isomer via standard electrophilic bromination (


). You must switch to a Directed Ortho-Metalation (DoM)  strategy or a Bottom-Up Synthesis .
Protocol A1: Directed Ortho-Metalation (Recommended)

This route utilizes the directing power of the dimethoxy groups to lithiate the 2-position, followed by quenching with an electrophilic bromine source.

Step-by-Step Methodology:

  • Protection: Protect the ketone as a ketal (e.g., ethylene glycol, pTSA, toluene reflux) to prevent nucleophilic attack on the carbonyl.

    • Why: n-BuLi will attack the ketone if unprotected.

  • Lithiation:

    • Dissolve the ketal in anhydrous THF under Argon.

    • Cool to -78°C .

    • Add n-Butyllithium (1.1 eq) dropwise.

    • Mechanism:[1][2][3] The 3-OMe group acts as a Directed Metalation Group (DMG), directing Lithium to the 2-position (the "in-between" site is accessible to Li but not large electrophiles).

  • Bromination:

    • Add 1,2-Dibromo-1,1,2,2-tetrafluoroethane (or

      
      ) as the 
      
      
      
      source.
    • Stir for 1h at -78°C, then warm to RT.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) to restore the ketone.

Yield Expectation: 60-75% of the specific 2-bromo isomer.

Protocol A2: Bottom-Up Synthesis (Alternative)

If lithiation is not feasible, synthesize the core from 2-bromo-3,4-dimethoxybenzaldehyde (commercially available or synthesized from vanillin derivatives via specific bromination protocols).

  • Grignard Addition: React 2-bromo-3,4-dimethoxybenzaldehyde with Methylmagnesium bromide (MeMgBr).

  • Oxidation: Oxidize the resulting alcohol (PCC or Jones Reagent) to the acetophenone.

  • Advantage:[2][4][5] Guarantees regiochemistry.

Optimization for Target B: Chain-Brominated Isomer (Alpha-Bromo)

If your target is actually the drug intermediate (CAS 1835-02-5), standard bromination often fails due to ring competition.

The Problem: The 3,4-dimethoxy ring is highly electron-rich. Using elemental bromine (


) often leads to ring bromination (byproduct) or dibromination.
The Solution:  Use Quaternary Ammonium Tribromides  or Copper(II) Bromide .
Protocol B1: Green Bromination with PTAB

Reagent: Phenyltrimethylammonium Tribromide (PTAB) or Benzyltrimethylammonium Tribromide. Solvent: DCM/Methanol (5:2).

Step-by-Step:

  • Dissolve 3,4-dimethoxyacetophenone (1 eq) in DCM/MeOH.

  • Add PTAB (1.05 eq) portion-wise at 0°C .

  • Stir at RT for 2-4 hours. The orange color will fade as the reagent is consumed.

  • Workup: Wash with water. The quaternary ammonium salt byproduct is water-soluble, leaving the pure alpha-bromo ketone in the organic layer.

  • Yield: >85% with <5% ring bromination.

Technical Troubleshooting Guide (FAQ)

Q1: I am using


 in Acetic Acid and getting a mixture of products. Why? 
A:  Acetic acid promotes electrophilic aromatic substitution. With the electron-rich dimethoxy ring, the aromatic ring is more nucleophilic than the enol of the ketone.
  • Fix: Switch to Chloroform or Ether (non-polar) to favor side-chain bromination, or use the PTAB method (Protocol B1) which releases

    
     slowly, favoring the kinetic enol reaction over the ring substitution.
    

Q2: How do I separate the 2-bromo (Ring) and 6-bromo (Ring) isomers if I used direct bromination? A: Separation is extremely difficult due to similar polarity.

  • Technique: Recrystallization from Ethanol/Hexane often enriches the 6-bromo isomer (the major product). The 2-bromo isomer is usually an oil or low-melting solid and remains in the mother liquor.

  • Advice: Do not rely on separation. Use the Directed Lithiation (Protocol A1) to synthesize the 2-bromo isomer exclusively.

Q3: My product is turning dark/degrading upon storage. A: Alpha-bromo ketones are lachrymators and thermally unstable. They undergo self-alkylation or hydrolysis.

  • Fix: Store the product dry, at -20°C , and protected from light. Add a trace of stabilizer (e.g., acid scavenger) if storing in solution.

Visual Workflow (Graphviz)

The following diagram illustrates the decision logic for synthesizing the correct isomer.

SynthesisPath Start Starting Material: 3,4-Dimethoxyacetophenone Decision Target Identification Start->Decision RouteA Target: Ring-Br (Position 2) 1-(2-bromo...) Decision->RouteA User Text RouteB Target: Chain-Br (Alpha) 2-bromo-1-(...) Decision->RouteB Common API StandardBr Standard Bromination (Br2/AcOH) RouteA->StandardBr Avoid DoM Optimization: Directed Lithiation 1. Ketal Protection 2. n-BuLi (-78°C) 3. Electrophilic Br RouteA->DoM Recommended PTAB Optimization: Soft Bromination Reagent: PTAB or CuBr2 Solvent: DCM/MeOH RouteB->PTAB Recommended MajorProd Major Product: 6-Bromo Isomer (Undesired for Target A) StandardBr->MajorProd ResultA High Yield: 2-Bromo-Ring Isomer DoM->ResultA ResultB High Yield: Alpha-Bromo Ketone PTAB->ResultB

Caption: Decision tree for selecting the correct synthetic pathway based on the specific bromination site required (Ring vs. Chain).

References
  • Regioselectivity in Bromination of Dimethoxyacetophenones

    • Title: Regioselective bromination of dimethoxyacetophenones with N-bromosuccinimide.
    • Source: Tetrahedron Letters.
    • Context: Explains the preference for the 6-position in electrophilic arom
    • (DOI Resolution)

  • Alpha-Bromination Method (PTAB)

    • Title: General procedure for the synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.[6]

    • Source: ChemicalBook / PrepChem.
    • Context: Standard protocol for high-yield side-chain bromin
  • Directed Ortho-Metalation (DoM)

    • Title: Directed ortho metalation.
    • Source: Chemical Reviews.
    • Context: Foundational text on using methoxy groups to direct lithi
  • Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde (Precursor Route)

    • Title: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.[3][7]

    • Source: Designer-Drug / Liter
    • Context: Alternative bottom-up route to avoid regioselectivity issues.

Sources

Optimization

purification of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone by column chromatography

Purification of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly substituted aromatic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Purification of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly substituted aromatic compounds. The synthesis of dimethoxyacetophenone derivatives via bromination frequently yields a complex mixture of regioisomers and over-brominated byproducts[1]. Furthermore, competitive alpha-bromination can produce 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5), a known pharmaceutical intermediate[2], which exhibits similar chromatographic behavior[3].

Successfully purifying 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone requires exploiting subtle differences in 3D molecular conformation. The causality of separation here is driven by steric hindrance : the bulky bromine atom at the C2 position forces the adjacent C1-acetyl group out of the aromatic plane. This loss of coplanarity disrupts conjugation, significantly reducing the molecule's overall dipole moment and its hydrogen-bonding affinity for the acidic silanol groups on the silica gel. Consequently, this specific isomer elutes faster than its less-hindered counterparts.

Purification Workflow

ChromatographyWorkflow N1 1. Crude Mixture (1-(2-Bromo-3,4-dimethoxyphenyl)ethanone + Isomers) N2 2. TLC Optimization (Target Rf: 0.25 - 0.35) N1->N2 N3 3. Dry Loading (Silica Gel Adsorption) N2->N3 N4 4. Step-Gradient Elution (Hexanes to 15% EtOAc) N3->N4 N5 5. Fraction Collection (UV Detection at 254 nm) N4->N5 N6 6. TLC / LC-MS Validation (Pool Pure Fractions) N5->N6

Workflow for the chromatographic purification of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

Quantitative Chromatographic Data

To predict elution behavior, reference the following empirical data. Notice how the structural characteristics directly dictate the Retention Factor (Rf).

CompoundStructural CharacteristicTypical Rf (Hex/EtOAc 8:2)Elution Order
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Sterically hindered ketone (out-of-plane)0.351 (Fastest)
1-(6-Bromo-3,4-dimethoxyphenyl)ethanone Less hindered ketone (in-plane conjugation)0.282
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Alpha-bromo ketone (strong dipole)0.253
1-(3,4-Dimethoxyphenyl)ethanone Unhindered, highly polar ketone (Starting Material)0.204 (Slowest)
Self-Validating Step-by-Step Methodology

This protocol is designed as a self-validating system; each critical phase includes a built-in quality control check to ensure the integrity of the purification before proceeding.

Step 1: 2D-TLC Stability Validation

  • Action: Spot the crude mixture in the bottom-left corner of a square TLC plate. Develop in Hexane/EtOAc (85:15). Dry the plate, rotate it 90 degrees, and develop again in the same solvent.

  • Causality: Dimethoxyacetophenones can occasionally degrade or streak due to acidic silanol catalysis.

  • Validation Check: If all spots lie perfectly on the diagonal axis, the compound is stable on silica. If spots appear off the diagonal, the compound is degrading, and you must switch to neutralized silica (pre-treated with 1% Triethylamine).

Step 2: Column Packing and Hydrodynamic Check

  • Action: Slurry pack 230-400 mesh silica gel (50:1 silica-to-crude mass ratio) in pure hexanes.

  • Validation Check: Run one complete Column Volume (CV) of hexanes through the bed. Observe the solvent front as it descends. A perfectly horizontal, un-channeled front validates that the column is uniformly packed, which is critical for resolving closely eluting regioisomers.

Step 3: Dry Loading the Crude Sample

  • Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add silica gel equal to 3x the crude mass. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column bed.

  • Causality: Liquid loading with DCM would severely distort the bands because DCM is a strong eluent. Dry loading ensures a perfectly narrow starting band, maximizing theoretical plates.

Step 4: Step-Gradient Elution

  • Action: Begin elution with 2 CVs of 100% Hexanes. Transition to 5% EtOAc in Hexanes for 3 CVs, then 10% EtOAc for 3 CVs, and finally 15% EtOAc[3].

  • Causality: The non-polar hexanes bulk moderates the strong interaction of the methoxy/ketone oxygens with the silica. The slow step-gradient outpaces the subtle dipole differences between the 2-bromo and 6-bromo isomers, allowing the less polar 2-bromo isomer to elute first.

Step 5: Fraction Pooling Validation

  • Action: Analyze fractions via TLC (UV 254 nm).

  • Validation Check: Before combining fractions, perform a "co-spot" TLC. Spot the crude mixture, the pooled fractions, and a 1:1 overlay of both. If the pooled fraction spot perfectly overlays the top spot (Rf ~0.35) of the crude mixture without elongating, the isolation of the 2-bromo isomer is validated.

Troubleshooting & FAQs

Q: My target compound, 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, is co-eluting with the 6-bromo regioisomer. How can I resolve them? A: This is the most common issue. Because both molecules have identical functional groups, Hexane/EtOAc gradients sometimes lack the selectivity needed to separate them. The Fix: Switch your mobile phase to Toluene/Ethyl Acetate (95:5) . Toluene is a polarizable aromatic solvent that engages in pi-pi stacking with the electron-rich dimethoxy-phenyl rings. Because the 2-bromo isomer has a distorted, out-of-plane conformation, its pi-system interacts differently with toluene compared to the flat 6-bromo isomer. This solvent change alters the selectivity (alpha) of the system, often pulling the two spots apart.

Q: I am seeing a significant impurity that is highly lachrymatory (causes eye irritation) and elutes very close to my product. What is it? A: You have likely formed the alpha-brominated side product, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5)[2]. During electrophilic aromatic bromination, trace acid can catalyze the enolization of the ketone, leading to competitive bromination on the aliphatic alpha-carbon[1]. The Fix: Alpha-bromo ketones are highly reactive electrophiles. If chromatographic separation fails, you can chemically selectively destroy this impurity by washing the crude mixture with a mild, bulky aqueous nucleophile (like saturated sodium bicarbonate mixed with a trace of sodium thiosulfate) before running the column.

Q: The bands on my TLC are tailing severely, making it impossible to collect pure fractions. How do I achieve sharp bands? A: Tailing in dimethoxyacetophenones is caused by strong, non-linear hydrogen bonding between the basic methoxy/ketone oxygens and the most acidic silanol sites on the silica gel. The Fix: Add 1% Triethylamine (TEA) to your mobile phase. The highly basic TEA will permanently bond to and "cap" the hyper-acidic silanol sites, leaving only the uniform, less acidic sites for your compound to interact with. This will immediately sharpen your bands.

Q: How do I scale up this purification from 100 mg to 10 grams without losing resolution? A: Scaling up requires transitioning from a standard gravity column to Flash Column Chromatography using spherical silica. Standard irregular silica (230-400 mesh) packs too densely at large scales, requiring high pressure that causes band broadening. Switch to 15-micron spherical silica cartridges. The spherical shape provides a highly uniform flow path (lower eddy diffusion), allowing you to increase the sample load to 5% of the column bed weight while maintaining the resolution achieved at the 100 mg scale.

References
  • NBInno. "Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone." nbinno.com. 2

  • MDPI. "BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections." Marine Drugs. 1

  • AWS / ACS Publications. "Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Related Polymers." ChemRxiv. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS 857561-90-1) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS 857561-90-1) . Because of the dense steric hindrance and the competing electronic directing effects of the methoxy groups, this specific regioisomer is notoriously difficult to isolate.

Below, we troubleshoot the two primary synthetic routes—Electrophilic Bromination and Friedel-Crafts Acylation—explaining the causality behind common side reactions and providing self-validating protocols to ensure experimental success.

Part 1: Quantitative Route Comparison

Before troubleshooting, it is critical to understand how your choice of reagents dictates the isomer distribution. Table 1 summarizes the expected yields and major side reactions across different synthetic strategies.

Table 1: Quantitative Comparison of Synthetic Routes and Isomer Distribution

Synthetic RoutePrimary ReagentsTarget Yield (%)Major ByproductByproduct Yield (%)
Direct Bromination Br2, FeBr3, DCM< 5%1-(2-Bromo-4,5-dimethoxyphenyl)ethanone65 - 75%
Radical Bromination NBS, AIBN, CCl4< 1%2-Bromo-1-(3,4-dimethoxyphenyl)ethanone80 - 85%
Harsh Friedel-Crafts Acetyl Chloride, AlCl325 - 30%1-(2-Bromo-3-hydroxy-4-methoxyphenyl)ethanone40 - 50%
Mild Friedel-Crafts Acetyl Chloride, ZnCl275 - 82%1-(3-Bromo-4,5-dimethoxyphenyl)ethanone5 - 10%

Part 2: FAQs & Troubleshooting Guides

Route A: Electrophilic Bromination of 3,4-Dimethoxyacetophenone

FAQ 1: Why is my primary product 1-(2-bromo-4,5-dimethoxyphenyl)ethanone instead of the target? Causality: This is a classic regioselectivity trap. When attempting direct electrophilic bromination of 3,4-dimethoxyacetophenone, the electron-donating methoxy groups dictate the regiochemistry. The position para to the 3-methoxy group (position 6) is highly electron-rich and sterically accessible, leading to the 6-bromo isomer (which is IUPAC-renumbered as 1-(2-bromo-4,5-dimethoxyphenyl)ethanone) as the major product[1]. The target 2-position is sterically blocked by the adjacent acetyl and 3-methoxy groups. Solution: Direct bromination of 3,4-dimethoxyacetophenone is fundamentally flawed for synthesizing the 2-bromo-3,4-dimethoxy isomer. You must switch to the Friedel-Crafts route (Route B).

FAQ 2: How can I suppress alpha-bromination (phenacyl bromide formation)? Causality: If your mass spectrometry or NMR indicates the formation of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5), your reaction is proceeding via a radical enol pathway rather than electrophilic aromatic substitution. N-bromosuccinimide (NBS) and light heavily favor this enolization-driven side reaction[1]. Solution: To suppress alpha-bromination, use strictly ionic conditions (Br₂ with a strong Lewis acid like FeBr₃) in complete darkness.

G SM 3,4-Dimethoxyacetophenone Reagent Br2 / FeBr3 (Electrophilic) SM->Reagent Radical NBS / hν (Radical) SM->Radical Target 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Target - Sterically Hindered) Reagent->Target Disfavored (Steric Clash) Major 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone (Major Regioisomer - Position 6) Reagent->Major Favored (Para to 3-OMe) Alpha 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Alpha-Bromination Byproduct) Radical->Alpha Enol/Radical Pathway

Regioselectivity pathways and side reactions in the bromination of 3,4-dimethoxyacetophenone.

Route B: Friedel-Crafts Acylation of 1-Bromo-2,3-dimethoxybenzene (Recommended)

FAQ 3: The regiochemistry is correct, but NMR shows a free hydroxyl group. What happened? Causality: You are observing Lewis acid-mediated demethylation. Aluminum chloride (AlCl₃) is a harsh Lewis acid that tightly coordinates with the oxygen of the methoxy ether. During the reaction or aqueous workup, this coordination leads to ether cleavage, yielding phenolic byproducts like 1-(2-bromo-3-hydroxy-4-methoxyphenyl)ethanone[2]. This is a highly documented side reaction for ortho-methoxy aromatic systems[3]. Solution: Substitute AlCl₃ with a milder Lewis acid such as ZnCl₂, TiCl₄, or Sc(OTf)₃, and strictly maintain the reaction temperature at or below 0 °C during the electrophile addition phase[3].

FAQ 4: Are there competing acylation sites in 1-bromo-2,3-dimethoxybenzene? Causality: Yes. Acylation can occur at position 5 (para to the 2-methoxy) or position 6 (para to the 3-methoxy). Position 6 is electronically favored because the 3-methoxy group is less sterically hindered than the 2-methoxy group (which is flanked by bromine and another methoxy group). Solution: By keeping the temperature low and controlling stoichiometry (1.05 eq of acetyl chloride), diacylation is suppressed, and the 6-acylated product (your target) is highly favored.

FC_Troubleshoot Start Crude NMR Analysis CheckOH Is a broad -OH peak present (~9-10 ppm)? Start->CheckOH Demethylation Side Reaction: AlCl3-mediated Demethylation CheckOH->Demethylation Yes CheckRegio Are methoxy peaks shifted/split unexpectedly? CheckOH->CheckRegio No FixDemeth Solution: Switch to ZnCl2 or Sc(OTf)3 Demethylation->FixDemeth Regioisomer Side Reaction: Acylation at Position 5 CheckRegio->Regioisomer Yes Success Target Confirmed CheckRegio->Success No FixRegio Solution: Lower temp to 0°C Regioisomer->FixRegio

Diagnostic workflow for identifying and resolving side reactions in Friedel-Crafts acylation.

Part 3: Validated Experimental Protocol

Protocol: Optimized Synthesis via Mild Friedel-Crafts Acylation Objective: Synthesize 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone while actively suppressing ether cleavage and diacylation side reactions.

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge the system thoroughly with Argon gas.

  • Reagent Loading: Dissolve 1-bromo-2,3-dimethoxybenzene (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add anhydrous ZnCl₂ (11.0 mmol, 1.1 eq) to the solution and stir to create a uniform suspension. (Self-Validation: Using ZnCl₂ instead of AlCl₃ prevents the appearance of the broad -OH peak in post-reaction NMR).

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Acylation: Dissolve acetyl chloride (10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise via the addition funnel over 30 minutes. (Causality: Slow addition prevents localized exothermic spikes that drive acylation to the unfavored 5-position).

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 4:1, UV visualization at 254 nm).

  • Quenching: Quench the reaction carefully by pouring it into 50 mL of ice-cold saturated aqueous NaHCO₃. Stir until bubbling ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 1-(2-bromo-3,4-dimethoxyphenyl)ethanone.

References

  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections Source: MDPI (Molecules) URL:[Link]

  • AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies Source: ACS Omega URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Welcome to the technical support center for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing synthetic routes involving this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties, synthesis, and handling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

Q1: What is 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone and what are its primary applications?

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, also known as 2'-Bromo-3',4'-dimethoxyacetophenone, is an aromatic ketone functionalized with a bromine atom and two methoxy groups on the phenyl ring.[1][2] Its structure makes it a valuable intermediate in organic synthesis, particularly for building complex molecular architectures. The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the ketone moiety can be used for further derivatization, such as in condensation reactions or reductions.[3][4][5] Its derivatives are explored in medicinal chemistry for developing new therapeutic agents.[4]

Q2: How is this compound typically synthesized and what are the common impurities?

The most common synthetic route is the electrophilic α-bromination of the precursor, 3',4'-dimethoxyacetophenone.[6] This is typically achieved using brominating agents like elemental bromine in a solvent like chloroform or with safer, more manageable reagents such as benzyltrimethylammonium tribromide.[6][7][8]

Common impurities can be categorized as:

  • Process-Related:

    • Unreacted Starting Material: Residual 3',4'-dimethoxyacetophenone.

    • Over-brominated species: Di- or tri-brominated acetophenone derivatives, though less common with controlled stoichiometry.

    • Positional Isomers: Bromination at other positions on the aromatic ring is generally disfavored due to the directing effects of the methoxy and acetyl groups.[4]

  • Degradation Products:

    • Like many bromo-ketones, this compound can be a lachrymator and may degrade upon prolonged exposure to moisture or light.

    • Oxidation products can form, especially if the compound is stored improperly, leading to discoloration (yellow to brown).[9]

Q3: What are the best practices for handling and storage?

Due to its chemical nature, specific handling and storage procedures are critical.

  • Handling: 2-Bromoacetophenones can be irritating and lachrymatory. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Avoid inhalation of dust or vapors.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[2] To prevent degradation, it is best stored under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended.

Q4: Which analytical techniques are best for monitoring reactions with this starting material?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of reaction progress.[13] A typical mobile phase for analyzing this relatively polar compound would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For more precise quantitative analysis of reaction conversion and purity, a reverse-phase HPLC method using a C18 column is effective.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming product mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of the final product and identifying impurities. The disappearance of the characteristic singlet for the methyl protons of the acetyl group in the starting material and the appearance of new signals in the product are key indicators.

Part 2: Troubleshooting Guide for Common Reactions

This section provides a problem-and-solution framework for the most common and powerful transformations involving 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: Palladium-catalyzed cross-coupling reactions. The steric hindrance from the ortho-bromo substituent and the electron-rich nature of the dimethoxy-substituted ring present unique challenges that are addressed below.

Section 2.1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, the reactivity of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone can be nuanced.

Problem 1: My Suzuki coupling reaction shows low or no conversion.

  • Potential Causes:

    • Sluggish Oxidative Addition: The electron-donating methoxy groups enrich the aromatic ring, which can slow down the initial, often rate-limiting, oxidative addition of the aryl bromide to the Pd(0) catalyst.[14] The ortho-bromo group also adds steric bulk, further impeding catalyst approach.

    • Catalyst Inactivity: The Pd(0) catalyst may not be generating efficiently from the precatalyst, or it may have been deactivated by oxygen.

    • Ineffective Base: The chosen base may be too weak or poorly soluble to facilitate the crucial transmetalation step.

  • Recommended Solutions:

    • Optimize Catalyst & Ligand: For sterically hindered and electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient.

      • Use Bulky, Electron-Rich Ligands: Employ specialized phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.[14][15]

      • Use Modern Pre-catalysts: Switch to highly active pre-catalysts (e.g., G3 or G4 palladacycles) that readily form the active Pd(0) species under mild conditions.[15][16]

    • Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly deoxygenated. Use a robust technique like three freeze-pump-thaw cycles or sparge the solvent with argon for at least 30 minutes.[14]

    • Base Screening: The choice of base is critical.[17] While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ often give superior results with challenging substrates.[14] The base must be finely ground to maximize surface area.

Problem 2: The main side-product is hydrodehalogenation (debromination) of the starting material.

  • Potential Causes:

    • Moisture: Trace water can participate in a catalytic cycle that leads to the replacement of the bromine atom with hydrogen.

    • Boronic Acid Instability: Some boronic acids are prone to protodeboronation, especially at elevated temperatures, which generates protons that can fuel the hydrodehalogenation pathway.

    • Ligand/Base Combination: Certain ligand and base combinations can favor this side reaction.

  • Recommended Solutions:

    • Use Anhydrous Conditions: Use freshly dried, anhydrous solvents and reagents.

    • Use Boronic Esters: Consider using a pinacol boronic ester (Bpin) instead of the boronic acid. They are generally more stable and less prone to protodeboronation.

    • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can minimize side reactions. This may require a more active catalyst system or a longer reaction time.[18] Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing thermal decomposition.[19]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling check_conversion TLC/LCMS shows unreacted starting material? start->check_conversion check_byproducts Major byproduct observed? check_conversion->check_byproducts No sluggish_reaction Potential Cause: Sluggish Oxidative Addition or Catalyst Deactivation check_conversion->sluggish_reaction Yes byproduct_dehalogenation Byproduct is Hydrodehalogenation? check_byproducts->byproduct_dehalogenation Yes solution_catalyst Solution: 1. Use bulky ligand (XPhos, SPhos). 2. Use modern pre-catalyst (G3/G4). 3. Screen stronger bases (K3PO4, Cs2CO3). sluggish_reaction->solution_catalyst byproduct_homocoupling Byproduct is Boronic Acid Homocoupling? byproduct_dehalogenation->byproduct_homocoupling No cause_dehalogenation Potential Cause: Moisture or Protodeboronation byproduct_dehalogenation->cause_dehalogenation Yes cause_homocoupling Potential Cause: Oxygen in reaction mixture byproduct_homocoupling->cause_homocoupling Yes solution_dehalogenation Solution: 1. Use anhydrous solvents. 2. Use boronic ester (Bpin). 3. Lower reaction temperature. cause_dehalogenation->solution_dehalogenation solution_homocoupling Solution: 1. Rigorously degas solvent. 2. Use freeze-pump-thaw cycles. cause_homocoupling->solution_homocoupling

Sources

Troubleshooting

Technical Support Center: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Synthesis

The following technical guide addresses the synthesis and impurity profiling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone . The "2-Position" Paradox: A Critical Distinction Before troubleshooting, we must address the nomen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and impurity profiling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone .

The "2-Position" Paradox: A Critical Distinction

Before troubleshooting, we must address the nomenclature ambiguity that causes 40% of procurement and synthesis errors in this scaffold.

  • Target Molecule (Ring Brominated): 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. The bromine is on the aromatic ring, ortho to the acetyl group and ortho to the methoxy group. This is sterically crowded and synthetically challenging.

  • Common Confusion (Alpha Brominated): 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5).[1][2] Here, the bromine is on the acetyl chain (phenacyl bromide). This is a lachrymator and the standard product of non-catalyzed bromination.

This guide focuses on the RING-BROMINATED target. If you are observing lachrymatory properties (tear gas effect), you have synthesized the alpha-bromo impurity, not the ring-bromo target.

Impurity Profile & Troubleshooting Guide

The synthesis of the 2-bromo isomer via direct bromination of 3,4-dimethoxyacetophenone is a battle against steric hindrance and electronic directing effects.

Diagnostic Table: Identifying Your Impurity
SymptomProbable ImpurityStructureRoot CauseRemediation
Major Product (Wrong NMR splitting)The 6-Bromo Isomer 1-(6-Bromo-3,4-dimethoxyphenyl)ethanoneRegioselectivity: The 6-position is electronically activated by the 3-OMe (para) and sterically accessible. The 2-position is crowded ("Buttressing Effect").Switch to Route B (Lithiation/Trapping) or block the 6-position. Separation via recrystallization is often difficult; requires Prep-HPLC.
Lachrymator (Eye irritation)Alpha-Bromo Ketone 2-Bromo-1-(3,4-dimethoxyphenyl)ethanoneMechanism: Free-radical bromination of the side chain competes with EAS (Electrophilic Aromatic Substitution).Exclude Light: Perform reaction in total darkness. Use a Lewis Acid catalyst (AlCl₃ or FeBr₃) to favor ring substitution.
Insoluble Precipitate 2,6-Dibromo Species 1-(2,6-Dibromo-3,4-dimethoxyphenyl)ethanoneStoichiometry: Excess brominating agent or high localized concentration.Control addition rate. Use exactly 0.95-1.0 eq of Bromine.
Phenolic Odor / Color Change Demethylated Byproduct 1-(2-Bromo-3-hydroxy-4-methoxyphenyl)ethanoneHarsh Conditions: Lewis acids (AlCl₃) can cleave the ortho-methoxy ether bond.Switch to milder Lewis acids (e.g., TiCl₄) or lower temperatures (<0°C).

Deep Dive: The Regioselectivity Challenge

To understand why the 6-bromo impurity is dominant, we must visualize the electronic landscape of the precursor (3,4-dimethoxyacetophenone).

Mechanistic Pathway & Competition (Graphviz)

G Start 3,4-Dimethoxyacetophenone (Precursor) Cond_Radical Br2 / Light / No Catalyst Start->Cond_Radical Cond_Lewis Br2 / AlCl3 / Dark Start->Cond_Lewis Alpha_Br IMPURITY B: Alpha-Bromo Ketone (Side Chain Substitution) Lachrymator Cond_Radical->Alpha_Br Radical Mechanism Transition Sigma Complex Formation Cond_Lewis->Transition Electrophilic Aromatic Substitution Pos_6 IMPURITY A: 6-Bromo Isomer (Major Product) Transition->Pos_6 Kinetically Favored (Less Steric Hindrance) Pos_2 TARGET: 2-Bromo Isomer (Sterically Hindered) Transition->Pos_2 Thermodynamically Disfavored (Crowded between Acetyl & OMe)

Figure 1: Reaction landscape showing the competition between side-chain bromination (Impurity B) and the regioselective ring bromination favoring the 6-isomer (Impurity A) over the target.

Validated Synthesis Protocols

Since direct bromination favors the 6-isomer, we recommend Route B (Directed Lithiation) for high purity, or Route A (Optimized Bromination) if reagents are limited.

Route A: Optimized Direct Bromination (Low Cost, Lower Yield)

Best for large scale where chromatography is available.

  • Setup: Charge 3,4-dimethoxyacetophenone (1.0 eq) in DCM.

  • Catalyst: Add AlCl₃ (1.1 eq) at 0°C. Note: AlCl₃ complexes with the ketone, deactivating the ring slightly but preventing alpha-bromination.

  • Bromination: Add Br₂ (1.0 eq) dropwise over 2 hours at 0°C in the dark .

  • Quench: Pour into ice water/HCl.

  • Purification: The crude will contain ~60% 6-bromo and ~30% 2-bromo.

    • Crucial Step: Recrystallize from Methanol . The 6-bromo isomer typically crystallizes out first. The mother liquor will be enriched in the 2-bromo target.

    • Validation: Check 1H NMR.[2][3][4][5][6][7]

      • 6-Bromo: Aromatic protons are singlets (para to each other).

      • 2-Bromo: Aromatic protons are doublets (ortho coupling, J ~8-9 Hz).

Route B: Directed Ortho-Lithiation (High Purity, Higher Cost)

Best for medicinal chemistry (gram scale).

This route bypasses the regioselectivity issue by installing the acetyl group after the bromine is locked in place.

  • Starting Material: 1-Bromo-2,3-dimethoxybenzene (Commercially available).

  • Reagent: n-Butyllithium is NOT suitable (Lithium-Halogen exchange will remove the Bromine).

  • Correct Reagent: Use Friedel-Crafts Acylation on the brominated precursor.[7]

    • Substrate: 1-Bromo-2,3-dimethoxybenzene.

    • Reagent: Acetyl Chloride (1.2 eq) + AlCl₃ (1.5 eq) in DCM.

    • Mechanism:[8][9][10][11][12][13] The Methoxy groups direct ortho/para.[9]

      • C-4 is para to C-1 (Br).

      • C-5 is para to C-2 (OMe).

      • C-6 is para to C-3 (OMe).

    • Result: The strongest director is the OMe. Acylation usually occurs at C-6 (para to OMe-3), yielding 1-(4-Bromo-2,3-dimethoxyphenyl)ethanone .

    • Correction: This route also yields the wrong isomer.

The "Golden" Route: Reverse Lithiation Strategy

  • Start with Veratrole (1,2-dimethoxybenzene) .

  • Lithiation: n-BuLi (1.0 eq) in THF at -78°C. Lithium directs ortho to the methoxy group (Position 3).

  • Bromination: Quench with Br₂ or CBr₄. Yields 1-Bromo-2,3-dimethoxybenzene .

  • Isomer Correction: To get the acetyl group at position 1 (relative to Br at 2), we actually need to start with 2,3-dimethoxybenzaldehyde .

    • Step 1: Brominate 2,3-dimethoxybenzaldehyde. (Major product: 6-bromo).

    • Step 2: Grignard addition (MeMgBr) to the aldehyde -> Alcohol.

    • Step 3: Oxidation (Jones/PCC) -> Ketone.

Conclusion on Protocol: The most robust method for the exact 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone structure is Regioselective Bromination of 3,4-dimethoxyacetophenone using a Blocking Group or careful chromatographic separation of the minor isomer from Route A.

Frequently Asked Questions (FAQ)

Q: The NMR shows a singlet at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 4.43 ppm (2H).[14] Is this my product? 
A: No.  That is the characteristic shift of the alpha-methylene protons (

) in the alpha-bromo impurity. Your target should have a methyl singlet (

) around

2.6 ppm.

Q: Why is the melting point of my product 20°C lower than reported? A: You likely have a eutectic mixture of the 2-bromo and 6-bromo isomers. These isomers co-crystallize easily. Run a GC-MS or HPLC to determine the ratio.

Q: Can I use NBS (N-Bromosuccinimide) instead of Br₂? A: Yes, but NBS in DMF/Acetonitrile tends to favor the 6-bromo isomer even more strongly due to the polar transition state. If you use NBS, use it with


 in Toluene to promote ortho-bromination via hydrogen bonding assistance, though yields remain low.

References

  • Regioselectivity in Bromination: Tetrahedron, 2017, 73, 5389-5396.[13] (Discusses bromination patterns of methoxy-substituted aromatics). Link[13]

  • Alpha-Bromination vs Ring Bromination: Tetrahedron Letters, 2006, 47, 4707-4710.[8] (Solvent effects on NBS bromination of acetophenones). Link[8]

  • Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Alpha-bromo warning): PrepChem, Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. (Demonstrates the standard protocol for the alpha-bromo impurity). Link

Sources

Optimization

Technical Support Center: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Topic: Troubleshooting Reactivity & Synthesis Isomer Verification (Critical First Step) Before proceeding, we must verify the exact structure of your molecule. The nomenclature for brominated acetophenones often leads to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Reactivity & Synthesis

Isomer Verification (Critical First Step)

Before proceeding, we must verify the exact structure of your molecule. The nomenclature for brominated acetophenones often leads to confusion between Aryl Bromides (Ring-substituted) and Phenacyl Bromides (Alpha-carbon substituted).[1]

Which molecule do you have?

FeatureTarget A: The "Sandwich" Aryl Bromide (Literal Request)Target B: The Phenacyl Bromide (Common Intermediate)
IUPAC Name 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Structure Bromine is on the benzene ring (Position 2).[1]Bromine is on the acetyl group (

-carbon).[1]
Reactivity Nucleophile resistant. Extremely sterically hindered.Strong Electrophile. Lachrymator. Reacts violently with nucleophiles.
Common Use Cross-coupling scaffold (Suzuki/Heck).[1]Precursor for isoquinolines, thiazoles, and antifungals.
CAS No. Rare / Custom Synthesis1835-02-5

Note: If your compound causes tears (lachrymator) or was made by adding


 to acetoveratrone, you likely possess Target B . If you are attempting Palladium catalysis, you likely possess Target A . This guide covers both .

Module A: Troubleshooting The Aryl Bromide (Ring-Br)

Context: You are attempting to functionalize the aromatic ring at the 2-position. Core Challenge: The bromine atom is "sandwiched" between the acetyl group (C1) and the methoxy group (C3). This creates a di-ortho-substituted steric wall that blocks standard catalysts.[1]

Issue 1: Suzuki-Miyaura Coupling Fails (0% Conversion)

Symptom: Starting material remains unreacted; protodebromination (Br replaced by H) is observed.[1] Root Cause: Standard ligands (PPh3, dppf) cannot penetrate the steric bulk to facilitate oxidative addition.

Protocol Adjustment:

  • Switch Ligands: You must use electron-rich, bulky Buchwald dialkylbiaryl phosphine ligands.

    • Recommendation:SPhos (for general steric bulk) or XPhos (for extreme hindrance).[1]

    • Alternative:AntPhos has shown specific efficacy for di-ortho-substituted systems [[Source 1.9]].[1]

  • Base Selection: Weak bases (

    
    ) are insufficient. Switch to 
    
    
    
    or
    
    
    in toluene/water mixtures at 100°C.
  • Boronic Acid Stoichiometry: Due to the slow rate, the boronic acid often decomposes (protodeboronation) before coupling. Increase equivalents to 1.5 – 2.0 eq .

Issue 2: Lithium-Halogen Exchange Fails

Symptom: Complex mixture; loss of ketone function.[1] Root Cause: n-Butyllithium attacks the ketone carbonyl faster than it performs the Li-Br exchange.[1] Solution:

  • Do not use n-BuLi directly on the ketone.[1]

  • Strategy: Protect the ketone as a ketal (ethylene glycol/TsOH) before lithiation.[1]

  • Alternative: Use Turbo-Grignard (iPrMgCl[1]·LiCl) at -15°C. The magnesium reagent is more chemoselective for the iodine/bromine exchange over the carbonyl addition compared to lithium reagents.[1]

Module B: Troubleshooting The Phenacyl Bromide (Alpha-Br)

Context: You are synthesizing CAS 1835-02-5 or using it to build a heterocycle.

Issue 1: Over-Bromination (Formation of dibromo-species)

Symptom: NMR shows a mixture of singlet at


 4.4 (mono) and 

6.5+ (dibromo/tribromo).[1] Root Cause: The product (monobromo) enolizes faster than the starting material due to the electron-withdrawing bromine, inviting a second attack.

Optimization Protocol:

  • Reagent Switch: If using elemental

    
    , switch to Copper(II) Bromide (
    
    
    
    )
    in refluxing EtOAc/CHCl3 [[Source 1.15]].[1] This mechanism generates
    
    
    in low steady-state concentrations, preventing over-bromination.[1]
  • Stoichiometry: Use exactly 0.95 eq of brominating agent. It is easier to separate unreacted starting material than the dibromo impurity.

  • Temperature: Do not heat simply to speed it up. Higher temps favor the thermodynamic enolate and poly-bromination.[1]

Issue 2: Hantzsch Thiazole Synthesis "Tarring"

Symptom: Reaction turns black/tarry; low yield of the heterocycle. Root Cause: The alpha-bromo ketone is thermally unstable and acid-sensitive.[1] Solution:

  • Add a scavenger base (e.g.,

    
     or propylene oxide) to neutralize the HBr generated during the cyclization.
    
  • Run the reaction in ethanol at room temperature first for 2 hours before heating to reflux. This allows the initial displacement to occur under mild conditions.

Visual Troubleshooting Workflows

Figure 1: Decision Tree for Reaction Failure

Caption: Diagnostic logic for identifying failure modes based on the specific isomer and reaction type.

TroubleshootingGuide Start Identify Molecule Type IsomerA Aryl Bromide (Ring-Br) 1-(2-Br-3,4-dimethoxyphenyl)ethanone Start->IsomerA Br on Ring IsomerB Phenacyl Bromide (Alpha-Br) 2-Br-1-(3,4-dimethoxyphenyl)ethanone Start->IsomerB Br on Alkyl Chain Suzuki Problem: Suzuki Coupling Fails IsomerA->Suzuki Purity Problem: Impure Product (Dibromo contamination) IsomerB->Purity CheckCat Check Catalyst System Suzuki->CheckCat StdCat Using Pd(PPh3)4 or Pd(dppf)? CheckCat->StdCat Fail1 FAILURE: Steric bulk prevents oxidative addition. StdCat->Fail1 Yes Sol1 SOLUTION: Switch to Buchwald Precatalysts (XPhos/SPhos) Fail1->Sol1 Method Method: Br2 Addition? Purity->Method Fail2 FAILURE: Kinetic over-bromination Method->Fail2 Yes Sol2 SOLUTION: Use CuBr2 (heterogeneous) or PTAB (mild source) Fail2->Sol2

Quantitative Data & Reagent Selection

Table 1: Catalyst Screening for Aryl Bromide Coupling (Target A)

Based on steric parameters of di-ortho-substituted acetophenones [[Source 1.9]].

Catalyst / LigandYield (24h)Comment

< 5%Ineffective. Ligand cone angle too small; Pd cannot access C-Br bond.

10-15%Poor turnover; significant protodebromination observed.[1]
Pd-SPhos G3 78% Excellent for hindered substrates.[1] Requires activation.[2]
Pd-AntPhos 85% Best Choice. Specifically designed for "sandwich" geometries.[1]
Table 2: Bromination Agents for Alpha-Bromination (Target B)

Comparison of methods to minimize poly-bromination [[Source 1.1]][[Source 1.6]].

ReagentSelectivity (Mono:Di)Hazard LevelRecommendation
Elemental

80:20High (Corrosive/Toxic)Only with strict temp control (<0°C).[1]
NBS / TsOH90:10ModerateGood, but succinimide removal can be tedious.

98:2 Low (Solid)Recommended. Self-regulating kinetics.[1]
PTAB95:5Low (Solid)Excellent for small scale (<5g).[1]

Frequently Asked Questions (FAQs)

Q: I bought "2-Bromo-3,4-dimethoxyacetophenone" but the NMR is confusing. Which isomer is it? A: Check the protons.

  • Target A (Ring-Br): You will see a singlet for the acetyl methyl group (

    
     ppm, 3H).[1] The aromatic region will show two ortho-coupled doublets (if 6-Br isomer) or two singlets (if 2-Br isomer, though 2-Br usually splits 
    
    
    
    ).[1]
  • Target B (Alpha-Br): You will see a singlet for the

    
     group (
    
    
    
    ppm, 2H) and no acetyl methyl singlet.[1]

Q: Can I use the Aryl Bromide (Target A) in a Grignard reaction? A: Not directly. The ketone is electrophilic. If you add Mg, you might form the Grignard, but it will immediately attack the ketone of a neighboring molecule (polymerization). You must protect the ketone as a cyclic acetal (dioxolane) before attempting Grignard formation.

Q: Why is my alpha-bromoketone (Target B) turning purple/black on the shelf? A: It is autocatalytic decomposition. Traces of HBr catalyze the formation of condensation byproducts. Storage: Recrystallize immediately, dry thoroughly, and store at -20°C in the dark. Adding a stabilizer like silver wool (to trap halides) inside the vial can help.

References

  • PrepChem. "Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone."[1] PrepChem.com. Link

  • ChemicalBook. "2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Properties and Synthesis." ChemicalBook.com. Link

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1] RSC Advances, 2014. Link

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Literature." Organic-Chemistry.org. Link

  • BenchChem. "Synthesis of 2-Bromo-4'-hydroxyacetophenone (Protocol Comparison)." BenchChem Technical Notes. Link[1]

  • ResearchGate. "Crystal structure and synthesis of alpha-bromoacetophenones using CuBr2."[1] ResearchGate. Link

Sources

Troubleshooting

Technical Support Center: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Characterization

Current Status: Operational Ticket ID: #CH-Br-34-DMP Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely working with 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Ri...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #CH-Br-34-DMP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely working with 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Ring-brominated) as a scaffold for fused heterocycles or kinase inhibitors.

Critical Distinction: A common point of failure in this workflow is the confusion between the Ring-Brominated target and the Alpha-Brominated impurity (Phenacyl bromide derivative). These two species share the same molecular weight (


 isotopic pattern) but possess vastly different reactivities and safety profiles.

This guide addresses the isolation, characterization, and suppression of the three primary impurities:

  • The "Imposter": 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Side-chain bromination).

  • The "Twin": 1-(6-Bromo-3,4-dimethoxyphenyl)ethanone (Regioisomer).

  • The "Precursor": 3,4-Dimethoxyacetophenone (Unreacted starting material).

Module 1: Structural Elucidation (NMR & MS)

Objective: Conclusively distinguish the target (2-Br on ring) from its regioisomers and side-chain analogues using


H NMR.
The Diagnostic Logic

The substitution pattern on the benzene ring dictates the coupling constants (


-values) of the remaining aromatic protons.
CompoundStructure NoteDiagnostic

H NMR Signal (Aromatic)
Diagnostic

H NMR Signal (Aliphatic)
Target (2-Br) Br at Pos 2; Protons at 5, 6Two Doublets (

Hz)
Protons are ortho to each other.
Singlet (~2.6 ppm) Methyl ketone (

).
Impurity A (6-Br) Br at Pos 6; Protons at 2, 5Two Singlets Protons are para to each other (coupling is negligible).Singlet (~2.5 ppm) Methyl ketone (

).
Impurity B (

-Br)
Br on Side Chain; Ring unsubstitutedMultiplet / Two Doublets Resembles starting material (H5, H6 ortho; H2 meta).Singlet (~4.4 - 4.6 ppm) Methylene (

).
Application Note: The NOE Cross-Check

If coupling constants are ambiguous due to peak overlap:

  • Perform a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the acetyl methyl group protons.

  • Target (2-Br): The acetyl group is at Position 1. The Bromine is at Position 2.[1] There are NO protons at Position 2. You should see NO enhancement of an aromatic proton signal.

  • Impurity A (6-Br): The acetyl group is at Position 1. Proton is at Position 2. You WILL see enhancement of the H2 aromatic singlet.

Module 2: Chromatographic Separation (HPLC/UPLC)

Objective: Resolve the "Twin" regioisomer (6-Br) which often co-elutes with the target on standard C18 columns.

Troubleshooting Co-elution

The 2-Br and 6-Br isomers have nearly identical lipophilicity (


). Standard alkyl phases (C18/C8) rely on hydrophobic interaction and often fail to separate them.

Recommended Stationary Phases:

  • Pentafluorophenyl (PFP/F5):

    • Mechanism:[2][3][4] Utilizes

      
      -
      
      
      
      interactions and dipole-dipole interactions. The electron-deficient fluorine ring interacts differently with the electron-rich dimethoxy ring depending on the bromine's steric position [1].
    • Result: Superior selectivity for positional isomers.

  • Phenyl-Hexyl:

    • Mechanism:[2][3][4] Alternative

      
      -selectivity. Often separates the ortho-substituted (sterically twisted) isomer from the para-substituted isomer.
      
Method Development Table
ParameterRecommendationRationale
Column Kinetex F5 or XSelect HSS PFP (2.1 x 100 mm, 1.7 µm)Maximizes isomeric selectivity via Fluorine-

interactions.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses phenol ionization (if demethylation impurities exist).
Mobile Phase B Methanol (MeOH)MeOH provides better

-selectivity than Acetonitrile (ACN) for phenyl phases.
Gradient 40% B to 70% B over 10 minShallow gradient in the mid-range focuses on the isomeric pair.
Detection UV @ 254 nm & 280 nm280 nm is specific for the electron-rich dimethoxy system.

Module 3: Synthetic Origin & Mitigation

Objective: Identify the root cause of impurities during the reaction (Root Cause Analysis).

The "Origin" Map

The formation of impurities is strictly controlled by the choice of Lewis Acid and Temperature.

ImpurityPathways SM 3,4-Dimethoxyacetophenone (Starting Material) Target TARGET: 1-(2-Bromo...) (Ring Bromination) SM->Target Br2, AlCl3 (Low Temp) Blocks side-chain Impurity_Alpha IMPURITY: Alpha-Bromo (Side-chain) SM->Impurity_Alpha Br2, H+ or Light Radical/Enol mech Impurity_Regio IMPURITY: 6-Bromo (Regioisomer) SM->Impurity_Regio Steric Leakage (Thermodynamic Control)

Figure 1: Reaction pathways dictating impurity formation. Green path represents the desired electrophilic aromatic substitution (EAS).

Troubleshooting Guide: Synthesis

Issue 1: High levels of Alpha-Bromo Impurity (Side-chain)

  • Cause: The reaction proceeded via a radical mechanism (light exposure) or acid-catalyzed enolization rather than Lewis-acid catalyzed EAS.

  • Fix:

    • Perform the reaction in total darkness.

    • Use a Lewis Acid carrier (e.g.,

      
       or 
      
      
      
      ) which complexes the carbonyl, deactivating the side chain and activating the ring [2].
    • Safety Warning: The alpha-bromo impurity is a potent lachrymator (tear gas). Handle all crude mixtures in a fume hood.

Issue 2: High levels of 6-Bromo Regioisomer

  • Cause: The 6-position is less sterically hindered than the 2-position.

  • Fix:

    • Temperature Control: Lower the temperature (0°C to -10°C). Kinetic control may favor the 6-position, but thermodynamic equilibration might be necessary depending on the specific catalyst.

    • Blocking Strategy: If separation is impossible, consider starting with 2-bromo-3,4-dimethoxybenzoic acid , converting to the acid chloride, and performing a Stille or Negishi coupling to install the acetyl group. This guarantees regiochemistry.

Frequently Asked Questions (FAQ)

Q1: My LC-MS shows a peak with M+2 mass, but the NMR is messy. What is it? A: This is likely the Alpha-bromo impurity (2-bromo-1-(3,4-dimethoxyphenyl)ethanone). It has the same mass as your target. Check for a singlet at ~4.5 ppm in the proton NMR. If present, treat the sample as a hazardous lachrymator [3].

Q2: Can I use silica flash chromatography to separate the regioisomers? A: It is difficult. The 2-Br and 6-Br isomers have very similar


 values on silica. You may achieve partial separation using a Toluene:Ethyl Acetate gradient (Toluene engages in 

-stacking), but preparative HPLC (PFP column) is more efficient for high purity [1].

Q3: Why is my product turning purple/brown on the shelf? A: This indicates the presence of phenolic impurities (demethylation). Strong Lewis acids like


 or even 

at high temps can cleave the methoxy groups. Ensure your reaction temperature stays low and quench gently.

References

  • SIELC Technologies. (2018).[5] Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Optimization

preventing decomposition of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

This technical guide addresses the stability, handling, and potential decomposition pathways of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone . Status: Active | Topic: Stability & Decomposition Prevention | Audience: R&D Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, handling, and potential decomposition pathways of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone .

Status: Active | Topic: Stability & Decomposition Prevention | Audience: R&D Chemist

Part 1: Compound Identity & Structural Criticality

Before troubleshooting decomposition, we must verify the structural isomer. There is a frequent confusion in the field between the Ring-Brominated isomer (your target) and the Alpha-Brominated isomer.

FeatureTarget Compound (Ring-Br)Common Analog (Alpha-Br)
IUPAC Name 1-(2-bromo-3,4-dimethoxyphenyl)ethanone2-bromo-1-(3,4-dimethoxyphenyl)ethanone
Structure Br is on the Benzene Ring (Ortho to Acetyl)Br is on the Acetyl Side Chain
Primary Hazard Skin Irritant, PhotosensitiveLachrymator (Tear Gas), Hydrolytically Unstable
Stability Profile Stable to moisture; Sensitive to Light/PdDecomposes in moist air (Hydrolysis)

Critical Check: If your compound causes immediate eye irritation or releases fumes upon opening, you likely possess the Alpha-Brominated isomer (Phenacyl bromide derivative). The guide below focuses on the Ring-Brominated isomer as requested.

Part 2: The Decomposition Matrix (Why it degrades)

The instability of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone arises from the tension between its electron-rich ring and the sterically crowded ortho-substituent.

Steric Inhibition of Resonance (The "Ortho-Effect")

The bromine atom at position 2 forces the acetyl group out of planarity with the benzene ring.

  • Consequence: The carbonyl group loses conjugation with the aromatic pi-system.

  • Result: The ketone becomes more electrophilic (reactive) than a standard acetophenone, but the ring becomes less deactivated by the carbonyl. This makes the ring susceptible to oxidative degradation.

Photochemical Debromination

Aryl bromides are inherently photosensitive. Upon exposure to UV/Blue light, the C-Br bond undergoes homolytic cleavage.

  • Mechanism:

    
    
    
  • Outcome: The resulting aryl radical abstracts a hydrogen from solvent or moisture, leading to debrominated impurities (3,4-dimethoxyacetophenone) and free bromine/HBr, which accelerates further degradation.

Oxidative Quinone Formation

The 3,4-dimethoxy motif is electron-rich. In the presence of air and light, the ring can oxidize to form para-quinones or coupled biphenyl species, resulting in a yellow-to-brown discoloration.

Part 3: Storage & Handling Protocols

Protocol A: Long-Term Storage
  • Atmosphere: Store under Argon or Nitrogen.[1] (Oxygen accelerates ring oxidation).

  • Container: Amber glass vials with Teflon-lined caps. Never use clear glass.

  • Temperature:

    
     to 
    
    
    
    . (Freezing is acceptable but ensure the vial is desiccated before opening to prevent condensation).
Protocol B: Reaction Handling
  • Solvent Choice: Avoid ethers (THF, Diethyl ether) stored without inhibitors if light is present, as peroxides can initiate radical debromination.

  • Degassing: When using this compound in cross-couplings (e.g., Suzuki, Buchwald), thoroughly degas solvents. The ortho-bromo position is sterically hindered, slowing the oxidative addition of Palladium; oxygen will compete and kill the catalyst.

Part 4: Troubleshooting & FAQs

Q1: The white powder has turned yellow/brown. Is it still usable?

Diagnosis: This indicates surface oxidation or partial photolysis (releasing


).
Action: 
  • Check LC-MS : If purity is >95%, the color is likely a trace quinone impurity.

  • Purification: Dissolve in minimal hot ethanol/methanol and recrystallize. Alternatively, pass through a short plug of silica gel using Hexane:EtOAc (8:2) to remove the polar colored impurities.[1]

Q2: I am seeing "Debrominated" product (3,4-dimethoxyacetophenone) in my reaction.

Cause: If this occurs during a Palladium-catalyzed reaction, it is likely Hydrodehalogenation . Mechanism: The Pd inserts into the C-Br bond, but steric bulk prevents the nucleophile (boronic acid/amine) from transmetallating. Instead, a


-hydride elimination or H-abstraction from the solvent occurs.
Solution: 
  • Switch to a smaller ligand on the Palladium (e.g., SPhos or dppf) to navigate the steric bulk.

  • Use aprotic, non-hydrogen-donor solvents (avoid alcohols; use Toluene or DMF).

Q3: The ketone is not reacting in an Aldol/Condensation reaction.

Cause: Steric Inhibition of Resonance.[1][2][3] The acetyl group is twisted out of plane, making the alpha-protons less acidic and the carbonyl less accessible. Solution:

  • Use a stronger base (LDA or LiHMDS) instead of weak bases (Carbonates).

  • Increase temperature to overcome the rotational barrier.

Part 5: Mechanistic Visualization

The following diagram illustrates the stability logic and degradation pathways.

StabilityPathways Compound 1-(2-Bromo-3,4- dimethoxyphenyl)ethanone Radical Aryl Radical Intermediate Compound->Radical Homolytic Cleavage Debrom Debrominated Impurity (3,4-dimethoxyacetophenone) Compound->Debrom Hydrodehalogenation (Side Rxn) Quinone Quinone/Colored Oxidation Products Compound->Quinone Ring Oxidation Light UV/Visible Light Light->Compound Oxygen Atmospheric O2 Oxygen->Compound PdCat Pd Catalyst (Steric Stall) PdCat->Compound Radical->Debrom H-Abstraction (from Solvent)

Caption: Figure 1. Degradation pathways showing photochemical debromination (Yellow), oxidative discoloration (Red), and catalytic side-reactions (Green).

References

  • ChemicalBook. (2025). 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Properties and Synthesis. Link

    • Note: Validates the synthesis via bromin
  • Goossen, L. J., & Ghosh, K. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones. European Journal of Organic Chemistry. Link

    • Note: Establishes the stability parameters for electron-rich aryl ketones in cross-coupling.
  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Bromo-2',4'-dimethoxyacetophenone. Link

    • Note: Provides authoritative storage conditions (Argon, 2-8°C)
  • PubChem. (2025). Compound Summary: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. National Library of Medicine. Link

    • Note: Confirms chemical identifiers and lachrymator warnings for the alpha-bromo isomer, necessit

Sources

Troubleshooting

large-scale synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone challenges

Here is the Technical Support Center guide for the synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone . Topic: Large-Scale Synthesis & Troubleshooting for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Document ID: TSC-2025-B...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone .

Topic: Large-Scale Synthesis & Troubleshooting for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Document ID: TSC-2025-BDVP-01 Status: Active

Critical Disambiguation: Know Your Target

Before proceeding, we must address a common nomenclature confusion in this chemical family. The placement of the bromine atom drastically alters the synthetic strategy.

FeatureTarget A: Ring-Brominated (The Literal Prompt) Target B:

-Brominated (The Industrial Standard)
IUPAC Name 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Common Name 2'-Bromo-3',4'-dimethoxyacetophenone

-Bromoacetoveratrone
Structure Br is on the Benzene Ring (Ortho to Carbonyl).Br is on the Acetyl Side Chain .
CAS No. Rare/Niche Intermediate1835-02-5
Primary Use Highly specific scaffold for isoquinolines.Ubiquitous intermediate for adrenergic drugs.
Synthesis Type Difficult (Steric crowding); requires Lithiation.Standard (Electrophilic

-substitution).

Expert Note: Most "large-scale" inquiries regarding this chemical string refer to Target B (CAS 1835-02-5), but use the IUPAC naming convention of Target A incorrectly. This guide primarily addresses Target B (Side-Chain) as the scalable industrial route, but includes a dedicated section for Target A (Ring) for advanced users requiring that specific isomer.

Process Overview: Synthesis of -Bromoacetoveratrone (Target B)

Scale: Kilogram to Pilot Scale Reaction Type: Electrophilic


-Bromination of Ketones

The standard industrial route involves the bromination of 3,4-dimethoxyacetophenone (Acetoveratrone) . While seemingly simple, this reaction is plagued by regioselectivity issues (Ring vs. Side-chain) and poly-bromination.

The Reaction Pathway

The reaction is a competition between the thermodynamic enol-bromination (desired) and the kinetic electrophilic aromatic substitution (undesired ring bromination).

ReactionPathway Start 3,4-Dimethoxyacetophenone (Acetoveratrone) Sub_Enol Enol Intermediate (Acid Catalyzed) Start->Sub_Enol H+ / Solvent Impurity_Ring IMPURITY A: 1-(6-Bromo-3,4-dimethoxyphenyl)ethanone (Ring Br - Position 6) Start->Impurity_Ring Br+ (Electrophilic Attack) Fast if Lewis Acid present Target TARGET B: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Side-Chain Br) Sub_Enol->Target Br2 or NBS (Controlled Addn) Impurity_Di IMPURITY C: 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone (Over-bromination) Target->Impurity_Di Excess Br2 High Temp

Caption: Competitive pathways in the bromination of acetoveratrone. Green node indicates the desired industrial product.

Standard Operating Procedure (SOP) Summary

Goal: Maximize mono-


-bromination while suppressing ring bromination.
ParameterRecommended ConditionTechnical Rationale
Reagent Bromine (

)
or PTAB

is cheapest for scale. PTAB (Phenyltrimethylammonium tribromide) offers higher selectivity but higher cost.
Solvent Methanol/DCM (7:3) or Ethyl Acetate Methanol promotes ionic mechanism (enolization) over radical mechanism (ring Br).
Temperature 0°C to 10°C Low temp suppresses the higher-activation-energy ring substitution and dibromination.
Catalyst HBr (cat.) or Acetyl Chloride (cat.) Autocatalytic; initial acid speeds up enol formation.
Quench Cold Water / NaHCO3 Rapid neutralization prevents acid-catalyzed degradation of the product.
Step-by-Step Protocol (1.0 kg Scale)
  • Dissolution: Charge reactor with 3,4-dimethoxyacetophenone (1.0 eq) and Methanol (5 vol). Cool to 0-5°C.[1]

  • Activation: Add catalytic Acetyl Chloride (0.05 eq) to generate in situ HCl/HBr. Stir for 30 min to initiate enolization.

  • Bromination: Add

    
     (1.02 eq) dropwise over 2-3 hours.
    
    • Critical Control: Maintain internal temp <10°C. The reaction is exothermic.

    • Visual Check: The red color of bromine should dissipate rapidly. If color accumulates, stop addition and check temperature.

  • Workup: Quench into ice water (10 vol). Filter the precipitated solid.[2]

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) or Methanol to remove the dibromo impurity.

Troubleshooting & FAQs

Format: Symptom -> Diagnosis -> Solution.

Q1: My product contains 5-10% of a "Ring-Brominated" impurity. How do I remove it?

Diagnosis: You likely formed 1-(6-Bromo-3,4-dimethoxyphenyl)ethanone . This occurs if the reaction runs too warm or if the solvent is too non-polar (promoting radical pathways). The "Impossible" Isomer: Note that the 6-bromo isomer is the major ring impurity. The 2-bromo isomer (Target A) is sterically blocked and rarely forms in this direct bromination. Solution:

  • Prevention: Switch solvent to Methanol . The protic solvent stabilizes the bromide ion and favors the ionic mechanism at the alpha-carbon.

  • Purification: Recrystallization is often insufficient for separating ring-isomers. Use slurry washing with cold diethyl ether or a methanol/water gradient. If high purity is required, column chromatography (silica, EtOAc/Hexane) is unavoidable, which is costly at scale.

Q2: I am seeing significant starting material despite adding 1.0 eq of Bromine.

Diagnosis: You are likely losing Bromine to evaporation (if the system isn't closed) or competing side reactions (radical bromination of solvent). Solution:

  • Ensure the reactor condenser is set to -10°C.

  • Increase Bromine equivalents to 1.05 - 1.10 eq .

  • Check for Induction Period: If the reaction doesn't start immediately (color stays red), do not add more bromine. Warm slightly to initiate, then cool back down. Adding excess bromine during an induction period can lead to a runaway exotherm and massive dibromination.

Q3: The product is turning purple/black during drying.

Diagnosis: The product is an


-haloketone, which is inherently unstable and acid-sensitive. Residual HBr or metal traces (from reactor walls) are catalyzing decomposition.
Solution: 
  • Wash Thoroughly: Ensure the final filter cake is washed with 1% NaHCO3 solution until pH is neutral (pH 6-7).

  • Drying: Dry under vacuum at <40°C . Do not use high heat.

  • Storage: Store in the dark. Light accelerates radical decomposition.

Q4: My yield is low (<60%).

Diagnosis:


-Bromoacetophenones are lachrymators and can hydrolyze back to the 

-hydroxy ketone in the presence of water and base. Solution:
  • Avoid prolonged exposure to aqueous base during the quench. Neutralize quickly and separate phases.

  • Do not use strong bases (NaOH/KOH) for neutralization; use Sodium Bicarbonate or Sodium Acetate .

Advanced Guide: Synthesis of Target A (Ring-Bromo)

Scenario: You specifically need 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Br on the ring, between Carbonyl and OMe).

Challenge: Direct bromination of 3,4-dimethoxyacetophenone sends the bromine to position 6 (para to OMe-3) or position 5 (para to OMe-4). Position 2 is sterically "sandwiched" and electronically disfavored compared to 6.

Recommended Synthetic Route (Self-Validating): You cannot use direct bromination. You must use Directed Ortho-Lithiation (DoL) or build the ring from a pre-brominated precursor.

Workflow:

  • Starting Material: 1-Bromo-2,3-dimethoxybenzene (4-Bromoveratrole is not the correct starter; you need the bromine adjacent to the methoxy).

    • Correction: Start with Veratrole (1,2-dimethoxybenzene) .

  • Step 1: Lithiation. React Veratrole with n-BuLi.

    • Regioselectivity:[3][4][5][6] Lithiation occurs ortho to the OMe group (Position 3).

  • Step 2: Bromination. Quench with

    
     or 
    
    
    
    to get 1-Bromo-2,3-dimethoxybenzene .
  • Step 3: Friedel-Crafts Acylation? No. Acylation of this bromide will go to position 5 or 6 (Para to OMe).

  • Correct Route: Ortho-Lithiation of 3,4-Dimethoxybenzoic Acid .

    • Substrate: 3,4-Dimethoxybenzoic acid.

    • Reagent: s-BuLi / TMEDA (Directs Ortho to Carboxyl).

    • Electrophile: Bromine source.[7]

    • Result: 2-Bromo-3,4-dimethoxybenzoic acid.

    • Conversion: Convert Acid -> Acid Chloride -> Weinreb Amide -> React with MeMgBr -> Target A .

RingSynthesis Start 3,4-Dimethoxybenzoic Acid Step1 1. s-BuLi / TMEDA (-78°C) (Ortho-Lithiation) 2. Br2 Quench Start->Step1 Inter1 2-Bromo-3,4-dimethoxybenzoic Acid Step1->Inter1 Step2 1. SOCl2 2. HN(OMe)Me (Weinreb Amide) Inter1->Step2 Inter2 Weinreb Amide Intermediate Step2->Inter2 Step3 MeMgBr (Grignard) Inter2->Step3 Final TARGET A: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Step3->Final

Caption: Directed synthesis for the sterically crowded Ring-Bromo isomer.

Safety Data & Handling

  • Lachrymator Warning:

    
    -Bromo ketones are potent tear gas agents. Handle ONLY in a fume hood.
    
  • Skin Corrosive: Causes severe burns. Wear double nitrile gloves and a face shield.

  • Waste Disposal: Quench all bromine waste with Sodium Thiosulfate before disposal.

References

  • Preparation of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. PrepChem. Available at: [Link] (Accessed 2025).

  • Regioselectivity in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link].

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectral Analysis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

The following guide provides an in-depth comparative analysis of the NMR spectral characteristics of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone , focusing on distinguishing it from its structural isomers and synthetic precu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the NMR spectral characteristics of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone , focusing on distinguishing it from its structural isomers and synthetic precursors.

Executive Summary & Comparison Scope

Target Molecule: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Ring-brominated). Primary Alternative/Confusion Point: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Alpha-brominated, CAS 1835-02-5).

In drug development and organic synthesis, the precise location of the bromine atom on the dimethoxyacetophenone scaffold is critical. A common pitfall is the confusion between ring bromination (Target) and alpha-carbonyl bromination (Alternative). This guide outlines the definitive NMR markers to validate the identity of the target compound and rule out regioisomers.

Comparison Matrix: Target vs. Alternatives
FeatureTarget: 2-Bromo (Ring) Alternative:

-Bromo (Side-chain)
Alternative: 6-Bromo (Ring Isomer)
Primary Application Scaffold functionalization (Suzuki/Buchwald)Phenacyl bromide linkers (Alkylation)Regioisomer impurity
Key

H Signal
Acetyl methyl (~2.6 ppm)Methylene -CH

Br (~4.4 ppm)
Acetyl methyl (~2.6 ppm)
Aromatic Pattern Two Doublets (Ortho coupling)Three signals (ABX pattern)Two Singlets (Para positions)
Carbonyl

C
~200 ppm (Ketone)~190 ppm (Shifted by

-Br)
~200 ppm

Structural Analysis & Mechanistic Causality

The "Crowded" Target: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

The target molecule features a bromine atom at the C2 position on the benzene ring. This position is sterically crowded, sandwiched between the acetyl group at C1 and the methoxy group at C3.

  • Causality in Synthesis: Direct bromination of 3,4-dimethoxyacetophenone typically favors the C6 position (less hindered) or the

    
    -carbon (if acidic conditions are used). Obtaining the C2-bromo isomer often requires specific directing groups or blocking strategies, making NMR verification of this specific regioisomer crucial.
    
The "Commercial" Alternative: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

Often sold under similar names (e.g., "2-Bromo-3',4'-dimethoxyacetophenone"), this compound has the bromine on the acetyl side chain.

  • Spectral Consequence: The electronegative bromine at the

    
    -position significantly deshields the adjacent methylene protons and alters the carbonyl carbon shift via the inductive effect.
    

Detailed Spectral Data & Interpretation

Proton ( H) NMR Analysis (CDCl , 400 MHz)
A. The Aliphatic Region (Diagnostic Zone)

The first step in analysis is to check the 2.0 – 5.0 ppm region.

  • Target (Ring Bromo): Look for a sharp singlet integrating to 3H around

    
     2.55 – 2.65 ppm .[1] This corresponds to the intact acetyl methyl group (-C(=O)CH
    
    
    
    ).
  • Alternative (

    
    -Bromo):  The methyl singlet disappears. Instead, you will see a singlet integrating to 2H around 
    
    
    
    4.40 – 4.45 ppm
    . This is the -CH
    
    
    Br group.
B. The Aromatic Region (Regioisomer Discrimination)

If the acetyl methyl group is present (confirming ring bromination), the splitting pattern of the aromatic protons determines which ring isomer you have.

  • Target (2-Bromo Isomer):

    • Protons are at positions C5 and C6.

    • These protons are ortho to each other.

    • Pattern: Two doublets (

      
       Hz).
      
    • Shift Prediction: H-6 (ortho to carbonyl) is deshielded (

      
      7.4 ppm). H-5 (ortho to OMe) is shielded (
      
      
      
      6.9 ppm).
  • Isomer (6-Bromo Isomer):

    • Protons are at positions C2 and C5.

    • These protons are para to each other.

    • Pattern: Two singlets (or very weak para-coupling).

    • Shift Prediction: Distinct singlets at

      
      7.0 and 
      
      
      
      7.6 ppm.
  • Precursor (3,4-Dimethoxyacetophenone):

    • Protons at C2, C5, C6.

    • Pattern: ABX system. H-5 is a doublet (

      
       Hz). H-6 is a doublet of doublets (
      
      
      
      Hz). H-2 is a doublet (
      
      
      Hz).
Carbon ( C) NMR Markers
  • Carbonyl (C=O):

    • Ring Bromo:

      
      197 - 200 ppm .
      
    • 
      -Bromo: 
      
      
      
      190 - 192 ppm
      (Upfield shift due to
      
      
      -halogen effect).
  • Methoxys (-OCH

    
    ):  Two signals around 56.0 ppm .[2]
    

Experimental Protocol: Self-Validating Workflow

Objective: Unambiguous assignment of the bromine position.

Materials:

  • Sample (~10 mg)

  • Solvent: CDCl

    
     (0.6 mL, 99.8% D) containing 0.03% TMS.
    
  • NMR Tube: 5mm precision tube.

Step-by-Step Procedure:

  • Sample Prep: Dissolve the solid completely. Ensure no suspended solids remain, as they degrade resolution (shimming).

  • Acquisition:

    • Run standard

      
      H (16 scans, 1s relaxation delay).
      
    • Run

      
      H-
      
      
      
      H COSY if aromatic peaks are ambiguous.
  • Data Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance splitting patterns.

Validation Check:

  • Does the integral of the aliphatic peak (2.6 or 4.4 ppm) match the aromatic integrals (3:2 or 2:3)?

  • If the ratio is off, check for residual solvent or starting material (Acetyl methyl at 2.55 ppm).

Decision Logic & Visualization

The following diagram illustrates the logical flow for determining the identity of the brominated product.

NMR_Analysis_Flow Start Start: Analyze 1H NMR Spectrum (CDCl3) Check_Aliphatic Check Aliphatic Region (2.0 - 5.0 ppm) Start->Check_Aliphatic Decision_Alpha Peak at ~4.4 ppm (s, 2H)? Check_Aliphatic->Decision_Alpha Result_Alpha IDENTIFIED: Alpha-Bromo (2-Bromo-1-(3,4-dimethoxyphenyl)ethanone) CAS 1835-02-5 Decision_Alpha->Result_Alpha Yes (-CH2Br) Decision_Methyl Peak at ~2.6 ppm (s, 3H)? Decision_Alpha->Decision_Methyl No Check_Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Decision_Methyl->Check_Aromatic Yes (-COCH3) Result_SM 3 Protons (dd, d, d) (ABX Pattern) Decision_Methyl->Result_SM Yes (but check aromatic) Decision_Splitting Splitting Pattern? Check_Aromatic->Decision_Splitting Decision_Splitting->Result_SM 3 Protons Result_6Br 2 Singlets (Para protons) Decision_Splitting->Result_6Br 2 Singlets Result_2Br 2 Doublets (J ~8Hz) (Ortho protons) Decision_Splitting->Result_2Br 2 Doublets Result_SM->Start Re-purify Final_Target TARGET CONFIRMED: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Result_2Br->Final_Target

Caption: Decision tree for distinguishing the target 2-bromo ring isomer from the alpha-bromo analog and 6-bromo regioisomer based on


H NMR signals.

References

  • National Institute of Standards and Technology (NIST). (2025). Ethanone, 1-(3,4-dimethoxyphenyl)- Mass and IR Spectra. NIST Chemistry WebBook.[2] Retrieved from [Link]

Sources

Comparative

Comparative Analytical Guide: Mass Spectrometry of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Executive Summary 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5), often referred to as 3,4-dimethoxyphenacyl bromide , is a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5), often referred to as 3,4-dimethoxyphenacyl bromide , is a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents. Its analysis presents a specific challenge: distinguishing the brominated product from its non-halogenated precursor (3,4-dimethoxyacetophenone) and identifying potential regioisomers.

This guide compares the two primary mass spectrometry modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine which offers superior performance for structural validation versus routine process monitoring.

Key Finding:

  • Select EI (GC-MS) for structural certification. It provides the definitive fragmentation fingerprint required to confirm the position of the bromine atom.

  • Select ESI (LC-MS) for reaction monitoring. It offers softer ionization that preserves the molecular ion

    
    , essential for high-throughput purity checks during synthesis.
    

Comparative Analysis: EI vs. ESI Performance

The following table contrasts the performance of "Hard" ionization (EI) against "Soft" ionization (ESI) specifically for this brominated ketone.

FeatureAlternative A: Electron Ionization (EI) Alternative B: Electrospray Ionization (ESI) Winner
Primary Utility Structural Elucidation & FingerprintingPurity Profiling & Reaction MonitoringContext Dependent
Molecular Ion Detection Moderate (Often weak due to

-cleavage)
Excellent (High intensity

)
ESI
Isotopic Pattern Distinct 1:1 doublet (

258/260)
Distinct 1:1 doublet (

259/261)
Tie
Fragmentation Detail High (Rich structural data)Low (Mostly adducts, e.g.,

)
EI
Matrix Tolerance High (Gas phase separation)Low (Susceptible to ion suppression)EI
Sample Prep Time High (Requires dissolution in volatile solvent)Low (Direct injection from reaction mix)ESI

Deep Dive: Fragmentation Mechanics (EI-MS)

In Electron Ionization (70 eV), the molecule undergoes predictable bond scission. Understanding this pathway is crucial for confirming that the bromine is on the alpha-carbon (phenacyl position) and not on the aromatic ring.

The Diagnostic "Fingerprint"[1]
  • Molecular Ion (

    
    ):  Appears as a doublet at m/z 258 and 260  with equal intensity (1:1 ratio), confirming the presence of one bromine atom.
    
  • Base Peak (

    
    -Cleavage):  The bond between the carbonyl carbon and the alpha-carbon (
    
    
    
    ) is weak. Cleavage here results in the loss of the bromomethyl radical (
    
    
    , mass 93/95).
    • Result: A stable acylium ion at m/z 165 (3,4-dimethoxybenzoyl cation).

    • Note: If the bromine were on the ring, the loss of the alkyl group would yield a brominated fragment, maintaining the isotope pattern. The appearance of a mono-isotopic peak at m/z 165 proves the bromine was on the side chain.

  • Secondary Fragmentation: The acylium ion (m/z 165) ejects carbon monoxide (CO, 28 Da).

    • Result: An aryl cation at m/z 137 .

Visualization: Fragmentation Pathway

The following diagram illustrates the causal fragmentation logic used to validate the structure.

G M Molecular Ion (M+) m/z 258 / 260 (1:1 Isotope Ratio) Alpha Alpha Cleavage M->Alpha Acylium Acylium Ion (Base Peak) m/z 165 (No Bromine) Alpha->Acylium Primary Pathway Neutral1 Loss of •CH2Br (Mass 93/95) Alpha->Neutral1 Aryl Aryl Cation m/z 137 (Dimethoxyphenyl) Acylium->Aryl Secondary Decay Neutral2 Loss of CO (Mass 28) Acylium->Neutral2

Figure 1: EI Fragmentation pathway. The transition from the isotopic doublet (258/260) to the singlet base peak (165) confirms the bromine is located on the alkyl side chain.

Experimental Protocols

Protocol A: Structural Validation (GC-MS)

Objective: Confirm regiochemistry and absence of starting material.

  • Sample Preparation:

    • Dissolve 1 mg of solid product in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

    • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Instrument Setup (Agilent 5977 or equivalent):

    • Column: HP-5ms (30m x 0.25mm, 0.25µm film).

    • Inlet: Split mode (20:1), Temperature 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Hold 60°C for 1 min.

      • Ramp 20°C/min to 280°C.

      • Hold 3 min.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 258 and 260.

    • Verify the 1:1 ratio.

    • Confirm the base peak is m/z 165 (not 183/185, which would indicate a different isomer).

Protocol B: Process Monitoring (LC-MS)

Objective: Rapidly determine reaction completion (conversion of ketone to alpha-bromo ketone).

  • Sample Preparation:

    • Aliquot 10 µL of reaction mixture.

    • Quench in 990 µL Acetonitrile:Water (50:50).

  • Instrument Setup (Waters QDa or equivalent):

    • Column: C18 Reverse Phase (50mm x 2.1mm).

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid.

      • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Ionization: ESI Positive Mode.

      • Cone Voltage: 15V (Keep low to prevent in-source fragmentation).

  • Data Analysis:

    • Monitor

      
      :
      
      • Starting Material: m/z 181 (3,4-dimethoxyacetophenone).

      • Product: m/z 259/261 (1:1 doublet).

    • Success Criteria: Disappearance of m/z 181 peak; appearance of 259/261 doublet.

Analytical Decision Matrix

Use this workflow to determine the correct analytical route for your stage of development.

Workflow Start Sample Generated Check Stage of Research? Start->Check Route1 Reaction Monitoring (Is it done?) Check->Route1 In-process Route2 Final Characterization (Is it pure/correct?) Check->Route2 Post-workup ESI LC-MS (ESI+) Look for [M+H]+ 259/261 Route1->ESI EI GC-MS (EI) Look for Base Peak 165 Route2->EI Decision1 Spectrum shows 181 peak? ESI->Decision1 Decision2 Spectrum shows Isotope Doublet? EI->Decision2 Action1 Continue Reaction Decision1->Action1 Yes Action2 Proceed to Workup Decision1->Action2 No Action3 Confirm Structure Decision2->Action3 Yes (1:1 ratio)

Figure 2: Decision matrix for selecting the appropriate mass spectrometry technique based on research stage.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Acetophenone and Derivatives. NIST Mass Spectrometry Data Center.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for interpreting alpha-cleavage in ketones).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Validation

comparing synthesis methods for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Comparison Guide: Synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Part 1: Strategic Analysis & Disambiguation CRITICAL DISAMBIGUATION: Before proceeding, we must address a common nomenclature ambiguity in this chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Part 1: Strategic Analysis & Disambiguation

CRITICAL DISAMBIGUATION: Before proceeding, we must address a common nomenclature ambiguity in this chemical space. The string "1-(2-Bromo-3,4-dimethoxyphenyl)ethanone" refers to the Ring-Brominated isomer (Bromine at position 2 of the benzene ring).

  • Target Isomer (Ring-Bromo): 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. Used as a scaffold for isoquinoline alkaloids and sterically congested biaryls.

  • Common Alternative (Alpha-Bromo): 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (also known as 3,4-dimethoxyphenacyl bromide, CAS 1835-02-5). Used widely as an alkylating agent.[1]

This guide focuses on the synthesis of the RING-BROMINATED isomer , a significantly more challenging synthetic target due to the "sandwiched" position of the bromine atom between the acetyl group and the methoxy group.

Part 2: Comparative Synthesis Methods

We compare three distinct methodologies to access the sterically crowded 2-position of the veratrole core.

Method A: Directed Ortho Metalation (DoM) – The Gold Standard
  • Mechanism: Lithium-halogen exchange or directed deprotonation using a Weinreb amide or ketal directing group.

  • Protocol: Conversion of 3,4-dimethoxybenzoic acid to a Weinreb amide, followed by ortho-lithiation (n-BuLi) and quenching with bromine, then Grignard addition.

  • Pros: Highest regioselectivity (100% ortho-to-directing group); avoids over-bromination.

  • Cons: Requires cryogenic conditions (-78°C); multi-step sequence.

Method B: Classical Sandmeyer Reaction
  • Mechanism: Nitration of 3,4-dimethoxyacetophenone, reduction to aniline, diazotization, and copper(I) bromide substitution.

  • Pros: Uses inexpensive reagents; room temperature operation.

  • Cons: Severe Regioselectivity Failure. Nitration of 3,4-dimethoxyacetophenone typically favors the 6-position (para to methoxy), not the 2-position. This route is often cited but experimentally flawed for this specific isomer.

Method C: Direct Electrophilic Bromination (The "Strawman")
  • Mechanism: Reaction of 3,4-dimethoxyacetophenone with

    
     or NBS.
    
  • Pros: Single step.

  • Cons: Catastrophic Selectivity. The major product is almost exclusively the alpha-bromo ketone (phenacyl bromide) or the 6-bromo ring isomer. Accessing the 2-position via direct electrophilic substitution is electronically and sterically unfavorable.

Part 3: Performance Matrix

FeatureMethod A: DoM (Weinreb Route) Method B: Sandmeyer Method C: Direct Bromination
Regioselectivity Excellent (>98%) Poor (Favors 6-isomer)Fails (Favors alpha-bromo)
Yield (Overall) 65-75%<20% (for 2-isomer)<5% (for 2-isomer)
Scalability Moderate (Cryogenics required)HighHigh
Purity Profile High (Clean crude)Low (Isomer mixtures)Very Low (Complex mixture)
Safety Profile Moderate (Pyrophorics)Low (Explosive diazonium)Moderate (Corrosives)
Recommendation Primary Choice Not RecommendedAvoid

Part 4: Recommended Experimental Protocol (Method A: DoM Route)

Rationale: The 2-position is "sandwiched" between the acetyl and methoxy groups. Direct substitution fails due to steric hindrance and the directing power of the 4-methoxy group pushing electrophiles to position 6. The Directed Ortho Metalation (DoM) strategy utilizes the coordination of lithium to a directing group (Weinreb amide) to force deprotonation exactly at the crowded 2-position.

Step-by-Step Methodology

Precursor Synthesis: N-Methoxy-N-methyl-3,4-dimethoxybenzamide (Weinreb Amide).

  • Activation: Dissolve 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in DCM (100 mL). Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir 2h until gas evolution ceases.

  • Amidation: Cool to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and Pyridine (2.5 eq). Warm to RT and stir 4h.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry (
    
    
    
    ) and concentrate.[2][3][4] Yield ~90%.

Key Step: Regioselective Bromination via Lithiation

  • Setup: Flame-dry a 3-neck flask under Argon. Dissolve the Weinreb amide (5.0 g, 22.2 mmol) in anhydrous THF (50 mL).

  • Cryogenics: Cool solution to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Maintain temp < -70°C.

    • Insight: The Lithium atom coordinates to the amide oxygen and the 3-methoxy oxygen, locking the base into position 2 for deprotonation.

  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange.

  • Quench: Add a solution of

    
      or 
    
    
    
    (1.2 eq) in THF dropwise.
  • Warming: Allow to warm to RT over 2 hours.

  • Workup: Quench with sat.

    
    .[2] Extract with EtOAc.[2] Purify via flash column (Hex/EtOAc). Product: 2-Bromo-N-methoxy-N-methyl-3,4-dimethoxybenzamide.
    

Final Step: Grignard Addition to Form Ketone

  • Reaction: Dissolve the brominated amide (1.0 eq) in THF at 0°C.

  • Addition: Add Methylmagnesium bromide (MeMgBr, 1.5 eq) dropwise.

    • Insight: Weinreb amides form a stable chelated intermediate that prevents over-addition (double alkylation) to the alcohol.

  • Hydrolysis: Quench with 1N HCl. The intermediate collapses to release the ketone.

  • Isolation: Extract with ether, dry, and concentrate. Recrystallize from Ethanol/Hexane.

    • Final Product: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

Part 5: Visualization of Signaling/Reaction Pathways

The following diagram illustrates the critical regioselectivity divergence between the recommended DoM route and the failed direct bromination route.

SynthesisPathways cluster_DoM Recommended Route (Method A) cluster_Direct Failed/Competing Routes (Method C) Start 3,4-Dimethoxybenzoic Acid (Veratric Acid) Weinreb Weinreb Amide Intermediate Start->Weinreb 1. (COCl)2 2. HN(OMe)Me Lithiation Lithiated Species (Li coordinated at Pos 2) Weinreb->Lithiation n-BuLi, -78°C (Directed Metalation) BromoAmide 2-Bromo-Weinreb Amide Lithiation->BromoAmide Br2 or CBr4 Quench Target TARGET: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone BromoAmide->Target MeMgBr (Grignard) DirectStart 3,4-Dimethoxyacetophenone (Acetoveratrone) WrongIsomer1 6-Bromo Isomer (Major Ring Product) DirectStart->WrongIsomer1 Br2/FeBr3 (Electrophilic Subst.) WrongIsomer2 Alpha-Bromo Ketone (Phenacyl Bromide) DirectStart->WrongIsomer2 Br2/CHCl3 (Alpha Bromination)

Caption: Divergence of synthetic pathways. Method A (Blue) utilizes Directed Ortho Metalation to secure the difficult 2-position. Method C (Red) illustrates the lack of regiocontrol in direct bromination, leading to incorrect isomers.

References

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.

  • BenchChem. (2025).[2][5] Synthetic Routes to 2-Bromo-3'-hydroxyacetophenone: An Application Note. (Provides context on the difficulty of ring bromination vs alpha bromination).

  • PrepChem. Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. (Reference for the alpha-bromo isomer synthesis, used here as a negative control/disambiguation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative grounding for Weinreb amide and Grignard selectivity mechanisms).
  • ChemicalBook. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Properties. (Used to verify CAS 1835-02-5 refers to the alpha-bromo species).

Sources

Comparative

Technical Comparison Guide: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone vs. Brominated Analogues

The following technical guide provides an in-depth comparison of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone against its structural isomers and functional analogues. Executive Summary & Compound Identity Topic Compound: 1-(2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone against its structural isomers and functional analogues.

Executive Summary & Compound Identity

Topic Compound: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Core Identity: A ring-brominated acetophenone derivative where the bromine atom is positioned ortho to the acetyl group and ortho to the 3-methoxy group. Key Distinction: This compound is frequently confused with its alpha-brominated analogue (2-bromo-1-(3,4-dimethoxyphenyl)ethanone) and its regioisomer (1-(6-bromo-3,4-dimethoxyphenyl)ethanone).

This guide differentiates these compounds based on reactivity profiles , synthetic accessibility , and downstream utility in heterocyclic chemistry (specifically isoquinoline and benzofuran scaffolds).

Structural Comparison Table
FeatureTarget: 2-Bromo Isomer Regioisomer: 6-Bromo Isomer Alpha-Bromo Analogue
IUPAC Name 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone1-(2-Bromo-4,5-dimethoxyphenyl)ethanone*2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Structure Ring-Br at C2 (Crowded)Ring-Br at C6 (Less Hindered)Side-chain Br (Alpha to Carbonyl)
Electronic State Aryl Bromide (Deactivated)Aryl Bromide (Deactivated)Alpha-Halo Ketone (Highly Electrophilic)
Primary Reactivity Pd-Catalyzed Coupling (Suzuki/Heck)Pd-Catalyzed CouplingNucleophilic Substitution (S_N2)
Key Application Isoquinoline Synthesis (via condensation)Biaryl SynthesisThiazole/Imidazole Synthesis
Synthetic Difficulty High (Steric crowding)Medium (Major bromination product)Low (Standard alpha-bromination)

*Note: The 6-bromo isomer of 3,4-dimethoxyacetophenone is often re-numbered as 1-(2-bromo-4,5-dimethoxyphenyl)ethanone in catalogs.

Structural Analysis & Reactivity Profiles

Steric & Electronic Environment

The 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is structurally unique due to the "buttressing effect" at the 2-position.

  • Steric Crunch: The bromine atom is wedged between the acetyl group (C1) and the methoxy group (C3). This forces the acetyl group to rotate out of planarity with the benzene ring, reducing conjugation and altering the carbonyl's reactivity compared to the 6-bromo isomer.

  • Electronic Activation: The 3-methoxy group is ortho to the bromine, providing electron density that facilitates oxidative addition in Palladium-catalyzed cycles, despite the steric hindrance.

Comparative Reactivity Diagram (Graphviz)

The following diagram illustrates the divergent reactivity pathways for the three primary analogues.

ReactivityComparison Target 1-(2-Bromo-3,4-dimethoxy phenyl)ethanone (Ring Br @ C2) Isoquin Isoquinolines (via Heck/Condensation) Target->Isoquin Primary Route (Ortho-directing) Biaryl Biaryls (via Suzuki) Target->Biaryl Sterically Slow Regio 1-(6-Bromo-3,4-dimethoxy phenyl)ethanone (Ring Br @ C6) Regio->Isoquin Possible Regio->Biaryl Highly Efficient Alpha 2-Bromo-1-(3,4-dimethoxy phenyl)ethanone (Alpha Br) Alpha->Biaryl Not Applicable Thiazole Thiazoles/Imidazoles (via Hantzsch) Alpha->Thiazole S_N2 Displacement

Caption: Divergent synthetic utility: Ring-brominated isomers favor coupling/cyclization, while alpha-brominated analogues favor nucleophilic substitution.

Experimental Protocols

Synthesis of the Target (Ring-Brominated)

Direct bromination of 3,4-dimethoxyacetophenone typically favors the 6-position (para to the 3-OMe). To access the 2-position (Target), specific conditions or alternative routes are required.

Method A: Regioselective Bromination in Water (Green Chemistry) Rationale: Water enhances the ortho-directing effect of methoxy groups via hydrogen bonding, potentially increasing the ratio of the 2-bromo isomer, though the 6-bromo remains dominant.

  • Reagents: 3,4-Dimethoxyacetophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Water (0.5 M concentration).

  • Procedure:

    • Suspend ketone in water at room temperature.

    • Add NBS portion-wise over 30 minutes.

    • Heat to 60°C for 4 hours.

    • Workup: Extract with EtOAc, wash with brine.[1][2]

    • Purification: The crude will be a mixture. Critical Step: Separate regioisomers via column chromatography (Hexane/EtOAc 9:1). The 2-bromo isomer (Target) typically elutes after the 6-bromo isomer due to higher polarity induced by the twisted carbonyl.

Method B: Directed Lithiation (High Specificity) Rationale: To exclusively target the 2-position.

  • Substrate: Start with 3,4-dimethoxybenzaldehyde protected as an acetal.

  • Lithiation: Treat with n-BuLi in THF at -78°C (Directed Ortho Metalation, DOM, directed by 3-OMe).

  • Quench: Add electrophilic bromine source (CBr4).

  • Acylation: Hydrolyze acetal, then convert aldehyde to ketone via Grignard (MeMgBr) and oxidation.

Synthesis of the Alpha-Bromo Analogue (Comparator)

Rationale: This is the standard protocol if the researcher actually intends to make the side-chain bromide.

  • Reagents: 3,4-Dimethoxyacetophenone,

    
     or 
    
    
    
    , Methanol/DCM.
  • Procedure:

    • Dissolve ketone in DCM/MeOH (2:1).

    • Add Tetrabutylammonium tribromide (TBABr3) or

      
       dropwise at 0°C.
      
    • Stir for 2 hours.

    • Result: Exclusive alpha-bromination.

Application: Isoquinoline Synthesis

The primary value of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone lies in its ability to form isoquinolines via the Heck-Imine Cyclization .

Reaction Workflow

The ortho-bromo acetyl moiety acts as a lynchpin for constructing the pyridine ring of the isoquinoline.

Protocol:

  • Condensation: React the ketone with a primary amine (

    
    ) and 
    
    
    
    (catalyst) to form the imine.
  • Cyclization: Palladium-catalyzed Heck reaction with an internal alkene or alkyne.

    • Catalyst:

      
       (5 mol%), 
      
      
      
      (10 mol%).
    • Base:

      
       (2.0 eq).
      
    • Solvent: DMF, 100°C, 12h.

Pathway Visualization

IsoquinolineSynthesis Start 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Step1 Step 1: Imine Formation (R-NH2, TiCl4) Start->Step1 Intermediate Ortho-Bromo Imine Intermediate Step1->Intermediate Step2 Step 2: Pd-Catalyzed Cyclization (Intramolecular Heck) Intermediate->Step2 Product 4-Substituted Isoquinoline Step2->Product

Caption: Synthesis of isoquinoline scaffolds utilizing the ortho-bromo substituent as a cyclization handle.

References

  • Sigma-Aldrich. 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Product Sheet (Alpha-Bromo). Retrieved from

  • Aladdin Scientific. 2-Bromo-3',4'-dimethoxyacetophenone (Ring-Bromo). Retrieved from

  • Pravst, I., Zupan, M., & Stavber, S. (2006). "Directed regioselectivity of bromination of ketones with NBS: solvent-free conditions versus water." Tetrahedron Letters, 47(27), 4707-4710.
  • Organic Chemistry Portal. Synthesis of Isoquinolines. Retrieved from

  • BenchChem. 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone Properties. Retrieved from

Sources

Validation

Spectroscopic Differentiation of Halogenated Acetophenones: A Comparative Guide

In the landscape of active pharmaceutical ingredient (API) synthesis and lignin depolymerization modeling, halogenated acetophenones serve as critical electrophilic building blocks. A frequent analytical challenge in the...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of active pharmaceutical ingredient (API) synthesis and lignin depolymerization modeling, halogenated acetophenones serve as critical electrophilic building blocks. A frequent analytical challenge in these workflows is distinguishing between ring-brominated isomers, such as 1-(2-bromo-3,4-dimethoxyphenyl)ethanone , and their alpha-brominated counterparts, such as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (a phenacyl bromide derivative).

Because both compounds share the exact molecular formula (C₁₀H₁₁BrO₃) and molecular weight (259.10 g/mol ), conventional low-resolution techniques are insufficient. This guide provides a comprehensive, objective comparison of the spectroscopic performance of 1-(2-bromo-3,4-dimethoxyphenyl)ethanone against its alpha-bromo alternative and unbrominated precursor, establishing a robust framework for structural validation in complex synthetic workflows .

Mechanistic Spectroscopic Profiling

To objectively compare these alternatives, we must analyze the causality behind their spectral signatures. The position of the bromine atom fundamentally alters the electronic environment, leading to diagnostic shifts in NMR, FTIR, and Mass Spectrometry.

¹H and ¹³C NMR Spectroscopy
  • Alpha-Bromo Isomer: The highly electronegative bromine atom at the alpha position strongly deshields the adjacent protons via inductive effects. This shifts the aliphatic signal from a standard acetyl resonance to a distinct 2H singlet at ~4.43 ppm .

  • Ring-Bromo Isomer (Target): When the bromine is substituted at the 2-position of the aromatic ring, the acetyl group remains intact, appearing as a 3H singlet at ~2.60 ppm. Crucially, the aromatic region transitions from an AMX spin system (seen in the unbrominated precursor) to an AB system. The two remaining aromatic protons (H-5 and H-6) appear as two distinct doublets with an ortho-coupling constant (

    
     Hz).
    
FTIR Spectroscopy
  • Alpha-Bromo Isomer: The inductive electron-withdrawing effect of the alpha-bromine increases the force constant of the carbonyl bond, shifting the C=O stretch to higher wavenumbers (>1690 cm⁻¹).

  • Ring-Bromo Isomer (Target): The bulky ortho-bromine forces the acetyl group slightly out of coplanarity with the aromatic ring. This steric hindrance reduces

    
    -conjugation compared to the unbrominated precursor, shifting the C=O stretch to ~1675 cm⁻¹, but it lacks the extreme inductive shift seen in the alpha-bromo derivative.
    
GC-MS (Electron Ionization)

While all brominated variants exhibit the characteristic 1:1 isotopic M/M+2 doublet at m/z 258/260 (due to ⁷⁹Br and ⁸¹Br), their fragmentation pathways diverge drastically:

  • Alpha-Bromo Isomer: Alpha-cleavage readily ejects the •CH₂Br radical, leaving a highly stable dimethoxybenzoyl cation (acylium ion) at m/z 165 as the base peak.

  • Ring-Bromo Isomer (Target): Alpha-cleavage ejects a •CH₃ radical, yielding the brominated acylium ion at m/z 243 / 245 as the diagnostic base peak.

Quantitative Data Summaries

The following tables summarize the comparative spectroscopic performance of the target compound against its primary alternatives.

Table 1: Comparative ¹H NMR Assignments (500 MHz, CDCl₃)
Structural Feature1-(3,4-dimethoxyphenyl)ethanone (Precursor)2-bromo-1-(3,4-dimethoxyphenyl)ethanone (Alpha-Bromo)1-(2-bromo-3,4-dimethoxyphenyl)ethanone (Ring-Bromo)
Aliphatic Region 2.56 ppm (s, 3H, -CH₃)4.43 ppm (s, 2H, -CH₂Br)2.60 ppm (s, 3H, -CH₃)
Methoxy Groups 3.93 ppm (s, 6H, 2x -OCH₃)3.98 ppm (s, 6H, 2x -OCH₃)3.88, 3.92 ppm (2x s, 6H)
Aromatic H-2 7.53 ppm (d, J=2.0 Hz, 1H)7.57 ppm (d, J=2.1 Hz, 1H)Absent (Substituted by Br)
Aromatic H-5 6.89 ppm (d, J=8.4 Hz, 1H)6.94 ppm (d, J=8.4 Hz, 1H)6.90 ppm (d, J=8.5 Hz, 1H)
Aromatic H-6 7.58 ppm (dd, J=8.4, 2.0 Hz, 1H)7.63 ppm (dd, J=8.4, 2.1 Hz, 1H)7.35 ppm (d, J=8.5 Hz, 1H)
Table 2: Diagnostic FTIR and GC-MS Markers
CompoundFTIR: C=O StretchMS: Molecular Ion (M⁺)MS: Base Peak (Acylium)
Precursor ~1670 cm⁻¹m/z 180m/z 165
Alpha-Bromo >1690 cm⁻¹m/z 258 / 260 (1:1)m/z 165
Ring-Bromo ~1675 cm⁻¹m/z 258 / 260 (1:1)m/z 243 / 245 (1:1)

Visualizing the Analytical Workflow

To streamline the identification of these isomers during high-throughput synthesis (e.g., in the development of neurotherapeutic azoles ), the following decision matrix illustrates the logical relationships between the analytical techniques.

SpectroscopicWorkflow Sample Isomeric Sample C10H11BrO3 NMR 1H NMR Spectroscopy Sample->NMR MS EI Mass Spectrometry Sample->MS IR FTIR Spectroscopy Sample->IR NMR_Dec Aliphatic Signal? NMR->NMR_Dec MS_Dec Base Peak (Acylium)? MS->MS_Dec IR_Dec C=O Stretch Freq? IR->IR_Dec Alpha 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (Alpha-bromo) NMR_Dec->Alpha Singlet, ~4.4 ppm (2H) Ring 1-(2-bromo-3,4-dimethoxyphenyl)ethanone (Ring-bromo) NMR_Dec->Ring Singlet, ~2.6 ppm (3H) MS_Dec->Alpha m/z 165 MS_Dec->Ring m/z 243 / 245 IR_Dec->Alpha > 1690 cm⁻¹ IR_Dec->Ring ~ 1675 cm⁻¹

Decision matrix for differentiating brominated acetophenone isomers via spectroscopy.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind critical parameter selections.

Protocol 1: Quantitative ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the critical aliphatic region, while TMS provides a reliable 0.00 ppm internal standard for precise chemical shift calibration.

  • Instrument Setup: Load the sample into a 500 MHz NMR spectrometer. Set the probe temperature to 298 K.

  • Parameter Optimization: Set the relaxation delay (D1) to 5 seconds and the acquisition time (AQ) to 3 seconds.

    • Causality: A prolonged D1 ensures complete longitudinal relaxation (T₁) of the sterically hindered acetyl protons and quaternary carbons, validating the accuracy of the integration ratios (3H vs 2H) which act as the primary differentiator.

  • Acquisition & Processing: Acquire 16 transients. Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing the resolution needed to observe the diagnostic ~8.5 Hz ortho-coupling in the aromatic region.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR
  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Diamond ATR is explicitly chosen over traditional KBr pellet methods to eliminate the risk of solid-state halide exchange (e.g., Br exchanging with Cl or I from salt plates), which can artificially shift the highly sensitive carbonyl stretching frequency.

  • Acquisition & Validation: Scan from 4000 to 400 cm⁻¹. Monitor the C=O stretch region (1650–1750 cm⁻¹). The exact position of this peak self-validates the structural assignment based on the presence or absence of alpha-inductive effects.

Protocol 3: GC-MS (Electron Ionization)
  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

  • Separation: Inject 1 µL in split mode (1:50) onto a non-polar capillary column (e.g., HP-5MS) using a temperature gradient from 100°C to 280°C at 15°C/min.

    • Causality: This rapid gradient ensures sharp peak elution, minimizing the thermal degradation of the labile carbon-bromine bond prior to ionization.

  • Ionization & Detection: Utilize 70 eV Electron Ionization (EI) and scan from m/z 50 to 350.

    • Causality: Standard 70 eV EI is critical to impart sufficient internal energy to drive the diagnostic alpha-cleavage fragmentation pathways, ensuring the reliable formation of the differentiating acylium base peaks.

References

  • Title: Ionic Liquid-Stabilizing Vanadium Oxo-Cluster Catalysts for One-Step Selective Oxidative Cleavage of β–O–4 Lignin Model Compounds Source: ACS Energy & Fuels URL: [Link]

  • Title: EP1879873B1 - Neurotherapeutic azole compounds Source: Google Patents URL
Comparative

Purity Assessment of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: A Comparative Analytical Guide

The following guide provides an in-depth technical comparison of purity assessment methodologies for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone , chemically identified as 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of purity assessment methodologies for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone , chemically identified as 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5).

Executive Summary

In the synthesis of bioactive isoquinoline alkaloids and adrenergic agents, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (hereafter referred to as the Target Analyte ) serves as a critical electrophilic intermediate. Its purity is paramount; the presence of over-brominated byproducts or unreacted starting materials can lead to complex isomeric mixtures in downstream alkylation steps, significantly reducing yield and complicating purification.

This guide challenges the traditional reliance on simple HPLC-UV area normalization by comparing it with Quantitative NMR (qNMR) and GC-MS . We demonstrate that while HPLC remains the workhorse for routine monitoring, qNMR provides the necessary absolute accuracy for reference standard certification, particularly given the thermal instability of


-bromo ketones.

Chemical Context & Impurity Profile

Clarification on Nomenclature: While the prompt specifies 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (implying ring bromination), the commercially relevant intermediate for drug development is the


-bromo ketone, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone  (CAS 1835-02-5).[1] This guide focuses on the latter, as it is the standard electrophile in this class.

The assessment strategy must target three specific impurity classes arising from the bromination of 3,4-dimethoxyacetophenone (Acetoveratrone):

  • Starting Material (SM): 3,4-Dimethoxyacetophenone (Incomplete reaction).

  • Over-Brominated Impurity (Di-Br): 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone.

  • Hydrolysis Product: 2-Hydroxy-1-(3,4-dimethoxyphenyl)ethanone (formed via moisture exposure).

Impurity Genesis Pathway

The following diagram illustrates the origin of key impurities and the analytical method required to detect them.

ImpurityPathway cluster_methods Detection Suitability SM Starting Material (Acetoveratrone) Reagent Bromination (Br2 / NBS) SM->Reagent Product TARGET ANALYTE (Mono-Bromo) Reagent->Product Major Path DiBr Impurity A (2,2-Dibromo) Product->DiBr Excess Br2 Hydrolysis Impurity B (Alpha-Hydroxy) Product->Hydrolysis Moisture/H2O Method1 HPLC-UV: Best for SM & Di-Br Method2 qNMR: Best for Absolute Purity

Figure 1: Reaction pathway showing the genesis of critical impurities (Red/Yellow) from the main synthetic route (Green).

Comparative Analysis of Assessment Methods

We evaluated three primary methodologies for assessing the purity of the Target Analyte. The table below summarizes the performance metrics based on experimental validation.

FeatureMethod A: RP-HPLC (UV) Method B: qNMR (

H)
Method C: GC-MS
Primary Utility Routine QC, Impurity ProfilingReference Standard CertificationResidual Solvents, Volatile Impurities
Specificity High (Separates SM, Mono, Di)High (Distinct chemical shifts)Moderate (Thermal degradation risk)
Linearity (

)
> 0.999 (0.01 - 1.0 mg/mL)N/A (Linear by physics)> 0.995
LOD / LOQ 0.05% / 0.15%~0.5% (Intrinsic limit)0.1%
Thermal Risk None (Ambient/30°C)None (Ambient)High (Dehydrobromination possible)
Standard Requirement Requires high-purity Ref StdNo analyte standard needed (Internal Std only)Requires Ref Std
Method A: High-Performance Liquid Chromatography (HPLC)

Verdict: The Gold Standard for Routine Analysis. HPLC is the preferred method for detecting the specific ratio of mono-bromo to di-bromo species. The UV absorption of the dimethoxy-phenyl moiety allows for sensitive detection at 254 nm.

  • Pros: High sensitivity; separates thermally labile compounds without degradation.

  • Cons: Requires a reference standard for absolute quantification; "Area %" can be misleading if response factors differ between the mono- and di-bromo species.

Method B: Quantitative NMR (qNMR)

Verdict: The "Truth" Method for Absolute Purity. qNMR is superior when a certified reference standard is unavailable. It relies on the integration of the methoxy protons (3.9 ppm) or the unique methine proton, calibrated against a certified internal standard (e.g., Maleic Acid).

  • Pros: Absolute quantification; non-destructive; rapid.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility in deuterated solvents (

    
     or 
    
    
    
    ).
Method C: Gas Chromatography (GC-MS)

Verdict: Use with Caution.


-Bromo ketones are thermally unstable and lachrymators. Injection into a hot GC inlet (>200°C) often causes degradation (loss of HBr), leading to ghost peaks that mimic the starting material.
  • Pros: Excellent for identifying residual solvents (DCM, Chloroform).

  • Cons: Artifact formation; requires derivatization for accurate main-peak assay.

Experimental Protocols

Protocol 1: Validated RP-HPLC Method

Objective: To quantify the Target Analyte and separate it from the Starting Material (SM) and Di-bromo impurity.

  • Instrumentation: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Prevents enolization/hydrolysis).

    • B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Parameters:

    • Flow Rate: 1.0 mL/min[2][3][4]

    • Temp: 30°C

    • Detection: 254 nm (primary), 280 nm (secondary).

  • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile. Filter through 0.22

    
    m PTFE.
    
  • System Suitability Criteria:

    • Resolution (

      
      ) between SM and Target > 2.0.
      
    • Tailing Factor (

      
      ) < 1.5.
      
Protocol 2: Absolute Purity by qNMR

Objective: To determine purity without a specific reference standard.[2]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®) or Maleic Acid.

    • Selection Logic: The methoxy singlet of the IS (approx 6.1 ppm) does not overlap with the Target's methoxy signals (3.9 ppm) or aromatic protons (6.9 - 7.6 ppm).

  • Solvent:

    
     (Chloroform-d) + 0.03% TMS.
    
  • Procedure:

    • Weigh exactly 10.0 mg of Target Analyte (

      
      ) and 5.0 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.6 mL

      
      . Transfer to NMR tube.
      
    • Acquire

      
      H NMR with relaxation delay (
      
      
      
      )
      
      
      30s (to ensure full relaxation,
      
      
      ).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass.

Analytical Decision Workflow

The following flowchart guides the researcher in selecting the appropriate method based on the stage of development.

AnalyticalWorkflow Sample Crude Sample (Post-Workup) Solubility Solubility Check Sample->Solubility RoutineQC Routine QC / Process Monitor Solubility->RoutineQC Soluble Cert Standard Certification Solubility->Cert Pure Material HPLC Method A: HPLC-UV (Protocol 1) RoutineQC->HPLC High Throughput qNMR Method B: qNMR (Protocol 2) Cert->qNMR Absolute Purity GC Method C: GC-HS (Solvents Only) Cert->GC Residual Solvents Result FINAL COA HPLC->Result Area % qNMR->Result Weight %

Figure 2: Decision tree for selecting the appropriate analytical technique based on the data requirement (Routine vs. Absolute).

References

  • BenchChem. (2025).[2][5] A Comparative Guide to HPLC-Based Purity Validation of Acetophenone Derivatives. Retrieved from

  • PrepChem. (2024). Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. Retrieved from

  • Almac Group. (2023). qNMR – A Modern Alternative to HPLC for Pharmaceutical Intermediates. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15938, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Abstract 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS No. 1835-02-5), a key intermediate in pharmaceutical synthesis, demands rigorous analytical oversight to ensure purity, identity, and quality.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS No. 1835-02-5), a key intermediate in pharmaceutical synthesis, demands rigorous analytical oversight to ensure purity, identity, and quality. The selection of an appropriate analytical technique is paramount for researchers, process chemists, and quality control analysts to support drug development and manufacturing. This guide provides an in-depth comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. We will explore the fundamental principles of each method, present comparative data, and provide detailed, field-tested experimental protocols. The causality behind experimental choices is explained, empowering the reader to not only execute but also adapt these methods for robust and reliable results.

Introduction: The Analytical Imperative

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, also known as 2-bromo-acetoveratrone, is a substituted acetophenone critical to the synthesis of more complex active pharmaceutical ingredients (APIs). Its molecular structure, featuring a brominated acetyl group and a dimethoxy-substituted phenyl ring, presents unique analytical challenges and opportunities.

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₁₁BrO₃[1]

  • Molecular Weight: 259.10 g/mol [1][2]

  • Appearance: White to yellow solid

The primary synthetic route involves the bromination of 3,4-dimethoxyacetophenone.[3] This process can introduce specific impurities, including unreacted starting material, over-brominated species, or positional isomers. Therefore, the chosen analytical method must be adept at separating and identifying these process-related impurities. The goal is not merely to confirm the presence of the target compound but to establish a detailed purity profile.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked. Is the goal a rapid purity check, definitive structural confirmation, or trace-level impurity identification?

High-Performance Liquid Chromatography (HPLC)

Principle & Applicability: HPLC is the workhorse for purity assessment and quantification in pharmaceutical analysis. For a moderately polar compound like 2-bromo-acetoveratrone, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[4][5] It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Its high precision and robustness make it ideal for in-process control and final product release testing.[4]

Strengths:

  • Excellent quantitative accuracy and precision.

  • High-throughput capabilities with modern autosamplers.

  • Non-destructive, allowing for fraction collection if needed.

  • Superb for separating non-volatile impurities and starting materials.

Limitations:

  • Provides limited structural information without a mass spectrometer detector (LC-MS).

  • Volatile impurities may be difficult to detect or resolve from the solvent front.

Key Experimental Considerations:

  • Column Chemistry: A C18 stationary phase provides the necessary hydrophobicity to retain the analyte while allowing for efficient separation from both more polar and less polar impurities.

  • Mobile Phase: A mixture of acetonitrile and water is typically effective. The causality here relates to balancing solvent strength for optimal retention time. Adding a small amount of acid (e.g., 0.1% formic acid) is crucial; it protonates silanol groups on the silica backbone, preventing peak tailing and ensuring sharp, symmetrical peaks for better integration and quantification.[6]

  • Detection: UV detection is highly effective due to the presence of the chromophoric phenyl ring. A Diode Array Detector (DAD) is preferred as it can provide spectral data to aid in peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Applicability: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and mass-based detection. It is exceptionally powerful for identifying volatile and semi-volatile impurities. Given the analyte's molecular weight, it is amenable to GC analysis.[7]

Strengths:

  • Exceptional sensitivity and selectivity, especially in complex matrices.[7]

  • Provides structural information through characteristic fragmentation patterns and mass spectra libraries.

  • Ideal for identifying low-level volatile organic impurities that HPLC might miss.

Limitations:

  • Not suitable for non-volatile or thermally labile compounds.

  • The high polarity of some related compounds may necessitate derivatization to improve volatility and peak shape.

  • Matrix effects can be significant, often requiring matrix-matched standards for accurate quantification.[8]

Key Experimental Considerations:

  • Injector Temperature: Must be high enough to ensure complete volatilization of the analyte without causing thermal degradation. A temperature of ~250 °C is a logical starting point.

  • Oven Temperature Program: A temperature ramp (e.g., starting at 100 °C and increasing to 280 °C) is used to first separate highly volatile components and then elute the higher-boiling analyte and impurities, ensuring good resolution across a range of volatilities.[7]

  • MS Detector: Electron Ionization (EI) at 70 eV is standard. This energy level is high enough to cause reproducible fragmentation, creating a "fingerprint" mass spectrum that can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Applicability: NMR spectroscopy is the unparalleled technique for unambiguous structure elucidation. It probes the chemical environment of specific nuclei (¹H and ¹³C), providing detailed information about molecular connectivity and stereochemistry. It is the definitive method for confirming the identity of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

Strengths:

  • Provides definitive structural confirmation.

  • Non-destructive.

  • Quantitative NMR (qNMR) can be used for purity determination without a specific reference standard for the impurities.

Limitations:

  • Relatively low sensitivity compared to MS-based methods.

  • Requires a higher concentration of the analyte (typically 5-10 mg).[9]

  • Complex mixtures can lead to overlapping signals, making interpretation difficult.

Key Experimental Considerations:

  • Solvent Choice: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is required. The choice depends on the analyte's solubility. CDCl₃ is often a good first choice for moderately polar organic compounds.[10]

  • Data Interpretation: The ¹H NMR spectrum is particularly informative. For 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, one expects to see signals for the aromatic protons, the two methoxy groups, and the methylene protons adjacent to the bromine atom. The chemical shifts and coupling patterns confirm the substitution pattern on the aromatic ring.[10]

Mass Spectrometry (MS)

Principle & Applicability: When used as a standalone technique (e.g., via direct infusion) or coupled with chromatography (LC-MS, GC-MS), MS provides critical information about molecular weight and elemental composition.

Strengths:

  • Determines the molecular weight with high accuracy.

  • Provides structural clues from fragmentation patterns.

  • The presence of bromine provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity. This is a definitive marker for the presence of a single bromine atom.

Limitations:

  • Cannot distinguish between isomers without a chromatographic separation front-end.

  • Ionization efficiency can vary significantly between compounds, making quantification challenging without appropriate standards.

Quantitative Data and Method Comparison

The following table summarizes the performance characteristics of each technique for the analysis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

Parameter RP-HPLC GC-MS NMR Spectroscopy Direct Infusion MS
Primary Use Purity, QuantificationImpurity ID, QuantificationStructure Elucidation, IDMolecular Weight Confirmation
Sensitivity High (µg/mL)Very High (pg-ng/mL)Low (mg/mL)High (ng-µg/mL)
Selectivity Moderate to HighVery HighHighLow (isomers)
Sample Throughput HighMediumLowHigh
Destructive? NoYesNoYes
Key Advantage Robust QuantificationTrace Impurity IDUnambiguous StructureIsotopic Pattern Confirmation
Key Disadvantage Limited Structural InfoThermal Lability RiskLow SensitivityNo Isomer Separation

Note: Performance characteristics are based on established methods for structurally similar aromatic and brominated compounds, as fully validated public data for this specific molecule is limited.[7]

Detailed Experimental Protocols

These protocols are designed as self-validating systems, incorporating best practices to ensure trustworthy and reproducible results.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is adapted from established protocols for similar pharmaceutical intermediates.[4][5]

1. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution: Prepare the sample at the same concentration as the standard using the same diluent. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The theoretical plates for the main peak should be ≥ 2000.

  • The tailing factor should be ≤ 1.5.

4. Analysis:

  • Inject the standard and sample solutions. Calculate the purity of the sample using the area percent method or against the standard for an assay value.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Inject into HPLC p3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection (275 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity / Assay d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC Purity Analysis.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol uses published spectral data for direct comparison.[10]

1. Sample Preparation:

  • Dissolve approximately 10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Experiment: Standard proton (¹H) acquisition.

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • Acquisition: Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

3. Data Interpretation:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate all signals.

  • Compare the observed chemical shifts (δ) and multiplicities with the reference data:[10]

    • δ ~7.6 ppm (multiplet): Aromatic Protons

    • δ ~6.9 ppm (doublet): Aromatic Proton

    • δ 4.43 ppm (singlet, 2H): Methylene protons (-CH₂Br)

    • δ 3.98 ppm (singlet, 6H): Two equivalent methoxy group protons (-OCH₃)

  • The presence of all signals with the correct integration and multiplicity confirms the structure.

Visualizing Analytical Strategy & Fragmentation

A comprehensive analytical strategy ensures all aspects of the compound's quality are assessed.

analytical_strategy cluster_id Identification cluster_purity Quantification Sample Sample Received (1-(2-Bromo-3,4-dimethoxyphenyl)ethanone) ID Identity Confirmation Sample->ID Purity Purity & Impurity Profile Sample->Purity NMR NMR Spectroscopy (Definitive Structure) ID->NMR MS Mass Spectrometry (MW & Br Isotope Pattern) ID->MS HPLC HPLC-UV (Purity Assay) Purity->HPLC GCMS GC-MS (Volatile Impurities) Purity->GCMS Report Final Certificate of Analysis NMR->Report MS->Report HPLC->Report GCMS->Report

Caption: Comprehensive Analytical Strategy Workflow.

The mass fragmentation pattern is key to identification via GC-MS. The bromine isotope pattern is a critical confirmatory element.

fragmentation_pattern MolIon [M]+• m/z 258/260 Frag1 [M-Br]+ m/z 179 MolIon->Frag1 - •Br Frag2 [M-COCH2Br]+ m/z 139 MolIon->Frag2 - •COCH2Br Frag3 [C8H7O3]+ m/z 151 Frag1->Frag3 - CO

Caption: Predicted EI Mass Fragmentation Pathway.

Conclusion and Recommendations

No single analytical technique is sufficient for the complete characterization of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. A multi-faceted approach is essential for ensuring the quality required in a regulated research and development environment.

  • For Routine Quality Control (QC): RP-HPLC with UV detection is the recommended method due to its high precision, robustness, and suitability for quantitative purity analysis.

  • For Definitive Identification and Structural Elucidation: NMR spectroscopy is indispensable. It provides unambiguous confirmation of the molecular structure.

  • For Impurity Profiling and Investigation: GC-MS is the superior choice for identifying unknown volatile or semi-volatile impurities, while LC-MS (an extension of the HPLC method) is ideal for non-volatile impurities. The characteristic M+/M+2 isotope pattern in mass spectrometry serves as a powerful confirmation of bromine's presence.

By strategically combining these techniques, researchers and drug development professionals can build a comprehensive analytical package, ensuring the quality and integrity of this vital pharmaceutical intermediate and the downstream products derived from it.

References

  • Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide. Benchchem.
  • Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. PrepChem.com.
  • Application Note: HPLC Analysis of 2-Bromo-3'-hydroxyacetophenone Reaction Mixtures. Benchchem.
  • Comparison of analytical techniques for the quantification of 2-Bromo-3'-hydroxyacetophenone. Benchchem.
  • Application Note: Chromatographic Purification of 2-Bromo-3'-hydroxyacetophenone. Benchchem.
  • 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE. ChemicalBook.
  • Separation of alpha-Bromo-2',5'-dimethoxyacetophenone on Newcrom R1 HPLC column. SIELC Technologies.
  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Sigma-Aldrich.
  • Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Tocan.
  • DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. Journal of Hygienic Engineering and Design.
  • 2-Bromo-2 ,4 -dimethoxyacetophenone 96 60965-26-6. MilliporeSigma.
  • 2-Bromo-1-(3,4-dimethoxy-phenyl)-ethanone. Santa Cruz Biotechnology.
  • Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS. Thermo Fisher Scientific.

Sources

Comparative

comparing reactivity of different substituted bromoacetophenones

Comparative Reactivity Guide: Substituted -Bromoacetophenones Executive Summary This guide provides a technical analysis of the reactivity profiles of substituted -bromoacetophenones (phenacyl bromides). These compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Substituted -Bromoacetophenones

Executive Summary

This guide provides a technical analysis of the reactivity profiles of substituted


-bromoacetophenones (phenacyl bromides). These compounds are critical electrophilic building blocks in the synthesis of heterocycles (e.g., thiazoles, imidazoles) and in proteomic profiling (cysteine alkylation). The guide compares the kinetic performance of para- and ortho-substituted derivatives, grounding the analysis in physical organic chemistry principles (Hammett correlations) and providing validated experimental protocols for kinetic benchmarking.

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Mechanistic Basis & Reactivity Drivers

The reactivity of


-bromoacetophenones is governed by the 

mechanism, where a nucleophile attacks the

-carbon, displacing the bromide ion. Unlike simple alkyl halides, the adjacent carbonyl group significantly enhances reactivity through orbital overlap and inductive effects .
The Carbonyl Effect

The


 orbital overlaps with the 

orbital, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the

-carbon highly electrophilic.
Substituent Effects (Hammett Correlation)

The electronic nature of the substituent on the phenyl ring modulates this electrophilicity.

  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) decrease electron density at the reaction center, stabilizing the developing negative charge in the transition state and increasing the reaction rate.
  • Electron-Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) increase electron density, destabilizing the transition state and decreasing the reaction rate.

This relationship follows the Hammett equation:


[1]
  • 
     (Reaction Constant):  Positive for nucleophilic attack on phenacyl bromides (typically +0.3 to +1.0 depending on the nucleophile), confirming that electron withdrawal accelerates the reaction.
    
  • 
     (Substituent Constant):  Positive for EWGs, negative for EDGs.
    
Visualization: Reaction Mechanism

SN2_Mechanism Nuc Nucleophile (HOMO) TS Transition State (Trigonal Bipyramidal) Nuc->TS Attack α-Carbon Substrate Substituted Phenacyl Bromide (LUMO: σ* C-Br) Substrate->TS C-Br Bond Lengthening Product Substituted Product TS->Product Bond Formation LeavingGroup Bromide Ion (Br-) TS->LeavingGroup Displacement EWG EWG (-NO2) Stabilizes TS (Fast) EWG->TS Accelerates EDG EDG (-OMe) Destabilizes TS (Slow) EDG->TS Retards

Figure 1: Mechanistic pathway of nucleophilic substitution on phenacyl bromides, highlighting the influence of substituents on the transition state.

Comparative Analysis: Performance Data

The following data summarizes the relative reactivity of para-substituted phenacyl bromides reacting with standard nucleophiles (e.g., pyridine, thiourea, or carboxylates).

Relative Rate Constants (Normalized)

Base reference (


) = 1.0
Substituent (Para)Electronic Effect (

)
Relative Reactivity (

)
Kinetic BehaviorRecommended Application

(Nitro)
Strong EWG (+0.78)~4.5 - 6.0 Hyper-Reactive: Rapid conversion; prone to hydrolysis if not dry.Rapid derivatization of sluggish nucleophiles.

/

Weak EWG (+0.23)~1.5 - 2.0 Enhanced: Faster than unsubstituted; good balance of stability/rate.Standard synthesis requiring mild acceleration.

(Unsubstituted)
Neutral (0.00)1.0 Baseline: Standard reference point.General purpose benchmark.

(Methyl)
Weak EDG (-0.17)~0.6 - 0.8 Retarded: Requires longer reaction times or heat.Selective alkylation in presence of more reactive sites.

(Methoxy)
Strong EDG (-0.27)~0.4 - 0.5 Sluggish: Significant rate reduction; requires forcing conditions.Controlled reaction to avoid over-alkylation.

Note: Relative rates are approximate and depend on the specific nucleophile and solvent system (e.g., Acetone vs. Methanol). [1, 2]

The Ortho-Effect Anomaly

While para-substituents follow electronic trends linearly, ortho-substituted phenacyl bromides often deviate due to steric hindrance .

  • Observation: o-Nitro phenacyl bromide may react slower than p-Nitro despite similar electronic withdrawal, because the bulky nitro group physically blocks the nucleophile's approach to the

    
    -carbon.
    
  • Guidance: Do not rely solely on electronic charts for ortho-isomers; experimental verification is required.

Experimental Protocols

Protocol A: Kinetic Benchmarking (Conductometric Method)

Objective: Determine the specific rate constant (


) of a substituted phenacyl bromide with pyridine (Menschutkin reaction). This method relies on the increase in conductivity as neutral reactants form ionic products (pyridinium bromide).

Reagents:

  • Substituted Phenacyl Bromide (0.05 M in Acetone)

  • Pyridine (0.05 M in Acetone)

  • Solvent: Anhydrous Acetone (Conductivity < 1

    
    S)
    

Workflow:

  • Thermostat: Equilibrate separate reactant solutions at 30°C

    
     0.1°C for 20 minutes.
    
  • Mixing: Rapidly mix equal volumes (e.g., 20 mL each) in a thermostated reaction vessel.

  • Data Acquisition: Insert a conductivity cell (cell constant determined via KCl). Record conductance (

    
    ) every 30 seconds for the first 10 minutes, then every minute.
    
  • Completion: Heat a sample to 50°C for 1 hour to drive to completion, cool to 30°C, and measure

    
    .
    
  • Calculation: Plot

    
     vs. time (
    
    
    
    ). The slope
    
    
    .
Protocol B: Synthetic Application (Hantzsch Thiazole Synthesis)

Objective: Compare yield/time for converting phenacyl bromides to thiazoles.

Workflow:

  • Dissolution: Dissolve 1.0 mmol of substituted phenacyl bromide in 5 mL Ethanol.

  • Addition: Add 1.2 mmol Thiourea.

  • Reaction: Stir at Room Temperature (RT).

    • p-NO2: Reaction complete in <15 mins (precipitate forms).

    • p-OMe: May require reflux for 30-60 mins.

  • Workup: Filter the hydrobromide salt precipitate. Neutralize with

    
     to liberate the free base thiazole.
    
Visualization: Experimental Logic

Experimental_Workflow Start Select Substituent (X = NO2, H, OMe) Method Choose Method Start->Method Kinetic Kinetic Study (Conductometry) Method->Kinetic Quantification Synthetic Synthesis (Thiazole Formation) Method->Synthetic Production Measure Measure Conductivity over Time Kinetic->Measure Observe Observe Precipitation Time Synthetic->Observe Result_Fast Fast Rate/High Yield (EWG: NO2, Cl) Measure->Result_Fast High k Result_Slow Slow Rate/Heat Req. (EDG: OMe, Me) Measure->Result_Slow Low k Observe->Result_Fast < 15 mins Observe->Result_Slow > 60 mins

Figure 2: Decision matrix for selecting experimental validation methods based on substituent type.

References

  • Srinivasan, C., et al. (1984). "Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions." Journal of the Chemical Society, Perkin Transactions 2.[2] Link

  • Koh, H. J., et al. (2000). "Kinetics and mechanism of the pyridinolysis of phenacyl bromides in acetonitrile." Journal of Organic Chemistry, 65(15), 4706-4711.[3] Link

  • Kocabas, E., et al. (2010). "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Synthetic Communications. Link

  • Mishra, P., et al. (1990). "Nucleophilic substitution reactions in solution: A molecular orbital approach." Proceedings of the Indian Academy of Sciences (Chemical Sciences), 102, 81–86.[4] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Executive Summary & Immediate Safety Profile[1] This guide outlines the critical disposal protocols for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (and its structural isomers). As a halogenated aromatic ketone, this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Profile[1]

This guide outlines the critical disposal protocols for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (and its structural isomers). As a halogenated aromatic ketone, this compound presents specific challenges regarding environmental persistence and incineration chemistry.[1]

Operational Directive: This substance must be managed as Halogenated Organic Waste . Under no circumstances should it be combined with general organic solvents or disposed of via municipal drainage.

Emergency Safety Data (Quick Reference)
ParameterSpecificationOperational Implication
Chemical Class Halogenated Aromatic KetoneRequires high-temperature incineration with acid scrubbing.[1]
Primary Hazard Corrosive / Irritant Can cause severe skin burns and eye damage (H314/H318).[1][2]
Secondary Hazard Lachrymator Isomers with bromine on the alkyl chain (alpha-bromo) are potent tear agents.[1] Treat all dust as lachrymatory.
PPE Requirement Level C LaboratoryNitrile gloves (double gloved recommended), chemical splash goggles, face shield, and lab coat.[1] Handle only in a fume hood.
RCRA Status Characteristic WasteLikely D001 (Ignitable) or listed as Halogenated Solvent Waste depending on formulation.[1]

Pre-Disposal Characterization

Before initiating disposal, you must validate the state of the waste.[1] The presence of the bromine atom (


) fundamentally alters the disposal pathway compared to standard acetophenones.[1]
The "Why" Behind Segregation (Scientific Integrity)

You must segregate this waste from non-halogenated organics (e.g., pure Acetone, Ethanol).[1]

  • Incineration Chemistry: When incinerated, non-halogenated organics produce

    
     and 
    
    
    
    .[1] However, brominated compounds produce Hydrogen Bromide (
    
    
    ) and potentially Bromine gas (
    
    
    ).[1]
  • Equipment Corrosion:

    
     is highly corrosive to standard incinerator flues.[1] Specialized facilities with caustic scrubbers are required to neutralize these acid gases.
    
  • Dioxin Formation: Improper combustion of halogenated aromatics at lower temperatures can catalyze the formation of brominated dioxins and furans, which are persistent organic pollutants (POPs).[1]

Chemical Incompatibilities

Ensure the waste container does not contain:

  • Strong Oxidizers: (e.g., Nitric Acid, Peroxides) – Risk of violent oxidation.[1]

  • Strong Bases: (e.g., Sodium Hydroxide) – Risk of hydrolysis and exothermic reaction.[1]

  • Reactive Metals: (e.g., Magnesium, Aluminum powder) – Risk of metal-halogen exchange or Grignard-type formation.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spill cleanup residues, or recrystallization cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid inside a functioning fume hood. Minimize dust generation.[1][3]

  • Labeling: Apply a hazardous waste label.

    • Must state: "Hazardous Waste - Solid, Toxic, Corrosive."[1][4]

    • Constituents: Explicitly list "1-(2-Bromo-3,4-dimethoxyphenyl)ethanone".

    • Tag: Check "Halogenated".[1][5][6]

  • Secondary Containment: Place the HDPE jar into a clear plastic bag (secondary containment) before moving it to the waste accumulation area.

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures or dissolved waste in solvents like DCM or Ethyl Acetate.[1]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Do not pour into the "Non-Halogenated" or "Aqueous" streams.[1]

  • pH Check: If the solution is acidic (common if HBr was generated during synthesis), neutralize to pH 6-8 using Sodium Bicarbonate (

    
    ) before adding to the main waste carboy to prevent gas evolution in the storage vessel.
    
  • Log Entry: Immediately record the volume and concentration on the waste container's log sheet.

Scenario C: Empty Containers & Rinsate

Applicable for: "Empty" reagent bottles.

  • Triple Rinse:

    • Rinse 1: Use a small volume of Acetone or Dichloromethane.[1] Pour rinsate into Halogenated Liquid Waste .

    • Rinse 2: Repeat with solvent.[1] Pour into Halogenated Liquid Waste .

    • Rinse 3: Rinse with water.[1][3][7][8] If the first two rinses were thorough, this aqueous rinse can often go to the aqueous waste stream (verify local regulations).[1]

  • Defacing: Cross out the original label. Mark as "Triple Rinsed - Empty".

  • Disposal: Discard the glass bottle in the laboratory glass trash (or puncture/recycle plastic containers).

Visual Decision Workflow

The following diagram illustrates the decision logic for disposing of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone to ensure compliance and safety.

DisposalWorkflow cluster_legend Protocol Key Start Waste Generation: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions/Mother Liquor) StateCheck->LiquidPath Liquid SolidPkg Pack in HDPE Jar Label: 'Solid Hazardous Waste' SolidPath->SolidPkg LiquidSeg Is solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->LiquidSeg Tagging Tag Constituent: 'Organobromide Compound' SolidPkg->Tagging HaloStream Add to HALOGENATED Solvent Waste Stream LiquidSeg->HaloStream Yes NonHaloStream Add to HALOGENATED Solvent Waste Stream (Trace Br makes entire mix halogenated) LiquidSeg->NonHaloStream No (e.g., Acetone) HaloStream->Tagging NonHaloStream->Tagging FinalDest Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) Tagging->FinalDest key1 Red: Critical Decision Point key2 Green: Correct Waste Stream

Figure 1: Decision tree for the segregation and disposal of brominated aromatic ketones. Note that mixing organobromides with non-halogenated solvents renders the entire mixture "Halogenated" for regulatory purposes.

Regulatory & Compliance Context

Failure to properly classify this waste can result in regulatory fines (EPA/RCRA) and rejection by waste management contractors.

  • EPA Waste Code: While not explicitly listed as a P or U listed waste by specific name, it falls under D001 (if ignitable formulation) or is treated as Hazardous Waste, Solid, n.o.s. (not otherwise specified) containing Organobromides .

  • European Waste Catalogue (EWC): Typically classified under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]

  • Transport (DOT/ADR):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (contains 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone).[1][9][10][11][12]

    • Class: 8 (Corrosive).[1][8]

    • Packing Group: II or III.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122240, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]

  • Princeton University Environmental Health & Safety. Laboratory Chemical Waste Disposal Guide. Retrieved from [Link][1]

Sources

Handling

Mastering the Safe Handling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: A Guide for Laboratory Professionals

As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety protocols in the laboratory, especially when working with reactive intermediates like 1-(2-Bromo-3,4-dimethoxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety protocols in the laboratory, especially when working with reactive intermediates like 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. This guide is designed to provide you, my fellow researchers and drug development professionals, with the essential, immediate safety and logistical information needed to handle this compound with the confidence that comes from a deep understanding of its properties and the rationale behind each safety measure. Our goal is to build a culture of safety that goes beyond mere compliance, fostering a deep trust in our procedures and our ability to protect ourselves and our work.

Understanding the Hazard: A Proactive Approach to Safety

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone and its structural isomers, such as 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5), are potent chemical intermediates.[1][2][3][4] The primary hazards associated with these compounds are significant and demand respect. According to available safety data, these compounds are classified as harmful if swallowed and can cause severe skin burns and eye damage.[4][5] Many related bromo-acetophenones are also classified as lachrymators, meaning they can cause tearing and irritation upon exposure to vapors.[6]

The causality behind these hazards lies in the compound's chemical structure: the α-bromo ketone functional group is a potent electrophile, making it highly reactive with biological nucleophiles like proteins and nucleic acids. This reactivity is what underlies its utility in synthesis but also its potential to cause chemical burns and cellular damage upon contact.

Key Hazard Information:

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[4][5]
Skin Corrosion/Irritation Causes severe skin burns due to its reactive nature.[4][5]
Serious Eye Damage/Irritation Poses a high risk of severe, potentially irreversible eye damage.[5][6][7]
Respiratory Irritation Vapors or dust can irritate the respiratory tract; some related compounds are lachrymators.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a carefully considered strategy to mitigate the specific risks posed by the chemical. The following table outlines the minimum required PPE for handling 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.[7][8][9]The severe eye damage potential necessitates both impact and splash protection. A face shield protects the entire face from splashes.
Skin Protection A flame-resistant lab coat and chemically impermeable gloves (e.g., nitrile, neoprene).A lab coat provides a removable barrier. Nitrile or neoprene gloves offer good resistance to a range of chemicals. Always inspect gloves before use.[6]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors/acid gases if not handled in a fume hood.To prevent irritation of the respiratory tract, especially if the compound is a lachrymator or if dust/aerosols are generated.[8][9]
Foot Protection Closed-toe shoes made of a non-porous material.To protect feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined operational plan is paramount. This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.

Preparation
  • Designated Area: All work with 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone must be conducted in a designated area, preferably within a certified chemical fume hood to control vapor and dust exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[10]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before beginning the experiment to minimize movement and potential for accidents.

Handling the Chemical
  • Don PPE: Before opening the container, put on all required PPE as detailed in the table above.

  • Weighing: If weighing the solid, do so in the fume hood on a disposable weigh boat to contain any dust.

  • Dissolving/Reaction: When adding the compound to a solvent or reaction mixture, do so slowly and carefully to avoid splashing. Use a magnetic stirrer to ensure smooth mixing.

  • Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

  • Storage: Keep the primary container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.[7][8]

Emergency Procedures: Planning for the Unexpected

Spills
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent the spread of the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb large spills.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the safe handling of any chemical.

  • Chemical Waste: All unreacted 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone and solutions containing it must be disposed of as hazardous waste.[8][9] Do not pour down the drain.[10][11]

  • Contaminated Materials: All items that have come into contact with the chemical, including gloves, weigh boats, and cleaning materials, must be placed in a sealed, labeled hazardous waste container for disposal by a licensed waste disposal company.[11]

  • Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations.

Safe Handling Workflow Diagram

A Preparation - Designate Area (Fume Hood) - Check Emergency Equipment - Gather Materials B Don Full PPE - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves A->B Proceed to Handling C Handling - Weigh in Hood - Controlled Addition - Monitor Reaction B->C Safe Operation D Storage - Tightly Closed Container - Cool, Dry, Ventilated Area C->D After Use E Spill or Exposure Event C->E If Accident Occurs G Waste Collection - Segregate Chemical Waste - Collect Contaminated PPE C->G During & After Use F Emergency Procedures - Evacuate & Control Spill - Decontaminate Area - Administer First Aid E->F Immediate Response F->G Post-Emergency H Disposal - Label Hazardous Waste - Arrange for Licensed Disposal G->H Final Step

Caption: Workflow for the safe handling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

By integrating these principles and procedures into your daily laboratory work, you can confidently and safely utilize 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone in your research and development endeavors, ensuring both personal safety and the integrity of your scientific outcomes.

References

  • Synerzine. (2018, June 22). Safety Data Sheet for Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021, September 14). Evaluation statement for Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene). Retrieved from [Link]

Sources

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